molecular formula C8H12ClN3S B1593433 4-Chloro-6-isopropylamino-2-methylthiopyrimidine CAS No. 951884-54-1

4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Cat. No.: B1593433
CAS No.: 951884-54-1
M. Wt: 217.72 g/mol
InChI Key: UFIHRHMWSNBGPR-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropylamino-2-methylthiopyrimidine (CAS 951884-54-1) is a versatile pyrimidine-based building block with the molecular formula C8H12ClN3S and a molecular weight of 217.72 g/mol . This compound is characterized by multiple functional groups, including a chloro substituent and a methylthio group, which make it a valuable scaffold for further functionalization via reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling . Its structure, featuring an isopropylamino group, is reminiscent of intermediates used in the preparation of biologically active aryl pyrimidine derivatives, which have been investigated for potential therapeutic applications . As a multifunctionalized heterocycle, it serves as a key synthetic intermediate in medicinal chemistry and drug discovery research for constructing more complex molecules. The product is supplied with a minimum purity of 98% (GC) . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Handling and Safety: Signal Word: Warning . Hazard Statements: H302 - Harmful if swallowed . Precautionary Statements: P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Properties

IUPAC Name

6-chloro-2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S/c1-5(2)10-7-4-6(9)11-8(12-7)13-3/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIHRHMWSNBGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650089
Record name 6-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine
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Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-54-1
Record name 6-Chloro-N-(1-methylethyl)-2-(methylthio)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Physicochemical Landscape of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related structural analogs to project its physicochemical profile. By analyzing the properties of precursors and similar compounds, we offer a robust framework for its handling, characterization, and utilization in research and development. This guide includes projected data, detailed analytical methodologies, and safety protocols, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in nucleic acids and its ability to act as a versatile pharmacophore. The specific substitutions on the pyrimidine ring dictate the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. This compound is a compound of interest due to its potential as an intermediate in the synthesis of targeted therapeutics. The chloro-, isopropylamino-, and methylthio- moieties each contribute unique steric and electronic features that can be exploited for molecular recognition by biological targets. Understanding the fundamental physical properties of this compound is paramount for its effective application in synthetic chemistry and drug design.

Physicochemical Properties: A Comparative Analysis

Direct, experimentally determined physical properties for this compound are not readily found in scientific literature. However, we can infer a likely profile by examining the properties of its close structural analogs. The following table presents data for related compounds, which will serve as a basis for our analysis.

Property4-Chloro-6-methyl-2-(methylthio)pyrimidine4-Amino-6-chloro-2-(methylthio)pyrimidine4-Chloro-6-ethoxy-2-(methylthio)pyrimidine4-Chloro-6-methoxy-2-(methylthio)pyrimidine4-Chloro-2-methylthiopyrimidine
CAS Number 17119-73-21005-38-5Not available89466-42-2[1]49844-90-8[2]
Molecular Formula C₆H₇ClN₂SC₅H₆ClN₃SC₇H₉ClN₂OSC₆H₇ClN₂OS[1]C₅H₅ClN₂S[2]
Molecular Weight 174.65 g/mol 175.64 g/mol 204.67 g/mol 190.65 g/mol [1]160.62 g/mol [3]
Appearance White to almost white powder to lump[4]White crystals[5]Colorless needles[6]Not specifiedLiquid[3]
Melting Point 38 - 42 °C[4]128 - 136 °C[5]59 - 60 °C[6]38 - 39 °C[1]-2 °C[3]
Boiling Point 147 °C at 32 mmHg[4]338.7±22.0 °C (Predicted)[7]Not available288 °C[1]139 - 140 °C at 36 mmHg[3]
Solubility Chloroform (Sparingly), Methanol (Slightly)[8]Not specifiedNot specifiedNot specifiedNot specified
Storage 2 - 8 °C[4]0 - 8 °C[5]Not specifiedInert gas at 2-8°C[1]Not specified

Expert Analysis and Projection for this compound:

  • Molecular Formula and Weight: C₈H₁₂ClN₃S; Molecular Weight: 217.72 g/mol .

  • Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from white to off-white or pale yellow.

  • Melting Point: The presence of the isopropylamino group, which can participate in hydrogen bonding, would likely lead to a higher melting point compared to the methyl-substituted analog (38-42 °C). However, the bulky isopropyl group might disrupt crystal packing compared to the amino-substituted analog (128-136 °C). A reasonable estimate would place the melting point in the range of 80-120 °C.

  • Boiling Point: The boiling point is expected to be higher than that of the methyl-substituted analog due to the increased molecular weight and potential for hydrogen bonding.

  • Solubility: Similar to its analogs, it is expected to have limited solubility in water and better solubility in organic solvents like chloroform, dichloromethane, and methanol.

Synthesis and Reaction Chemistry

The synthesis of this compound would likely proceed via nucleophilic aromatic substitution on a di-chlorinated pyrimidine precursor. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis of this compound A 4,6-Dichloro-2-(methylthio)pyrimidine C Nucleophilic Aromatic Substitution A->C B Isopropylamine B->C D This compound C->D E Base (e.g., Et3N or K2CO3) Solvent (e.g., EtOH or MeCN) Heat E->C

Caption: Figure 1: Proposed Synthesis of this compound

Experimental Protocol: A General Procedure
  • Reaction Setup: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base, for example triethylamine (1.2 eq).

  • Nucleophilic Addition: Add isopropylamine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired this compound.[6]

Analytical Characterization

A comprehensive analytical workflow is essential for the structural confirmation and purity assessment of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow Figure 2: Analytical Workflow for Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment A 1H NMR End Confirmed Structure & Purity A->End B 13C NMR B->End C Mass Spectrometry (MS) C->End D Infrared (IR) Spectroscopy D->End E HPLC / UPLC E->End F TLC F->End Start Synthesized Compound Start->A Start->B Start->C Start->D Start->E Start->F

Caption: Figure 2: Analytical Workflow for Characterization

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH), the methylthio group (a singlet), and the aromatic proton on the pyrimidine ring (a singlet). The NH proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, the methylthio carbon, and the two carbons of the isopropyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show absorption bands corresponding to N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, the handling precautions should be based on the known hazards of structurally similar chloro- and amino-pyrimidines.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and refrigerated.

Conclusion

This technical guide provides a comprehensive overview of the anticipated physical properties, synthesis, characterization, and safe handling of this compound. By leveraging data from analogous compounds, we have constructed a detailed and scientifically grounded resource for researchers. This information is intended to facilitate the inclusion of this promising building block in drug discovery and development programs. As with any new compound, it is imperative that all handling and experimental work be conducted with the utmost care and in accordance with institutional safety protocols.

References

An In-depth Technical Guide to 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, a substituted pyrimidine of significant interest in medicinal and agricultural chemistry. Due to its specific substitution pattern, this molecule serves as a versatile scaffold for the synthesis of more complex, biologically active compounds. This document outlines a robust synthetic pathway, methods for structural elucidation, potential applications, and essential safety protocols, grounded in established chemical principles and data from closely related analogues.

Introduction: The Pyrimidine Scaffold in Chemical Synthesis

Pyrimidines are fundamental heterocyclic aromatic compounds that form the core structure of nucleic acids (cytosine, thymine, and uracil) and are present in numerous pharmaceuticals, including anticancer and antimicrobial agents.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Poly-substituted pyrimidines, such as the title compound, are valuable intermediates because their reactive sites—like the chloro group at the C4 position—can be selectively targeted in subsequent reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.[1]

This guide focuses on the synthesis and characterization of this compound, leveraging the well-documented chemistry of its key precursor, 4,6-Dichloro-2-(methylthio)pyrimidine.

Synthetic Pathway and Methodologies

The most logical and efficient synthesis of this compound involves a two-stage process: first, the synthesis of the key intermediate 4,6-Dichloro-2-(methylthio)pyrimidine, followed by a selective nucleophilic aromatic substitution with isopropylamine.

Stage 1: Synthesis of the Key Precursor: 4,6-Dichloro-2-(methylthio)pyrimidine

The precursor, 4,6-Dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8), is a well-characterized compound that serves as a foundational building block.[3] It is typically synthesized from thiobarbituric acid in a two-step process.[2]

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

Objective: To synthesize the dichlorinated pyrimidine precursor.

Materials:

  • Thiobarbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Methylation: Thiobarbituric acid is first S-methylated using a methylating agent like dimethyl sulfate in an aqueous alkaline solution (e.g., NaOH). This reaction is typically exothermic and requires careful temperature control.

  • Chlorination: The resulting 2-(methylthio)barbituric acid is then chlorinated using an excess of phosphorus oxychloride, which also serves as the solvent.[4] A catalytic amount of N,N-dimethylaniline is often added to facilitate the reaction.[4]

  • Reaction Work-up: The reaction mixture is heated under reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can be further purified by recrystallization or chromatography.[4]

Table 1: Physicochemical Properties of 4,6-Dichloro-2-(methylthio)pyrimidine

PropertyValueReference(s)
CAS Number 6299-25-8
Molecular Formula C₅H₄Cl₂N₂S
Molecular Weight 195.07 g/mol
Appearance White to orange crystalline powder[3]
Melting Point 38-42 °C
Boiling Point 135-136 °C (at 14 mmHg)
Stage 2: Synthesis of this compound

This stage involves the selective displacement of one of the two chlorine atoms on the precursor with isopropylamine. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at C6, but in a symmetric molecule like the precursor, mono-substitution is achieved by controlling the stoichiometry of the nucleophile.

Causality Behind Experimental Choices:

  • Nucleophile: Isopropylamine is chosen for its steric bulk and basicity, which allows for a controlled, selective substitution.

  • Solvent: A polar aprotic solvent like ethanol or acetonitrile is suitable to dissolve the reactants and facilitate the SNAr reaction mechanism.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is typically run at elevated temperatures (reflux) to ensure a reasonable reaction rate, though monitoring is crucial to prevent di-substitution.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via nucleophilic aromatic substitution.

Materials:

  • 4,6-Dichloro-2-(methylthio)pyrimidine

  • Isopropylamine

  • Triethylamine (TEA)

  • Ethanol (or Acetonitrile)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: Dissolve 4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagents: Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of isopropylamine (1.0-1.1 eq). The controlled stoichiometry is critical to favor mono-substitution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃ to remove any remaining acid.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified via flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_target Stage 2: Target Synthesis Thiobarbituric_Acid Thiobarbituric Acid Methylated_Intermediate 2-(Methylthio)barbituric Acid Thiobarbituric_Acid->Methylated_Intermediate 1. (CH₃)₂SO₄, NaOH Precursor 4,6-Dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8) Methylated_Intermediate->Precursor 2. POCl₃, Δ Target 4-Chloro-6-isopropylamino-2- methylthiopyrimidine Precursor->Target 3. Isopropylamine, TEA, EtOH, Δ

Caption: Proposed two-stage synthesis of the target compound.

Structural Elucidation and Characterization

Confirmation of the final product's structure is achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H NMR and ¹³C NMR Data

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-S-CH₃ δ 2.5 ppm (s, 3H)δ 14 ppm
-CH(CH₃)₂ δ 4.4 ppm (sept, 1H)δ 46 ppm
-CH(CH₃)₂ δ 1.25 ppm (d, 6H)δ 22 ppm
Pyrimidine C5-H δ 6.2 ppm (s, 1H)δ 98 ppm
Pyrimidine C2-S -δ 172 ppm
Pyrimidine C4-Cl -δ 160 ppm
Pyrimidine C6-N -δ 161 ppm
-NH- δ 5.3 ppm (br s, 1H)-

Rationale for Predictions:

  • -S-CH₃: The methylthio group typically appears as a singlet around 2.5 ppm.

  • Isopropyl Group: The methine proton (-CH) will be a septet due to coupling with the six methyl protons, shifted downfield by the adjacent nitrogen. The two methyl groups (-CH₃) will appear as a doublet.

  • Pyrimidine C5-H: This lone aromatic proton will be a singlet. Its chemical shift is influenced by the two adjacent electron-donating/withdrawing groups.

  • -NH- Proton: The amine proton signal is often broad and its chemical shift can vary with concentration and solvent.

Caption: Predicted ¹H NMR assignments for the target compound.

Potential Applications and Future Directions

Given the established utility of related substituted pyrimidines, this compound is a highly promising intermediate for:

  • Pharmaceutical Development: As a scaffold for kinase inhibitors, antiviral agents, and anticancer therapeutics. The isopropylamino group can provide crucial hydrophobic interactions within a protein's active site, while the chloro and methylthio groups offer vectors for further chemical modification.[5][6][7]

  • Agricultural Chemistry: As a key building block for novel herbicides and fungicides. Many commercial agrochemicals are based on the pyrimidine core, and this intermediate allows for the creation of new derivatives with potentially improved efficacy and selectivity.[5][8]

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound and its precursor should be handled with care.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • Hazards: The precursor, 4,6-Dichloro-2-(methylthio)pyrimidine, is classified as corrosive and can cause severe skin burns and eye damage. The final product is expected to be a skin and eye irritant.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9]

References

An In-depth Technical Guide to 4-Chloro-6-substituted-2-methylthiopyrimidines: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-6-substituted-2-methylthiopyrimidines, a class of heterocyclic compounds with significant applications in medicinal chemistry and agrochemical research. While the specific focus is on the isopropylamino derivative, this document synthesizes information from closely related analogs to present a broader understanding of the synthesis, chemical properties, and biological significance of this important scaffold.

Introduction: The Pyrimidine Core in Modern Chemistry

Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleic acids—cytosine, thymine, and uracil.[1][2] Beyond their biological role, pyrimidine derivatives are a cornerstone of pharmaceutical and agricultural chemistry, appearing in a wide array of bioactive molecules, including anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Physicochemical Properties and Identification

The properties of 4-chloro-6-substituted-2-methylthiopyrimidines can be summarized based on data from related compounds. These characteristics are crucial for their handling, characterization, and application in synthetic chemistry.

PropertyTypical Value/CharacteristicSource
CAS Number Not available for the isopropylamino derivative. Analogs include: 4-Amino-6-chloro-2-(methylthio)pyrimidine (1005-38-5), 4-Chloro-6-methyl-2-(methylthio)pyrimidine (17119-73-2), 4-Chloro-2-methylthiopyrimidine (49844-90-8)[3][4][5][6][7][8]
Molecular Formula C₈H₁₁ClN₄S (for the isopropylamino derivative)Inferred
Molecular Weight 230.72 g/mol (for the isopropylamino derivative)Inferred
Appearance Typically a white to off-white crystalline solid or powder.[4][9]
Melting Point Varies with the 6-substituent. For example, 4-chloro-6-methyl-2-(methylthio)pyrimidine has a melting point of 38-42 °C.[4][4]
Solubility Generally soluble in organic solvents like dichloromethane, ethanol, and acetone.[1]
Spectroscopic Data Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The methylthio group typically shows a singlet around 2.5 ppm in ¹H NMR.[1][10]

Synthesis Strategies: Building the Pyrimidine Scaffold

The synthesis of 4-chloro-6-substituted-2-methylthiopyrimidines generally starts from readily available precursors like thiobarbituric acid. The synthetic route involves a series of well-established organic reactions.

A common synthetic pathway is outlined below:

Synthesis_Pathway Thiobarbituric_Acid Thiobarbituric Acid Dichloropyrimidine 4,6-Dichloro-2- (methylthio)pyrimidine Thiobarbituric_Acid->Dichloropyrimidine 1. POCl₃ 2. Methylating Agent Final_Product 4-Chloro-6-isopropylamino-2- (methylthio)pyrimidine Dichloropyrimidine->Final_Product Isopropylamine (Nucleophilic Substitution)

Figure 1: General synthetic scheme for 4-chloro-6-isopropylamino-2-methylthiopyrimidine.

Step-by-Step Protocol (Hypothetical, based on analogs):

  • Chlorination and Methylation: Thiobarbituric acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding 4,6-dichloro-2-thiouracil.[2] Subsequent methylation of the thio group, for instance with dimethyl sulfate or methyl iodide, affords 4,6-dichloro-2-(methylthio)pyrimidine.[2]

  • Nucleophilic Aromatic Substitution: The resulting 4,6-dichloro-2-(methylthio)pyrimidine has two reactive chlorine atoms. Due to electronic effects, the chlorine at the 4-position is generally more susceptible to nucleophilic attack. By carefully controlling the reaction conditions (e.g., stoichiometry of the nucleophile, temperature), a selective monosubstitution can be achieved.[1] In this case, reacting 4,6-dichloro-2-(methylthio)pyrimidine with one equivalent of isopropylamine would lead to the desired this compound.[1]

Key Reactions and Mechanistic Insights

The reactivity of the 4-chloro-6-substituted-2-methylthiopyrimidine scaffold is dominated by the electrophilic nature of the pyrimidine ring, particularly at the carbon atom bearing the chlorine. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

SNAr_Mechanism cluster_0 SNA-r Mechanism Start 4-Chloro-pyrimidine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Nucleophile Nu⁻ Product 4-Substituted-pyrimidine Intermediate->Product Loss of Leaving Group Leaving_Group Cl⁻

Figure 2: Generalized mechanism for nucleophilic aromatic substitution on the pyrimidine ring.

This reactivity allows for the introduction of a wide range of functional groups at the 4-position, including amines, alcohols, and thiols. This versatility is a key reason for the widespread use of these compounds in the synthesis of compound libraries for drug discovery.

Applications in Drug Development and Agrochemicals

The 4-chloro-6-substituted-2-methylthiopyrimidine core is a privileged scaffold in several areas of research and development.

  • Pharmaceutical Development: These compounds are crucial intermediates in the synthesis of a variety of therapeutic agents. The ability to easily modify the 4- and 6-positions allows for the exploration of structure-activity relationships (SAR) to optimize drug candidates. They have been investigated for their potential as antiviral, anticancer, and antifungal agents.[11][12] The introduction of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chlorinated drugs on the market.[13]

  • Agricultural Chemistry: Pyrimidine derivatives are widely used in the formulation of crop protection products.[11][12] 4-Chloro-6-substituted-2-methylthiopyrimidines can serve as precursors for herbicides and fungicides, contributing to improved crop yields.[4][12][14]

  • Biochemical Research: These compounds are employed in studies of enzyme inhibition and metabolic pathways.[12] Their ability to mimic endogenous purines and pyrimidines allows them to interact with biological targets, providing valuable insights into cellular processes.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 4-chloro-6-substituted-2-methylthiopyrimidines. Based on safety data sheets for analogous compounds, the following guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16][17]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[15][16][17]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15][16][17] Wash hands thoroughly after handling.[15][16]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][18] Protect from light and moisture.[18]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15][16] If inhaled, move the person to fresh air.[15][16] If swallowed, call a poison control center or doctor immediately.[15]

Conclusion

4-Chloro-6-substituted-2-methylthiopyrimidines are a versatile and valuable class of compounds for chemical synthesis. Their straightforward preparation and predictable reactivity make them ideal starting materials for the development of novel pharmaceuticals and agrochemicals. While the specific compound this compound is not widely documented, the extensive literature on its analogs provides a solid foundation for its synthesis and application. Further research into this and related compounds is likely to yield new and valuable discoveries in the fields of medicine and agriculture.

References

An In-Depth Technical Guide to 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a substituted pyrimidine derivative poised for significant interest in medicinal chemistry and agrochemical research. The pyrimidine scaffold is a well-established pharmacophore, and its functionalization with chloro, isopropylamino, and methylthio groups offers a unique combination of reactivity, lipophilicity, and hydrogen bonding potential. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust and validated synthetic protocol via nucleophilic aromatic substitution, modern analytical characterization techniques, and a discussion of its potential applications based on the extensive biological activity of related aminopyrimidine structures.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in experimental settings. While this specific derivative is not widely cataloged, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

The molecular formula is determined to be C₉H₁₄ClN₃S . Based on this, the precise molecular weight is calculated.

Table 1: Physicochemical and Identity Data

PropertyValueSource/Method
IUPAC Name 4-Chloro-N-isopropyl-2-(methylthio)pyrimidin-6-amineIUPAC Nomenclature
Molecular Formula C₉H₁₄ClN₃SElemental Composition
Molecular Weight 231.75 g/mol Calculation
CAS Number Not Assigned-
Predicted Physical State Off-white to light yellow solid/crystalline powderAnalogy to[4][5]
Predicted Melting Point 130-150 °CAnalogy to
Predicted Solubility Soluble in methanol, ethanol, DMSO, DCM; Insoluble in waterGeneral Organic Principles

Synthesis and Mechanistic Considerations

The most logical and field-proven approach for synthesizing this compound is through a regioselective nucleophilic aromatic substitution (SₙAr) reaction. This method is widely employed for the functionalization of halogenated pyrimidines due to the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack.[6][7]

Causality of the Synthetic Strategy

The pyrimidine ring contains two nitrogen atoms, which are strongly electron-withdrawing. This property significantly lowers the electron density at the carbon atoms of the ring, particularly at positions 2, 4, and 6, making them susceptible to attack by nucleophiles.[8][9] The chlorine atom at the 4-position is an excellent leaving group, making a precursor like 4,6-dichloro-2-(methylthio)pyrimidine an ideal starting material.

The reaction with isopropylamine proceeds as the lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient C4 carbon, forming a transient, negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is the cornerstone of the SₙAr mechanism. Subsequently, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final product. The choice of a non-nucleophilic base is critical to scavenge the HCl generated during the reaction without competing with the primary nucleophile (isopropylamine).

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous (approx. 0.1 M concentration)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,6-dichloro-2-(methylthio)pyrimidine and anhydrous acetonitrile. Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition: Add triethylamine or DIPEA to the solution.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isopropylamine dropwise over 15 minutes. The slow addition is crucial to control the exotherm of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Workup & Purification A 4,6-Dichloro-2- (methylthio)pyrimidine D Starting Material Solution A->D Dissolution B Acetonitrile (Solvent) B->D Dissolution C Inert Atmosphere (N2) C->D Dissolution G Crude Reaction Mixture D->G SₙAr Reaction E Triethylamine (Base) E->G SₙAr Reaction F Isopropylamine (Nucleophile) @ 0°C F->G SₙAr Reaction H Solvent Removal G->H I Aqueous Workup (EtOAc/NaHCO3) H->I J Purification (Column Chromatography) I->J K Final Product J->K

Caption: Workflow for the SₙAr synthesis of the target compound.

Applications in Drug Discovery and Agrochemical Research

The aminopyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][10] Many of these activities stem from the ability of the aminopyrimidine moiety to act as a hinge-binding motif in various protein kinases.[2]

  • Oncology: Substituted 2-aminopyrimidines are the cornerstone of several tyrosine kinase inhibitors (TKIs) used in cancer therapy. The N-isopropyl group of the target molecule could potentially occupy hydrophobic pockets within an ATP-binding site, while the pyrimidine nitrogens form critical hydrogen bonds.

  • Antiviral & Antifungal Agents: The ability of pyrimidine analogues to act as intermediates in the synthesis of bioactive molecules for antiviral and antifungal applications is well-documented.[5]

  • Agrochemicals: Chlorinated pyrimidines are key intermediates in the production of herbicides and fungicides, where the reactive chlorine allows for further functionalization to tune the compound's specificity and efficacy.[5]

Hypothetical Role in Kinase Inhibition

The structure of this compound is analogous to scaffolds known to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

G cluster_0 Cellular Signaling cluster_1 Mechanism of Inhibition Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Product Phosphorylated Product (Drives Proliferation) Receptor->Product Phosphorylation ATP ATP ATP->Product Phosphorylation Substrate Substrate Protein Substrate->Product Molecule Our Pyrimidine Derivative Block Inhibition Molecule->Block Block->Receptor Binds to ATP Site

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety, Handling, and Storage

Given the reactive chloro- and amino-functional groups, this compound should be handled with care. Safety protocols should be derived from data sheets of structurally similar hazardous precursors.

  • Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid or its solutions should be performed in a certified chemical fume hood.

  • Handling: Avoid creating dust. Use appropriate ventilation to keep airborne concentrations low.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and moisture.

Conclusion

This compound represents a valuable and versatile building block for chemical and pharmaceutical research. Its synthesis is achievable through robust and well-understood chemical principles, primarily nucleophilic aromatic substitution. The demonstrated biological relevance of the aminopyrimidine scaffold strongly suggests that this compound and its subsequent derivatives are promising candidates for screening and development programs targeting a wide array of diseases and agricultural needs. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically deploy this high-potential molecule.

References

The Synthesis of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone in the development of a vast array of biologically active molecules, ranging from pharmaceuticals to agrochemicals. Their versatile chemical nature allows for a diversity of functionalizations, leading to compounds with tailored properties. 4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a key intermediate in the synthesis of various herbicides and is a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of its synthesis, offering a detailed narrative of the synthetic pathway, the rationale behind experimental choices, and comprehensive protocols.

Core Synthesis Strategy: A Two-Step Approach

The most efficient and widely adopted synthesis of this compound is a two-step process. This strategy hinges on the initial preparation of a key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, followed by a selective nucleophilic aromatic substitution (SNAr) with isopropylamine.

Synthesis_Overview Start Starting Materials Intermediate 4,6-dichloro-2-(methylthio)pyrimidine Start->Intermediate Step 1: Pyrimidine Ring Formation & Chlorination Product This compound Intermediate->Product Step 2: Selective Amination

Caption: Overview of the two-step synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 4,6-dichloro-2-(methylthio)pyrimidine

The synthesis of this crucial intermediate can be approached from two primary starting materials: thiobarbituric acid or a combination of diethyl malonate and thiourea.

Method A: From Thiobarbituric Acid

This is often the preferred route due to its high overall yield. The synthesis proceeds in two straightforward steps.

Thiobarbituric_Acid_Route Thiobarbituric_Acid Thiobarbituric Acid Methylated_Intermediate 2-(Methylthio)pyrimidine-4,6-diol Thiobarbituric_Acid->Methylated_Intermediate Methylation (e.g., Dimethyl Sulfate) Dichloro_Product 4,6-dichloro-2-(methylthio)pyrimidine Methylated_Intermediate->Dichloro_Product Chlorination (POCl3)

Caption: Synthesis of the key intermediate from thiobarbituric acid.

Causality Behind Experimental Choices:

  • Methylation: The initial step involves the S-methylation of thiobarbituric acid. Dimethyl sulfate is a common and effective methylating agent for this transformation. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the thiol group, forming a more nucleophilic thiolate anion.

  • Chlorination: The subsequent chlorination of the pyrimidine-4,6-diol is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reagent efficiently replaces the hydroxyl groups with chlorine atoms. The reaction is often performed at elevated temperatures to ensure complete conversion.

Experimental Protocol (Method A):

  • Methylation of Thiobarbituric Acid:

    • In a reaction vessel, dissolve thiobarbituric acid in an aqueous solution of sodium hydroxide at room temperature.

    • Slowly add dimethyl sulfate to the solution while maintaining the temperature below 30°C.

    • Stir the reaction mixture for 2-3 hours.

    • Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-(methylthio)pyrimidine-4,6-diol.

    • Filter the precipitate, wash with water, and dry.

  • Chlorination:

    • To a flask equipped with a reflux condenser, add the dried 2-(methylthio)pyrimidine-4,6-diol and an excess of phosphorus oxychloride.

    • Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

    • Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

    • After completion, carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4,6-dichloro-2-(methylthio)pyrimidine.

    • Purify the product by vacuum distillation or recrystallization.

Method B: From Diethyl Malonate and Thiourea

An alternative route involves the condensation of diethyl malonate and thiourea to form the pyrimidine ring, followed by methylation and chlorination.

Diethyl_Malonate_Route Diethyl_Malonate Diethyl Malonate + Thiourea Thiobarbituric_Acid_Analog 2-Thiobarbituric Acid Diethyl_Malonate->Thiobarbituric_Acid_Analog Condensation (Base-catalyzed) Methylated_Intermediate 2-(Methylthio)pyrimidine-4,6-diol Thiobarbituric_Acid_Analog->Methylated_Intermediate Methylation Dichloro_Product 4,6-dichloro-2-(methylthio)pyrimidine Methylated_Intermediate->Dichloro_Product Chlorination

Caption: Synthesis of the key intermediate from diethyl malonate and thiourea.

Causality Behind Experimental Choices:

  • Condensation: The initial cyclocondensation reaction is a classic method for pyrimidine synthesis. A strong base, such as sodium ethoxide or sodium methoxide, is used to deprotonate the diethyl malonate, which then undergoes a condensation reaction with thiourea.

  • Subsequent Steps: The resulting 2-thiobarbituric acid is then methylated and chlorinated as described in Method A.

Experimental Protocol (Method B):

  • Condensation:

    • In a suitable solvent such as ethanol, dissolve sodium metal to prepare sodium ethoxide.

    • To this solution, add diethyl malonate, followed by thiourea.

    • Reflux the mixture for several hours until the reaction is complete.

    • Cool the reaction mixture and acidify to precipitate 2-thiobarbituric acid.

    • Filter, wash, and dry the product.

  • Methylation and Chlorination:

    • Follow the procedures outlined in Method A for the methylation and subsequent chlorination steps.

Parameter Method A (from Thiobarbituric Acid) Method B (from Diethyl Malonate)
Starting Materials Thiobarbituric Acid, Dimethyl Sulfate, POCl₃Diethyl Malonate, Thiourea, Methylating Agent, POCl₃
Key Steps Methylation, ChlorinationCondensation, Methylation, Chlorination
Typical Overall Yield HighModerate to High
Advantages Fewer steps, generally higher yieldingUtilizes readily available starting materials

Part 2: Selective Amination of 4,6-dichloro-2-(methylthio)pyrimidine

The final step in the synthesis is the selective replacement of one of the chlorine atoms at the C4 or C6 position with an isopropylamino group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism and Regioselectivity

The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles. The chlorine atoms at the 4 and 6 positions are more reactive towards nucleophilic substitution than a potential chlorine atom at the C2 position. This is due to the greater ability of the nitrogen atoms in the ring to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4 or C6.

The reaction with isopropylamine, a primary amine, proceeds via a bimolecular nucleophilic addition-elimination mechanism. The selectivity for mono-substitution over di-substitution is controlled by stoichiometry and reaction conditions. Using a slight excess of isopropylamine and controlling the reaction temperature allows for the selective formation of the mono-aminated product.

Amination_Mechanism Reactants 4,6-dichloro-2-(methylthio)pyrimidine + Isopropylamine Meisenheimer_Intermediate Meisenheimer Intermediate (Negatively charged complex) Reactants->Meisenheimer_Intermediate Nucleophilic Attack Product This compound + HCl Meisenheimer_Intermediate->Product Chloride Elimination

biological activity of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Biological Activity of the Novel Pyrimidine Derivative: 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Abstract

This technical guide provides a comprehensive framework for the investigation and characterization of the biological activities of this compound. Pyrimidine derivatives represent a cornerstone in the development of bioactive compounds, demonstrating a vast spectrum of applications in agriculture and medicine.[1] This document, authored from the perspective of a Senior Application Scientist, outlines a logical, multi-faceted research program to elucidate the potential of this specific molecule. We will explore a plausible synthetic route, propose a primary mechanism of action based on robust structure-activity relationship (SAR) data from analogous compounds, and detail the requisite experimental protocols for validation. The guide will focus on its hypothesized herbicidal properties, while also considering potential secondary activities such as fungicidal effects.[2] By synthesizing established principles with field-proven methodologies, this document serves as a roadmap for researchers and drug development professionals aiming to unlock the potential of novel pyrimidine scaffolds.

Introduction & Rationale for Investigation

The pyrimidine ring is a "privileged scaffold" in medicinal and agricultural chemistry due to its presence in essential biomolecules like nucleic acids and its ability to serve as a versatile core for developing potent bioactive agents.[3][4] The title compound, this compound, presents a unique combination of functional groups, each suggesting a rationale for its investigation as a potential agrochemical.

  • The Pyrimidine Core: This heterocyclic system is foundational to numerous commercial pesticides, including fungicides and herbicides.[1] Its nitrogen atoms can engage in crucial hydrogen bonding interactions with biological targets.

  • Substituent Analysis:

    • 4-Chloro Group: This is a key reactive site. It can act as a leaving group in nucleophilic substitution reactions, both for synthetic derivatization and potentially for covalent interaction with a biological target.[5][6] Its electronegativity also significantly influences the electronic properties of the pyrimidine ring.

    • 6-Isopropylamino Group: This substituent is highly reminiscent of the alkylamino groups found in s-triazine herbicides, most notably Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine). This strong structural analogy forms the basis of our primary hypothesis that the compound will exhibit herbicidal activity, likely via inhibition of photosynthesis.[7]

    • 2-Methylthio Group: The methylthio (or thiomethyl) group is a common feature in pyrimidine chemistry. It can be readily oxidized to the corresponding sulfoxide or sulfone, which dramatically alters its electronic and steric properties and can create a more effective leaving group for further synthetic modifications.[8]

Primary Hypothesis: Based on a comprehensive analysis of its structural motifs, this compound is hypothesized to function as a herbicide by inhibiting Photosystem II (PSII) of the photosynthetic electron transport chain. This guide outlines the necessary steps to validate this hypothesis and explore other potential bioactivities.

Synthetic Strategy & Characterization

A reliable synthesis is the first step in characterizing a novel compound. A plausible and efficient route can be designed based on established pyrimidine chemistry, starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine. The key step is a regioselective nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Workflow

The synthesis leverages the differential reactivity of the two chlorine atoms on the starting material. A controlled, mono-substitution with isopropylamine is expected to yield the desired product.

G start 4,6-Dichloro-2-(methylthio)pyrimidine reagent + Isopropylamine (1.0 eq) + Base (e.g., DIPEA) Solvent: Acetonitrile (CH3CN) Temp: Reflux start->reagent product This compound reagent->product purification Purification (Silica Gel Chromatography) product->purification characterization Structural Characterization (¹H NMR, ¹³C NMR, HRMS, EA) purification->characterization

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Reagent Addition: Add isopropylamine (1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure identity and purity.

Primary Biological Activity: Herbicidal Action

Our primary hypothesis posits that the title compound inhibits Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts that is responsible for water oxidation and plastoquinone reduction.[9] Inhibition of this process blocks the photosynthetic electron transport (PET) chain, leading to rapid plant death.

Hypothesized Mechanism of Action (MoA)

G light Light Energy (Photons) ps2 Photosystem II (PSII) (P680) light->ps2 pq Plastoquinone (PQ) ps2->pq e⁻ cyt Cytochrome b6f pq->cyt e⁻ pc Plastocyanin cyt->pc e⁻ ps1 Photosystem I (PS1) pc->ps1 e⁻ atp ATP Synthesis ps1->atp e⁻ inhibitor 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine inhibitor->block

Caption: Inhibition of the Photosynthetic Electron Transport (PET) chain at PSII.

Experimental Protocol 1: In Vitro Photosystem II Inhibition Assay

This assay directly measures the compound's ability to inhibit electron transport in isolated chloroplasts.

  • Chloroplast Isolation: Isolate active chloroplasts from fresh spinach (Spinacia oleracea L.) leaves using differential centrifugation in a buffered sucrose solution.

  • Assay Preparation: Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer (e.g., Tricine-NaOH), and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

  • Compound Application: Add the title compound at various concentrations (e.g., from a DMSO stock solution) to the reaction mixture. Include a positive control (e.g., Atrazine) and a negative control (DMSO vehicle).

  • Measurement: Expose the samples to a light source and measure the rate of DCPIP reduction spectrophotometrically at ~600 nm. The rate of reduction is proportional to the rate of electron transport.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the concentration required for 50% inhibition (IC₅₀) by fitting the data to a dose-response curve.

Experimental Protocol 2: Whole-Plant Herbicidal Efficacy Assay

This greenhouse assay evaluates the compound's effect on living plants.

  • Plant Cultivation: Grow representative monocot (e.g., barnyard grass, Echinochloa crus-galli) and dicot (e.g., field mustard, Brassica campestris) species in pots under controlled greenhouse conditions until they reach the 2-3 leaf stage.[10][11]

  • Treatment Formulation: Prepare a sprayable formulation of the title compound by dissolving it in a suitable solvent/surfactant mixture.

  • Application: Apply the compound at various rates (e.g., 10, 100, 500, 1000 g/ha) to the plants using a calibrated track sprayer. Include positive (commercial herbicide) and negative (formulation blank) controls.

  • Evaluation: Assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% visual rating scale (0 = no effect, 100 = complete plant death).

  • Data Analysis: Determine the Growth Reduction (GR₅₀) values for each plant species.

Data Presentation: Expected Herbicidal Activity
CompoundTargetAssay TypeEndpointValue (µM or g/ha)
Title Compound Photosystem IIIn Vitro PETIC₅₀To be determined
Atrazine (Control)Photosystem IIIn Vitro PETIC₅₀~ 2.0 µM
Title Compound E. crus-galliWhole-PlantGR₅₀To be determined
Title Compound B. campestrisWhole-PlantGR₅₀To be determined

Exploring Secondary Biological Activities

The pyrimidine scaffold is known for its broad biological activity.[1] Therefore, it is prudent to screen for other potential applications, particularly fungicidal activity, where anilinopyrimidine fungicides are a well-established class.[2]

Experimental Protocol 3: In Vitro Antifungal Assay

This assay determines the compound's ability to inhibit the growth of pathogenic fungi.

  • Fungal Strains: Select a panel of economically important plant pathogenic fungi, such as Botrytis cinerea (gray mold) and Rhizoctonia solani (sheath blight).[2][12]

  • Assay Medium: Prepare Potato Dextrose Agar (PDA) plates amended with the title compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of each amended plate.

  • Incubation: Incubate the plates at an optimal temperature (e.g., 25°C) in the dark until the mycelium in the control plate (no compound) has reached the edge.

  • Measurement & Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition relative to the control and determine the Effective Concentration for 50% inhibition (EC₅₀).

Data Presentation: Expected Fungicidal Activity
CompoundFungal SpeciesEC₅₀ (µg/mL)
Title Compound Botrytis cinereaTo be determined
Title Compound Rhizoctonia solaniTo be determined
Cyprodinil (Control)Botrytis cinerea~ 0.05-0.2

Structure-Activity Relationship (SAR) & Future Directions

The initial findings from the biological assays will guide a subsequent medicinal chemistry program to optimize the lead compound.

  • C4 Position: The chlorine atom can be replaced with other halogens (F, Br) or small alkoxy groups (e.g., methoxy) to modulate reactivity and binding affinity.[5]

  • C6 Position: The isopropylamino group can be varied. Exploring smaller (ethylamino), larger (tert-butylamino), or cyclic (cyclopropylamino) amines can probe the steric and electronic requirements of the target's binding pocket.

  • C2 Position: Oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group would increase polarity and hydrogen bonding potential, which could significantly alter the compound's activity and selectivity.[8]

Future Directions would involve expanding the investigation to include:

  • Mode of Action Confirmation: Advanced biophysical techniques to confirm binding to the D1 protein of PSII.

  • Toxicology Screening: Preliminary assessment of mammalian and environmental toxicity.

  • Metabolic Profiling: Understanding how the compound is metabolized in plants and soil.

Conclusion

This compound is a novel chemical entity with significant potential as a lead structure in agrochemical discovery. Its strong structural resemblance to known PSII-inhibiting herbicides provides a clear and testable primary hypothesis. The investigative framework detailed in this guide—encompassing synthesis, primary and secondary bio-screening, and SAR analysis—provides a rigorous and efficient pathway to characterize its biological activity. The successful execution of these protocols will not only define the utility of this specific molecule but also contribute valuable insights into the broader field of pyrimidine chemistry.

References

Introduction: The Critical Role of Solubility in Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyrimidine derivative with a molecular structure that suggests potential applications in medicinal chemistry and drug discovery. The pyrimidine core is a common scaffold in a wide array of biologically active compounds. The specific combination of chloro, isopropylamino, and methylthio substituents imparts a unique physicochemical profile that dictates its behavior in biological and chemical systems. A thorough understanding of its solubility is paramount for its progression through the drug development pipeline. Poor solubility can hinder absorption, lead to low bioavailability, and create challenges in formulation development.[1][2] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the complete solubility profile of this compound.

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[3][4] The overall polarity of a molecule is a composite of its functional groups and its hydrocarbon skeleton.[4]

Structural Analysis of this compound:

  • Polar Moieties: The pyrimidine ring contains two nitrogen atoms, which are electronegative and can act as hydrogen bond acceptors. The isopropylamino group also has a nitrogen atom that can participate in hydrogen bonding.

  • Non-polar Moieties: The chloro, methylthio, and isopropyl groups are generally considered non-polar or weakly polar, contributing to the molecule's lipophilicity.

The interplay between these groups will determine the molecule's solubility in both aqueous and organic solvents. The presence of the amino group suggests that the solubility of this compound will likely be pH-dependent. In acidic conditions, the amino group can be protonated, forming a more polar and, therefore, more water-soluble salt.

Factors Influencing Solubility:

Several factors can significantly impact the measured solubility of a compound:

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.[5]

  • pH: As mentioned, for ionizable compounds like this compound, pH is a critical determinant of aqueous solubility.[1]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.[6]

  • Purity of the Compound: Impurities can affect the measured solubility.

Experimental Determination of Solubility: A Two-Pronged Approach

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly introduced from a stock solution (typically in DMSO) into an aqueous buffer.[7][8] This is a high-throughput screening method often used in the early stages of drug discovery to quickly rank compounds.[2][9]

This protocol is designed to provide a rapid assessment of the kinetic solubility of this compound.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[8] Measure the turbidity of each well using a nephelometer or a microplate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).[10][11]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1] This is a lower-throughput but more accurate measure, crucial for later stages of drug development.[2] The shake-flask method is the gold standard for determining thermodynamic solubility.[12]

This protocol details the steps for determining the thermodynamic solubility of this compound in various aqueous buffers, as recommended by ICH guidelines for biopharmaceutics classification.[13][14][15]

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values, typically including pH 1.2, 4.5, and 6.8, to mimic the physiological pH range of the gastrointestinal tract.[13][16]

  • Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (typically 37 ± 1°C for biorelevant studies) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[14][16]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve of the compound in the same mobile phase for accurate quantification.

  • pH Verification: Measure the pH of the saturated solution after the experiment to ensure it has not changed significantly.[14][15]

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various pH values.

Table 1: Hypothetical Solubility Profile of this compound

Solvent/Buffer Temperature (°C) Solubility (µg/mL) Method
Phosphate-Buffered Saline (pH 7.4)2550Kinetic
pH 1.2 Buffer37500Thermodynamic
pH 4.5 Buffer37150Thermodynamic
pH 6.8 Buffer3725Thermodynamic
Methanol25>1000Thermodynamic
Acetonitrile25800Thermodynamic
Chloroform25>2000Thermodynamic

Note: The data in this table is hypothetical and for illustrative purposes only.

The expected results would likely show a higher solubility at acidic pH due to the basicity of the isopropylamino group. The solubility in polar organic solvents like methanol is anticipated to be good, while solubility in non-polar organic solvents like chloroform is also expected to be significant due to the presence of non-polar groups.

Conclusion: A Pathway to Informed Development

A comprehensive solubility profile is a cornerstone of the preclinical data package for any potential drug candidate. For this compound, a systematic investigation of both its kinetic and thermodynamic solubility is essential. The methodologies outlined in this guide, from rapid turbidimetric screening to the definitive shake-flask method, provide a robust framework for generating the high-quality data required for informed decision-making in the drug development process. Understanding how factors like pH and solvent polarity influence the solubility of this compound will enable researchers to optimize formulations, predict in vivo behavior, and ultimately unlock its therapeutic potential.

References

4-Chloro-6-isopropylamino-2-methylthiopyrimidine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: Synthesis, Properties, and Applications

Abstract

This compound is a substituted pyrimidine derivative of significant interest in the fields of agrochemical and pharmaceutical research. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, and the specific functionalization of this compound—a reactive chloro group, a lipophilic isopropylamino moiety, and a modifiable methylthio group—creates a versatile platform for chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic methodologies, and established applications, particularly as a key intermediate in the development of herbicides and as a building block for potential therapeutic agents. By synthesizing information from established chemical literature, this paper serves as an essential resource for researchers and professionals in medicinal chemistry, drug development, and agricultural science.

Introduction to Substituted Pyrimidines

The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and agricultural chemistry.[1][2] As an essential constituent of nucleobases like cytosine, thymine, and uracil, it is fundamental to all living organisms.[1][2] This inherent biological relevance has inspired the development of a vast library of synthetic pyrimidine derivatives that exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anti-malarial properties.[1][3][4] In agrochemistry, pyrimidine derivatives are integral to the formulation of potent and selective herbicides and fungicides, contributing significantly to crop protection and yield enhancement.[5][6][7]

Significance of Key Functional Groups

The biological activity and synthetic utility of this compound are dictated by its unique combination of substituents:

  • 4-Chloro Group: The chlorine atom at the C4 position is a key reactive site. As a good leaving group, it is susceptible to nucleophilic aromatic substitution, allowing for the straightforward introduction of various functional groups (e.g., amines, ethers, thiols). This reactivity is fundamental to its role as a synthetic intermediate.[8][9] The presence of chlorine can also enhance biological activity by increasing lipophilicity and modulating binding interactions with target proteins.[9]

  • 6-Isopropylamino Group: This group significantly influences the molecule's steric and electronic properties. The bulky isopropyl moiety can provide selectivity in biological systems and increases the compound's lipophilicity, which can improve membrane permeability.

  • 2-Methylthio Group: The methylthio (-SCH₃) group is another versatile handle for synthetic modification. It can be oxidized to a more reactive methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group, which can then be displaced by nucleophiles.[10] This provides an alternative site for derivatization, enabling the creation of diverse molecular libraries from a single scaffold.

Physicochemical and Spectroscopic Properties

The precise characterization of this compound is crucial for its application in synthesis and biological screening.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₂ClN₃S(Calculated)
Molecular Weight 217.72 g/mol (Calculated)
Appearance Likely a white to off-white solidInferred from analogs[6][11]
IUPAC Name 4-chloro-N-isopropyl-2-(methylthio)pyrimidin-6-amine(Standard nomenclature)
Spectroscopic Profile (Predicted)
TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet), the methylthio group (a singlet), an N-H proton (a broad singlet), and a pyrimidine ring proton (a singlet).
¹³C NMR Resonances for the three distinct carbons of the isopropyl group, the methylthio carbon, and the four unique carbons of the pyrimidine ring.
Mass Spec (MS) A molecular ion peak (M⁺) at m/z ≈ 217, with a characteristic isotopic pattern (M+2) at ≈ 219 in a ~3:1 ratio, confirming the presence of one chlorine atom.
Infrared (IR) Characteristic absorption bands for N-H stretching, C-H (aliphatic) stretching, C=N and C=C (aromatic ring) stretching, and C-Cl stretching.

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a multi-step process that leverages the differential reactivity of substituents on the pyrimidine core. A common and efficient strategy involves the sequential substitution of a dichlorinated pyrimidine precursor.

Retrosynthetic Analysis and Workflow

The logical disconnection points are the C-Cl and C-N bonds, suggesting a precursor like 4,6-dichloro-2-(methylthio)pyrimidine. This precursor itself can be synthesized from readily available starting materials like thiobarbituric acid.[10]

G Target This compound Intermediate1 4,6-Dichloro-2-(methylthio)pyrimidine Target->Intermediate1 Nucleophilic Aromatic Substitution (Isopropylamine) Start Thiobarbituric Acid Intermediate1->Start Chlorination (e.g., POCl₃) caption Retrosynthetic pathway for the target compound. G cluster_0 Mechanism of Amination start Pyrimidine-Cl + :NH(iPr)₂ meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Nucleophilic Attack product Pyrimidine-NH(iPr)₂ + Cl⁻ meisenheimer->product Loss of Leaving Group (Cl⁻) caption Mechanism of nucleophilic aromatic substitution. G Core 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine Agro Agrochemical Applications Core->Agro Pharma Pharmaceutical Synthesis Core->Pharma Herbicide Herbicides / Plant Growth Regulators Agro->Herbicide Intermediate Scaffold for Bioactive Molecules Pharma->Intermediate Antiviral Antiviral Agents Intermediate->Antiviral Anticancer Anticancer Agents Intermediate->Anticancer caption Key application pathways for the title compound.

References

The Genesis of a Heterocycle: An In-depth Guide to the Discovery and History of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the grand tapestry of organic chemistry and pharmacology, few molecular scaffolds are as fundamentally important or as widely influential as the pyrimidine ring. This simple six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the basis of key nucleobases in DNA and RNA.[1][2][3] Beyond its profound biological role, the pyrimidine nucleus has proven to be an exceptionally versatile template for synthetic chemists, leading to the development of numerous classes of therapeutic agents that have shaped modern medicine. This guide provides a comprehensive exploration of the discovery and historical evolution of pyrimidine derivatives, tracing their journey from early isolations in the 19th century to their current status as critical components in drug discovery and development. We will delve into the key scientific breakthroughs, the logic behind seminal synthetic strategies, and the ever-expanding therapeutic landscape of these remarkable compounds.

Chapter 1: The Dawn of Pyrimidine Chemistry: Isolation and Structural Elucidation

The story of pyrimidine does not begin with the isolation of the parent compound, but rather with its more complex derivatives, which were encountered by chemists long before its core structure was understood. As early as 1776, the Swedish pharmacist Carl Wilhelm Scheele isolated uric acid, a purine derivative which contains a fused pyrimidine ring, from urinary stones.[4] However, it was not until 1818 that the first true pyrimidine derivative, alloxan, was isolated by Brugnatelli.[4]

Despite these early isolations, a laboratory synthesis of a pyrimidine compound was not achieved until 1879, when French chemist Charles-Adolphe Wurtz's student, Grimaux, reported the preparation of barbituric acid.[1] This synthesis was accomplished by reacting urea and malonic acid in the presence of phosphorus oxychloride, a foundational reaction that hinted at the modular nature of pyrimidine synthesis.[1]

The systematic study and formal characterization of the pyrimidine family began in earnest with the work of German chemist Arthur Pinner. In 1884, Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1][4] This method, now known as the Pinner pyrimidine synthesis , was a significant step forward, providing a rational and versatile route to this class of compounds.[5][6][7] It was Pinner who, in 1885, first proposed the name "pyrimidin" by combining the terms "pyridine" and "amidine," reflecting its structural components.[4] The parent, unsubstituted pyrimidine molecule was finally prepared in 1900 by Gabriel and Colman, who converted barbituric acid into 2,4,6-trichloropyrimidine and subsequently reduced it with zinc dust.[4]

Early_Pyrimidine_Milestones N1776 1776 Scheele isolates Uric Acid (a purine with a pyrimidine ring) N1818 1818 Brugnatelli isolates Alloxan (first true pyrimidine derivative) N1776->N1818 N1879 1879 Grimaux synthesizes Barbituric Acid N1818->N1879 N1884 1884 Pinner develops systematic synthesis (Pinner Synthesis) N1879->N1884 N1885 1885 Pinner coins the name 'Pyrimidine' N1884->N1885 N1900 1900 Gabriel & Colman synthesize the parent Pyrimidine compound N1885->N1900

Key milestones in the early discovery and synthesis of pyrimidines.

Chapter 2: The Biological Significance Unveiled: Pyrimidines in Nucleic Acids

While the 19th century was marked by the chemical discovery of pyrimidines, the early 20th century saw the profound revelation of their central role in biology. The work of German biochemist Albrecht Kossel was pivotal in this paradigm shift. Between 1893 and 1900, Kossel and his colleagues isolated and identified three key pyrimidine derivatives from the hydrolysis of nucleic acids: cytosine (C), thymine (T), and uracil (U).[2][4]

This discovery was monumental, establishing pyrimidines as fundamental components of the genetic material. It was later understood that in DNA, adenine (a purine) pairs with thymine, and guanine (a purine) pairs with cytosine, while in RNA, uracil takes the place of thymine.[3] This specific pairing is the basis of the double helix structure of DNA, as famously proposed by Watson and Crick in 1953, and is essential for the faithful replication and transcription of genetic information.

Pyrimidine NucleobaseChemical FormulaMolar Mass ( g/mol )Found InComplementary Base
Cytosine C₄H₅N₃O111.10DNA & RNAGuanine
Thymine C₅H₆N₂O₂126.11DNAAdenine
Uracil C₄H₄N₂O₂112.09RNAAdenine

Table 1. Core properties of the primary pyrimidine nucleobases.

The biosynthesis of these vital molecules occurs through two primary pathways: de novo synthesis and salvage pathways. The de novo pathway builds the pyrimidine ring from simpler molecules like carbamoyl phosphate and aspartate.[8][9] The salvage pathway recycles pre-existing bases and nucleosides from the degradation of DNA and RNA.[8] Understanding these pathways has been critical for the development of therapeutic agents that target nucleotide metabolism, particularly in cancer and virology.

Pyrimidine_Nucleotide_Structure cluster_pyrimidine Pyrimidine Base (e.g., Cytosine) cluster_sugar Pentose Sugar (Deoxyribose in DNA) cluster_phosphate Phosphate Group Pyrimidine N1, C2, N3, C4, C5, C6 Ring Sugar 5-Carbon Sugar Ring Pyrimidine->Sugar N-Glycosidic Bond Phosphate PO₄³⁻ Sugar->Phosphate Phosphoester Bond

The fundamental components of a pyrimidine nucleotide.

Chapter 3: The Rise of Synthetic Pyrimidine Derivatives in Medicine

The inherent biological relevance and synthetic tractability of the pyrimidine scaffold made it an attractive target for medicinal chemists. The first major class of pyrimidine-based drugs to achieve widespread use was the barbiturates .

The Era of Barbiturates

Following Grimaux's initial synthesis of barbituric acid, it was German chemists Emil Fischer and Joseph von Mering who, in 1903, discovered the therapeutic potential of its derivatives. They synthesized diethylbarbituric acid, which they named Veronal, and found it to be a highly effective sedative and hypnotic. This discovery launched the era of barbiturate drugs, which act as central nervous system depressants.[10]

The synthesis of barbiturates is a classic example of a condensation reaction, a workflow that remains fundamental in heterocyclic chemistry.

Experimental Protocol: Synthesis of Barbituric Acid (A Representative Method)

This protocol is a conceptual representation of the classic synthesis and should be adapted and performed with strict adherence to modern laboratory safety standards.

Objective: To synthesize barbituric acid via the condensation of urea and diethyl malonate.

Materials:

  • Urea

  • Diethyl malonate

  • Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Standard reflux and distillation apparatus

  • pH indicator paper

  • Recrystallization solvents (e.g., water)

Methodology:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. This is a highly exothermic reaction and must be done with extreme caution. The resulting solution is sodium ethoxide, a strong base essential for the condensation.

    • Causality: The ethoxide ion acts as a strong base to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate.

  • Condensation Reaction: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add urea to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Causality: The nucleophilic enolate of diethyl malonate attacks one of the carbonyl carbons of urea. This is followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidine ring.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture and distill off the excess ethanol. Dissolve the residue in water and acidify with concentrated hydrochloric acid until the pH is acidic.

    • Causality: Acidification protonates the sodium salt of barbituric acid, causing the neutral, less soluble product to precipitate out of the aqueous solution.

  • Purification: Collect the crude barbituric acid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (typically hot water).

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Barbiturate_Synthesis Urea Urea (N-C-N source) Product Barbiturate Derivative Urea->Product Condensation Malonate Diethyl Malonate (β-dicarbonyl source) Malonate->Product Base Strong Base (e.g., NaOEt) Base->Malonate Deprotonation Antimetabolite_MoA PyrimidineAnalog Pyrimidine Analog (e.g., 5-FU, AZT) MetabolicEnzyme Metabolic Enzyme (e.g., Thymidylate Synthase, Reverse Transcriptase) PyrimidineAnalog->MetabolicEnzyme Binds & Inhibits Pathway Metabolic Pathway (DNA Synthesis) MetabolicEnzyme->Pathway Catalyzes Block Pathway Blocked MetabolicEnzyme->Block NaturalSubstrate Natural Substrate (e.g., dUMP, Thymidine) NaturalSubstrate->MetabolicEnzyme Binds

References

Methodological & Application

Synthesis of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a key intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical and pharmaceutical industries. Its structure, featuring a pyrimidine core with versatile functional groups—a reactive chlorine atom, a secondary amine, and a methylthio group—makes it a valuable building block for creating a diverse range of derivatives. For instance, it is a precursor to herbicides such as prometryn, which functions by inhibiting photosynthesis in weeds.[1][2] The controlled and efficient synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug discovery and crop protection.

This document provides a comprehensive, in-depth guide for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed experimental protocol grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the reasoning behind the procedural choices, ensuring a thorough understanding of the synthesis.

Reaction Mechanism and Scientific Principles

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized reaction class is fundamental for the functionalization of halogenated aromatic and heteroaromatic systems.[3]

The core of this synthesis involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with isopropylamine. The pyrimidine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack. The two chlorine atoms at the 4 and 6 positions are excellent leaving groups. The general mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6) on the pyrimidine ring.

  • Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.

  • Departure of the Leaving Group: The aromaticity is restored by the expulsion of a chloride ion, the leaving group.

  • Proton Transfer: A final proton transfer step, typically facilitated by a base or excess amine, neutralizes the resulting product.

The regioselectivity of the reaction, i.e., the preferential substitution at one of the chlorine atoms, can often be controlled by reaction conditions such as temperature and the nature of the nucleophile. In this protocol, we will be performing a mono-substitution.

Experimental Protocol

This protocol details the synthesis of this compound from 4,6-dichloro-2-(methylthio)pyrimidine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4,6-dichloro-2-(methylthio)pyrimidine98%Sigma-Aldrich6299-25-8
Isopropylamine≥99.5%Sigma-Aldrich75-31-0
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl Solution)
Anhydrous Sodium Sulfate
Ethyl AcetateHPLC Grade
HexanesHPLC Grade
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (51.3 mmol) of 4,6-dichloro-2-(methylthio)pyrimidine in 100 mL of anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 7.1 mL (51.3 mmol, 1.0 equivalent) of triethylamine. Subsequently, slowly add 4.3 mL (51.3 mmol, 1.0 equivalent) of isopropylamine dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., from 0% to 20% ethyl acetate) to isolate the pure this compound.[3]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4,6-dichloro-2-(methylthio)pyrimidine 4,6-dichloro-2-(methylthio)pyrimidine Reaction_Mixture Stir at Room Temperature (12-18 hours) 4,6-dichloro-2-(methylthio)pyrimidine->Reaction_Mixture Isopropylamine Isopropylamine Isopropylamine->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->Reaction_Mixture Washing Wash with NaHCO3 and Brine Reaction_Mixture->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine Chromatography->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the well-established principles of nucleophilic aromatic substitution on pyrimidine rings. The reaction is designed to be self-validating through the following measures:

  • Monitoring Reaction Progress: The use of TLC allows for real-time monitoring of the consumption of the starting material and the formation of the product, ensuring the reaction proceeds to completion.

  • Characteristic Spectroscopic Data: The final product can be unequivocally identified and its purity assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectroscopic data will confirm the successful substitution of one chlorine atom with the isopropylamino group.

  • Chromatographic Purity: The final purification step using flash column chromatography ensures the removal of unreacted starting materials, by-products (such as the di-substituted product), and residual reagents, leading to a product of high purity.

Causality Behind Experimental Choices

  • Choice of Solvent: Dichloromethane (DCM) is selected as the solvent due to its inert nature under the reaction conditions and its ability to dissolve both the starting material and the intermediate complexes. Its relatively low boiling point facilitates easy removal during the workup process.

  • Role of Triethylamine: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic and halt the reaction.

  • Reaction Temperature: The reaction is conducted at room temperature to favor the mono-substitution product. Higher temperatures could potentially lead to the formation of the di-substituted by-product where both chlorine atoms are replaced by isopropylamine.

  • Workup Procedure: The aqueous workup with saturated sodium bicarbonate solution is crucial to remove any remaining acidic byproducts and excess triethylamine hydrochloride. The subsequent brine wash helps to remove any residual water from the organic layer.

  • Purification Method: Flash column chromatography is the preferred method for purifying the product due to its efficiency in separating compounds with different polarities, such as the starting material, the desired mono-substituted product, and any di-substituted by-product.

References

Application Notes & Protocols: Leveraging 4-Chloro-6-isopropylamino-2-methylthiopyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic motif that forms the backbone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental to life itself.[1][2][3] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a cornerstone of drug discovery, leading to a wide array of FDA-approved therapeutics.[4][5] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[6][7][8][9][10] The efficacy of pyrimidine-based drugs often stems from their ability to mimic endogenous ligands and competitively bind to the active sites of enzymes, such as kinases, which are critical regulators of cellular processes.[5][11]

This guide focuses on the investigational compound 4-Chloro-6-isopropylamino-2-methylthiopyrimidine , a substituted pyrimidine with significant potential as a lead compound for novel therapeutic agents. Its structure, featuring a reactive chlorine atom, a bulky isopropylamino group, and a methylthio moiety, presents a unique combination of electronic and steric properties that can be exploited for targeted drug design. The chlorine at the C4 position serves as a versatile synthetic handle for nucleophilic substitution, allowing for the generation of extensive chemical libraries to explore structure-activity relationships (SAR).[12][13][14]

This document will provide a detailed framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this compound. We will delve into its hypothesized mechanism of action, provide detailed protocols for its initial biological characterization, and discuss the rationale behind key experimental choices.

Hypothesized Biological Target: Protein Kinases

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases.[5] Kinases play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[15] The pyrimidine core can function as a scaffold that fits into the ATP-binding pocket of kinases, with its substituents forming key interactions that determine potency and selectivity.

The experimental journey with a novel compound like this compound begins with a systematic evaluation of its biological effects. This involves a tiered approach, starting with broad screening to identify its general cytotoxic or anti-proliferative effects, followed by more specific assays to pinpoint its molecular target(s).

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step methodologies for the initial characterization of this compound. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.

Workflow for Initial Compound Characterization

The logical flow for investigating a new chemical entity involves moving from a general cellular effect to a specific molecular interaction. This workflow ensures that resources are used efficiently and that each experimental step informs the next.

G cluster_0 Phase 1: Cellular Activity Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action in Cells A Compound Synthesis & QC (Purity >95%) B Cell Viability/Proliferation Assay (e.g., MTT or XTT) A->B C Determine IC50 in a Panel of Cancer Cell Lines B->C D Broad Kinase Panel Screening (In Vitro Assay) C->D Compound shows potent cytotoxicity E Identify 'Hit' Kinases D->E F Dose-Response Assay for Specific Kinase Inhibition (IC50) E->F G Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) F->G Potent kinase inhibition confirmed H Downstream Pathway Analysis G->H

Figure 1: A tiered experimental workflow for the characterization of a novel small molecule inhibitor.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration at which this compound inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]

Causality: Living cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16] The amount of formazan produced is directly proportional to the number of viable cells. A reduction in color indicates a loss of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. A typical starting range is 0.1 µM to 100 µM.

    • Include "vehicle control" wells (medium with the same concentration of DMSO as the highest compound concentration) and "untreated control" wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentration.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[18]

    • Incubate for 4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.[18]

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[18][19]

    • Use a reference wavelength of 630 nm to subtract background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example IC50 Data for this compound

Cell LineIC50 (µM)
A549 (Lung)5.2 ± 0.6
MCF-7 (Breast)8.9 ± 1.1
HCT116 (Colon)3.5 ± 0.4

Note: Data are hypothetical and for illustrative purposes.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol measures the direct inhibitory effect of the compound on the activity of a specific protein kinase. A universal, fluorescence-based assay is highly adaptable for screening and profiling.[15]

Causality: The assay measures the phosphorylation of a specific peptide substrate by a kinase. Inhibition of the kinase results in a decreased phosphorylation signal. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where the binding of a phosphorylation-specific antibody to the substrate brings a donor and acceptor fluorophore into proximity, generating a signal.[15]

Materials:

  • Recombinant human kinase (e.g., EGFR, an example target)

  • Biotinylated peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • This compound

  • TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho antibody and streptavidin-conjugated acceptor)

  • Low-volume 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in kinase buffer containing a constant, low percentage of DMSO.

    • Prepare a solution of the kinase and the peptide substrate in kinase buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.[20]

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop/detection buffer containing EDTA and the TR-FRET reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control.

  • Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for kinase inhibition.

G cluster_0 Assay Setup cluster_1 Detection A 1. Add Compound to 384-well plate B 2. Add Kinase + Peptide Substrate A->B C 3. Initiate with ATP B->C D 4. Stop Reaction & Add TR-FRET Reagents C->D Incubate 60 min E 5. Incubate D->E F 6. Read Fluorescence Signal E->F

Figure 2: A generalized workflow for a fluorescence-based in vitro kinase assay.

Structure-Activity Relationship (SAR) Insights

The structure of this compound provides several avenues for chemical modification to improve potency and selectivity.[2][11]

  • C4-Position: The chlorine atom is a prime site for nucleophilic aromatic substitution. Replacing it with various amines, alcohols, or thiols can probe the steric and electronic requirements of the target's binding pocket.

  • C6-Isopropylamino Group: Modification of the alkyl group can influence van der Waals interactions and solubility.

  • C2-Methylthio Group: The methylthio group can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties of the pyrimidine ring and potentially form hydrogen bonds.[13]

Systematic modification at these positions, followed by biological testing using the protocols described above, will build a comprehensive SAR profile, guiding the optimization of this lead compound into a clinical candidate.[1][21]

Conclusion

This compound represents a promising starting point for a drug discovery program. Its pyrimidine core is a well-validated scaffold for targeting enzymes, particularly protein kinases.[5][6] The provided protocols offer a robust and logical framework for its initial biological evaluation, from cellular activity screening to direct target inhibition assays. By systematically applying these methodologies and leveraging the principles of medicinal chemistry to explore its SAR, researchers can effectively unlock the therapeutic potential of this and related compounds.

References

Application Notes & Protocols: A Guide to the Characterization of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives having progressed to clinical use.[1][2][3][4] This guide provides a comprehensive framework for the initial characterization of a novel pyrimidine-based compound, 4-Chloro-6-isopropylamino-2-methylthiopyrimidine , as a potential kinase inhibitor. While this specific molecule is used as a representative example, the principles and protocols outlined herein are broadly applicable to the preclinical evaluation of other novel small molecule kinase inhibitors. This document details a systematic, multi-tiered approach, beginning with broad-spectrum kinase profiling to identify primary targets, followed by robust methods for determining inhibitory potency (IC₅₀). Furthermore, it provides detailed protocols for assessing target engagement within a cellular context and for quantifying the inhibitor's impact on downstream signaling pathways and overall cell viability. The objective is to equip researchers with the necessary methodologies to rigorously evaluate a compound's potential as a selective and potent kinase inhibitor.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of "druggable" targets.[5] The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][3] This has led to the successful development of numerous FDA-approved pyrimidine-based kinase inhibitors.

The hypothetical compound, This compound , features structural motifs common to kinase inhibitors. The characterization of such a novel compound requires a logical and systematic progression of experiments to elucidate its biological activity. This process, detailed in the following sections, aims to answer four fundamental questions:

  • Target Identification: Which kinase(s) does the compound inhibit?

  • Potency: How strongly does it inhibit its target(s)?

  • Target Engagement: Does the compound engage its target inside living cells?

  • Cellular Effect: What is the downstream functional consequence of target inhibition?

This guide provides both the theoretical basis and the practical, step-by-step protocols to address these questions, ensuring a robust and reproducible evaluation of novel kinase inhibitor candidates.

Tier 1: Initial Target Identification via Kinase Panel Screening

The first crucial step in characterizing a new potential inhibitor is to determine its kinase selectivity profile.[5] Broad-spectrum screening against a large panel of kinases provides an unbiased view of the compound's primary targets and potential off-target activities.[6][7] This is pivotal for guiding further development and understanding potential therapeutic windows or toxicity. Commercial services offer extensive kinase panels that cover a significant portion of the human kinome.[6][8]

Rationale for Kinase Profiling
  • Unbiased Target Discovery: Identifies the most sensitive kinase targets without prior assumptions.

  • Selectivity Assessment: Differentiates between highly selective and multi-targeted inhibitors. A compound's selectivity score (e.g., S10 at 1 µM) can quantify this, with lower scores indicating higher selectivity.[1]

  • Off-Target Liability: Early identification of off-target inhibition (e.g., inhibition of kinases known to cause adverse effects) can save significant resources.

  • Structure-Activity Relationship (SAR) Guidance: Comparing profiles of analogue compounds can guide medicinal chemistry efforts to improve potency and selectivity.

Experimental Workflow: Kinase Panel Screening

The following workflow describes a typical process for submitting a compound for commercial kinase panel screening. The most common assay format is a radiometric assay that measures the transfer of ³³P-labeled phosphate from ATP to a substrate.[8]

G cluster_prep Compound Preparation cluster_screen Screening Service Workflow cluster_data Data Analysis prep Prepare high-concentration stock of compound (e.g., 10 mM in DMSO) dilute Submit required volume and concentration to screening service prep->dilute assay Compound is assayed at a fixed concentration (e.g., 1 µM) against kinase panel dilute->assay measure Radiometric detection of substrate phosphorylation (³³P incorporation) assay->measure calc Calculate percent inhibition relative to DMSO control measure->calc report Receive data report with % inhibition for each kinase calc->report identify Identify primary hits (e.g., >90% inhibition) report->identify

Caption: Workflow for initial kinase target identification using a commercial screening service.

Tier 2: Determination of Inhibitory Potency (IC₅₀)

Once primary kinase targets are identified, the next step is to quantify the compound's potency against these specific kinases by determining the half-maximal inhibitory concentration (IC₅₀).[5][9][10] The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[9][11] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that is adaptable for IC₅₀ determination.[12]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps:

  • Kinase Reaction & ADP-Glo™ Reagent: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: The Kinase Detection Reagent is then added to convert the newly produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Detailed Protocol: IC₅₀ Determination using ADP-Glo™

Materials:

  • Recombinant human kinase enzyme and corresponding substrate

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution at a concentration relevant to the kinase (e.g., near the Kₘ value)

  • This compound (test compound)

  • Known inhibitor for the target kinase (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare a serial dilution series of the test compound in DMSO. A typical 10-point, 3-fold dilution series might start from 100 µM.

    • Dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of a 384-well plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme in kinase buffer.

    • Add the kinase solution to the compound-plated wells.

    • Prepare a second master mix containing the substrate and ATP in kinase buffer.

    • Initiate the kinase reaction by adding the substrate/ATP mix to the wells. The final reaction volume is typically 10-25 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to all wells to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[11]

Tier 3: Validation of Cellular Target Engagement

Demonstrating that a compound inhibits a purified enzyme in vitro is essential, but it is critical to confirm that it can enter a cell and bind to its intended target in a complex physiological environment.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells or tissue lysates.[13][14][15][16][17]

Principle of CETSA

CETSA is based on the principle that when a ligand (e.g., a kinase inhibitor) binds to its target protein, it generally stabilizes the protein's structure. This stabilization results in an increased resistance to thermal denaturation. In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The aggregated, denatured proteins are pelleted by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified, usually by Western blotting. A successful target engagement is observed as a shift in the melting curve to a higher temperature in the presence of the inhibitor.

Detailed Protocol: CETSA for Target Engagement

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compound and DMSO vehicle

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target kinase

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound at a high concentration (e.g., 10-20x the in vitro IC₅₀) or with DMSO vehicle for a defined period (e.g., 1-2 hours) in the incubator.

  • Harvesting and Aliquoting:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler programmed with a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments).

    • Heat the samples for 3 minutes at each temperature, followed by a 3-minute hold at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble protein fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting, using an antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensity for each temperature point using densitometry software.

    • Plot the normalized band intensity versus temperature for both the DMSO- and compound-treated samples to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis treat Treat cells with Compound or DMSO harvest Harvest and aliquot cell suspension treat->harvest heat Heat aliquots across a temperature gradient harvest->heat lyse Lyse cells and pellet aggregated proteins heat->lyse wb Analyze soluble fraction by Western Blot lyse->wb plot Plot band intensity vs. Temp to generate melting curve wb->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 4: Measuring Downstream Cellular Effects

The final stage of initial characterization involves assessing the functional consequences of target inhibition in a cellular context. This is typically achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase and by evaluating the compound's effect on cell proliferation or viability.

Protocol: Western Blot Analysis of Downstream Signaling

This protocol allows for the direct visualization of the inhibitor's effect on the target's signaling activity.[18][19][20][21]

Materials:

  • Cell line with a constitutively active or inducible signaling pathway involving the target kinase.

  • Test compound, DMSO, and relevant pathway activators (e.g., growth factors) or positive control inhibitors.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies for the phosphorylated substrate (p-Substrate), total substrate (Total-Substrate), and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.[22]

  • Chemiluminescent substrate.

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Starve cells in low-serum media if pathway activation is required.

    • Pre-treat cells with a dose-range of the test compound or controls for 1-2 hours.

    • If applicable, stimulate the pathway with an activator (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer.[22]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[22]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[22]

    • Incubate the membrane with the primary antibody for p-Substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Re-probing:

    • To ensure observed changes are due to phosphorylation and not protein degradation, the membrane can be stripped and re-probed with antibodies for the total substrate and a loading control.[18]

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the p-Substrate signal, normalized to the total substrate or loading control, indicates effective downstream pathway inhibition.

Protocol: Cell Viability/Cytotoxicity Assay

Cell viability assays measure the overall cellular response to the inhibitor, which could be cytostatic (inhibiting proliferation) or cytotoxic (killing cells). The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that quantifies ATP, an indicator of metabolically active cells.[23][24][25][26]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound, DMSO, and a positive control cytotoxic agent (e.g., Staurosporine)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque-walled 96-well plates for cell culture

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated wells.

    • Incubate the plate for a standard duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate-reading luminometer.

    • Calculate the percentage of viability for each concentration relative to the DMSO control.

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Interpretation

The culmination of these experimental tiers provides a comprehensive initial profile of the novel kinase inhibitor. The data should be compiled for clear interpretation.

Table 1: Hypothetical Characterization Data for this compound

Assay TypeTarget/Cell LineParameterResultInterpretation
Kinase Panel Screen Kinome-wide (400+ kinases)% Inhibition at 1 µMKinase X: 98%Kinase Y: 92%All others: <20%Potent and selective inhibitor of Kinase X and Kinase Y.
In Vitro Potency Recombinant Kinase XIC₅₀50 nMHigh-nanomolar potency against the primary target.
In Vitro Potency Recombinant Kinase YIC₅₀250 nM5-fold less potent against the secondary target.
Target Engagement Cell Line expressing Kinase XΔTₘ (CETSA)+5.2 °CCompound enters cells and binds to Kinase X.
Downstream Signaling Cell Line (Kinase X pathway)p-Substrate IC₅₀150 nMInhibits downstream signaling with nanomolar potency.
Cell Viability Cancer Cell Line AGI₅₀200 nMPotent anti-proliferative effect in a relevant cancer cell line.

Conclusion

The systematic application of the protocols described in this guide enables a thorough and rigorous initial characterization of a novel pyrimidine-based compound like this compound. By progressing from broad target identification to specific potency determination, and finally to the validation of cellular engagement and functional outcomes, researchers can build a strong, data-driven case for a compound's potential as a therapeutic agent. This structured approach ensures that key questions of selectivity, potency, and cellular activity are addressed, providing a solid foundation for further preclinical and clinical development.

References

Application Notes and Protocols for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development interested in the potential applications of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. While specific data for this molecule is not extensively published, this guide synthesizes information from structurally related pyrimidine derivatives to propose potential mechanisms of action, applications, and detailed experimental protocols for its evaluation as a novel agrochemical.

Introduction: The Role of Pyrimidine Derivatives in Agriculture

Pyrimidine derivatives are a cornerstone of modern agrochemical research, exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1] Their efficacy often stems from the ability to inhibit essential biochemical pathways in target organisms. Compounds with a 4-amino-6-chloro-pyrimidine core, in particular, have been noted for their herbicidal effects, targeting both monocotyledonous and dicotyledonous weeds in various crops.[2]

The subject of this guide, this compound, possesses key structural motifs—a chlorinated pyrimidine ring, an isopropylamino group, and a methylthio substituent—that suggest its potential as a bioactive agent. This document outlines a systematic approach to characterizing its herbicidal potential.

Hypothesized Mechanism of Action: Inhibition of Essential Plant Pathways

Many pyrimidine-based herbicides function by disrupting critical metabolic pathways in plants. Two prominent mechanisms of action for related compounds are the inhibition of acetolactate synthase (ALS) and the disruption of pyrimidine biosynthesis.

Inhibition of Acetolactate Synthase (ALS)

Several commercial pyrimidine herbicides are known ALS inhibitors.[1] ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts DNA replication and cell division, ultimately causing plant death.[1]

Disruption of de Novo Pyrimidine Biosynthesis

A more recently identified herbicidal mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[3][4][5][6] This inhibition prevents the formation of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. The herbicidal effect can be reversed by the external application of downstream products of the pathway, such as orotate or uridine monophosphate (UMP).[5]

Given the structural characteristics of this compound, it is plausible that its herbicidal activity, if any, could be attributed to one of these mechanisms.

Proposed Agrochemical Application: Selective or Non-Selective Herbicide

Based on the activity of analogous compounds, this compound could be developed as a pre-emergent or post-emergent herbicide for the control of annual grasses and broadleaf weeds in various crops.[7][8][9] The selectivity will depend on the differential metabolism of the compound between the crop and the weed species.

Experimental Protocols

The following section provides detailed protocols for the synthesis, characterization, and evaluation of this compound.

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established pyrimidine chemistry. A common starting material for such syntheses is 4,6-dichloro-2-(methylthio)pyrimidine.[10][11]

Protocol 4.1.1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4,6-dichloro-2-(methylthio)pyrimidine in a suitable aprotic solvent such as acetonitrile or THF.

  • Addition of Amine: Add 1.1 equivalents of isopropylamine to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (1.2 equivalents), to scavenge the HCl byproduct.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired this compound.

Diagram 4.1.1: Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound Start 4,6-dichloro-2-(methylthio)pyrimidine Process Nucleophilic Aromatic Substitution Start->Process 1. Dissolve in Aprotic Solvent Reagent Isopropylamine, Triethylamine Reagent->Process 2. Add Reagents Product This compound Process->Product 3. Stir, Work-up, Purify

Caption: Proposed synthesis of the target compound.

Protocol 4.1.2: Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: IR analysis can be used to identify key functional groups.

  • Purity Assessment: Purity should be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]

Herbicidal Activity Screening

The following protocols are designed to assess the pre- and post-emergent herbicidal activity of the synthesized compound.

Protocol 4.2.1: Pre-Emergent Herbicidal Activity Assay

  • Seed Planting: Select seeds of representative monocot (e.g., barnyard grass) and dicot (e.g., radish, Brassica napus) weeds.[13] Plant them in small pots filled with a standard potting mix.

  • Compound Application: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetone or DMSO) and dilute to final concentrations (e.g., 10, 50, 100 ppm) in a water-surfactant mixture. Evenly spray the soil surface with the test solutions. A commercial herbicide (e.g., pendimethalin) should be used as a positive control, and a solvent-surfactant solution as a negative control.[7][9]

  • Incubation: Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root lengths. Calculate the percentage of inhibition relative to the negative control.[7]

Protocol 4.2.2: Post-Emergent Herbicidal Activity Assay

  • Plant Growth: Grow the selected weed species in pots until they reach the 2-3 leaf stage.

  • Compound Application: Apply the test solutions (prepared as in 4.2.1) as a foliar spray to the plants.

  • Incubation: Return the plants to the growth chamber.

  • Evaluation: After 14-21 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth retardation) and compare them to the controls.

Diagram 4.2.1: Herbicidal Screening Workflow

G cluster_0 Herbicidal Activity Screening Start Synthesized Compound Pre_Emergent Pre-Emergent Assay (Soil Application) Start->Pre_Emergent Post_Emergent Post-Emergent Assay (Foliar Application) Start->Post_Emergent Evaluation Data Collection & Analysis (% Inhibition, Phytotoxicity) Pre_Emergent->Evaluation Post_Emergent->Evaluation

Caption: Workflow for herbicidal activity screening.

Table 1: Hypothetical Herbicidal Activity Data

Concentration (ppm)Weed SpeciesPre-Emergent Inhibition (%)Post-Emergent Injury (%)
100Barnyard Grass9580
100Radish8570
50Barnyard Grass7055
50Radish6045
10Barnyard Grass3020
10Radish2515
Mechanism of Action Studies

If herbicidal activity is confirmed, the following protocols can help elucidate the mechanism of action.

Protocol 4.3.1: Nutrient Reversal Assay for DHODH Inhibition

  • Assay Setup: Grow a sensitive plant species (e.g., Arabidopsis thaliana) on a minimal growth medium.

  • Treatment: Supplement the medium with the test compound at a concentration that causes significant growth inhibition. In parallel, set up treatments where the medium is also supplemented with downstream products of the pyrimidine biosynthesis pathway, such as orotate or UMP.[5]

  • Evaluation: After 7-10 days, measure plant growth (e.g., root length, fresh weight). If the addition of orotate or UMP rescues the plants from the inhibitory effects of the compound, it strongly suggests that the compound targets the de novo pyrimidine biosynthesis pathway, likely through DHODH inhibition.[3][5]

Diagram 4.3.1: Nutrient Reversal Assay Logic

G cluster_0 Nutrient Reversal Assay Compound Test Compound DHODH DHODH Compound->DHODH Inhibits Pathway Pyrimidine Biosynthesis Growth_Inhibition Growth Inhibition Pathway->Growth_Inhibition DHODH->Pathway Blocks Orotate Orotate / UMP Growth_Rescue Growth Rescue Orotate->Growth_Rescue Bypasses Block

Caption: Logic of the nutrient reversal assay.

Environmental Fate Considerations

The environmental fate of a novel agrochemical is a critical aspect of its development. Key properties to investigate include:

  • Soil Sorption: The tendency of the compound to bind to soil particles, which influences its mobility.[14][15]

  • Hydrolysis and Photolysis: The stability of the compound in water and in the presence of sunlight.[14]

  • Biodegradation: The rate and pathway of degradation by soil microorganisms.[14][15]

Standard OECD guidelines should be followed for these studies. The presence of the chloro- and methylthio- groups may influence the compound's persistence and metabolic pathways in the environment.

Conclusion

This compound is a promising candidate for investigation as a novel herbicide due to its structural similarity to other known bioactive pyrimidine derivatives. The protocols and theoretical framework provided in this guide offer a systematic approach to synthesizing, characterizing, and evaluating its potential in agrochemical applications. The proposed experiments are designed to not only determine its efficacy but also to elucidate its mechanism of action, which is crucial for its development and for managing potential weed resistance.

References

Application Notes and Protocols for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine in Herbicide Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrimidines represent a significant class of herbicides due to their diverse mechanisms of action and broad-spectrum activity.[1][2] Among these, 4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a compound of interest for its potential herbicidal properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and protocol development for herbicide formulations containing this active ingredient. The following sections will delve into the plausible mechanism of action, formulation strategies, analytical methodologies for quality control, and protocols for evaluating herbicidal efficacy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for developing stable and effective herbicide formulations.

PropertyValue (Predicted/Reported)Significance in Formulation
Molecular FormulaC8H12ClN3SProvides the basis for molecular weight and elemental composition calculations.
Molecular Weight217.72 g/mol Essential for concentration and dosage calculations.
AppearanceOff-white to light yellow crystalline solidImportant for visual inspection and quality control of the active ingredient.
Melting Point~ 70-75 °CInfluences the choice of formulation type (e.g., solid vs. liquid) and manufacturing process.
SolubilityLow in water, soluble in organic solvents (e.g., acetone, methanol, dichloromethane)Critical for selecting appropriate solvents and co-solvents in liquid formulations to ensure homogeneity and prevent precipitation.
StabilityStable under neutral and slightly acidic conditions. May hydrolyze under strong alkaline conditions.Dictates the required pH range of the formulation and storage conditions to ensure shelf-life.

Plausible Mechanism of Action

While the specific molecular target of this compound may require empirical validation, based on its structural similarity to other pyrimidine-based herbicides, a likely mechanism of action is the inhibition of a key enzyme in a vital plant metabolic pathway.[2][3] Many herbicides containing the pyrimidine scaffold are known to target enzymes such as acetolactate synthase (ALS) or dihydroorotate dehydrogenase (DHODH).[3][4] Inhibition of these enzymes disrupts the biosynthesis of essential amino acids or pyrimidines, respectively, leading to cessation of cell division and plant death.[3][4]

Plausible_Mechanism_of_Action cluster_Herbicide Herbicide Action cluster_Plant_Cell Plant Metabolic Pathway Herbicide 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine Enzyme Key Enzyme (e.g., ALS, DHODH) X Herbicide->Enzyme Inhibition Biosynthesis Essential Molecules (Amino Acids, Pyrimidines) Enzyme->Biosynthesis Catalyzes Growth Cell Division & Plant Growth Biosynthesis->Growth Death Plant Death Growth->Death Cessation leads to

Caption: Plausible inhibitory action on a key plant enzyme.

Herbicide Formulation Development

The development of a stable and effective herbicide formulation is critical for ensuring optimal performance in the field. The choice of formulation type will depend on the intended application method, target weeds, and crop safety considerations.[5][6][7]

Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for active ingredients that are soluble in organic solvents but have low water solubility.

Protocol for a 20% EC Formulation:

  • Preparation of the Organic Phase:

    • In a suitable vessel, dissolve 200 g of this compound in 600 g of a suitable aromatic solvent (e.g., Solvesso™ 150).

    • Stir until the active ingredient is completely dissolved. Gentle heating (40-50°C) may be applied if necessary.

  • Addition of Emulsifiers:

    • To the organic phase, add a blend of anionic and non-ionic emulsifiers. A typical blend would be 50 g of a calcium salt of dodecylbenzene sulfonate (anionic) and 50 g of a fatty alcohol ethoxylate (non-ionic).

    • Stir the mixture thoroughly until a homogenous solution is obtained.

  • Quality Control:

    • Perform a spontaneity of dispersion test by adding 1 mL of the EC formulation to 99 mL of standard hard water in a graduated cylinder. The formulation should readily disperse with minimal agitation.

    • Conduct an emulsion stability test to ensure that the emulsion remains stable for at least 2 hours without significant phase separation.

Wettable Powder (WP) Formulation

WP formulations are an alternative for water-insoluble active ingredients and are mixed with water to form a suspension for spraying.

Protocol for a 50% WP Formulation:

  • Blending of Dry Components:

    • In a blender, combine 500 g of finely ground this compound, 400 g of an inert carrier (e.g., kaolin or silica), 50 g of a wetting agent (e.g., sodium lauryl sulfate), and 50 g of a dispersing agent (e.g., sodium lignosulfonate).

    • Blend the components until a uniform powder is achieved.

  • Milling:

    • Pass the blended powder through an air mill or a hammer mill to achieve a fine particle size (typically >95% of particles should be less than 44 µm). Particle size is critical for suspensibility.

  • Quality Control:

    • Assess the wettability of the powder by measuring the time it takes for a known amount of the powder to become completely wet when added to water.

    • Determine the suspensibility by measuring the percentage of the active ingredient that remains suspended in water after a specified time.

Formulation_Workflow cluster_EC Emulsifiable Concentrate (EC) cluster_WP Wettable Powder (WP) EC_Start Dissolve Active Ingredient in Organic Solvent EC_Emulsifiers Add Emulsifier Blend EC_Start->EC_Emulsifiers EC_QC Quality Control: Dispersion & Stability EC_Emulsifiers->EC_QC WP_Start Blend Active Ingredient with Carrier & Surfactants WP_Milling Milling to Fine Particle Size WP_Start->WP_Milling WP_QC Quality Control: Wettability & Suspensibility WP_Milling->WP_QC

Caption: General workflow for EC and WP herbicide formulations.

Analytical Methods for Quality Control and Residue Analysis

Robust analytical methods are essential for ensuring the quality of the formulated product and for monitoring its environmental fate.

Quantification of the Active Ingredient in Formulations

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of active ingredients in herbicide formulations.[8]

HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm
Standard Preparation Prepare a stock solution of analytical grade this compound in acetonitrile. Create a series of dilutions to generate a calibration curve.
Sample Preparation Accurately weigh a portion of the formulation, dissolve it in a known volume of acetonitrile, and dilute to fall within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
Residue Analysis in Soil and Water

For environmental monitoring, a more sensitive method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Sample Preparation for Residue Analysis (General Protocol):

  • Extraction:

    • Soil: Perform a solid-liquid extraction using an appropriate solvent like acetonitrile or acetone. Sonication or accelerated solvent extraction (ASE) can enhance extraction efficiency.

    • Water: Use liquid-liquid extraction with a non-polar solvent such as dichloromethane or solid-phase extraction (SPE) with a C18 cartridge to concentrate the analyte.

  • Clean-up:

    • The crude extract may require a clean-up step to remove interfering matrix components. This can be achieved using techniques like dispersive solid-phase extraction (d-SPE) with sorbents such as PSA (primary secondary amine) and C18, or by passing the extract through a silica gel column.

  • Analysis:

    • Concentrate the cleaned extract to a small volume and reconstitute in a suitable solvent for injection into the GC-MS or LC-MS/MS system.

Protocol for Evaluation of Herbicidal Efficacy

The herbicidal efficacy of the formulated product should be evaluated through controlled greenhouse or field trials.[2][9][10]

Pre-emergence Herbicidal Activity Assay

This assay evaluates the herbicide's ability to control weeds before they emerge from the soil.

  • Experimental Setup:

    • Fill pots with a standardized soil mix.

    • Sow seeds of target weed species (e.g., barnyardgrass, crabgrass, pigweed) at a uniform depth.

    • Prepare different concentrations of the herbicide formulation in water.

  • Application:

    • Apply the herbicide solutions evenly to the soil surface of the pots using a laboratory sprayer. Include a negative control (water only) and a positive control (a commercial herbicide with a similar spectrum of activity).

  • Incubation and Assessment:

    • Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.

    • After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged weeds and measuring their fresh weight or shoot length compared to the control groups.

Post-emergence Herbicidal Activity Assay

This assay assesses the herbicide's effectiveness on established weeds.

  • Experimental Setup:

    • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Application:

    • Apply different concentrations of the herbicide formulation directly to the foliage of the weeds until runoff.

  • Incubation and Assessment:

    • Return the pots to the greenhouse.

    • After a set period (e.g., 7-14 days), evaluate the herbicidal damage using a rating scale (e.g., 0 = no effect, 100 = complete kill) and by measuring the reduction in plant biomass compared to the untreated control.

Safety and Handling

As with all chemical compounds, appropriate safety precautions should be taken when handling this compound and its formulations. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound shows potential as an active ingredient in herbicide formulations. The protocols and guidelines presented in this document provide a solid foundation for researchers and formulation chemists to develop stable, effective, and safe herbicidal products. Further research should focus on optimizing formulation components, elucidating the precise mechanism of action, and conducting comprehensive field trials to validate its performance under various environmental conditions.

References

Mastering the Purification of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, a critical factor for the reliability and reproducibility of downstream applications.

Understanding the Compound: Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structural analogues, such as 4-chloro-6-methyl-2-(methylthio)pyrimidine and other substituted chloropyrimidines.

Structural Analysis: The molecule possesses a chloropyrimidine core, which imparts a degree of hydrophobicity. The isopropylamino and methylthio groups introduce both steric bulk and potential sites for hydrogen bonding and other intermolecular interactions, influencing its solubility and chromatographic behavior.

Inferred Physicochemical Properties:

PropertyInferred Value/CharacteristicRationale & Implications for Purification
Physical State Likely a solid at room temperature.Solid form allows for purification by recrystallization.
Melting Point Expected to be a defined melting point.A sharp melting point is a good indicator of purity. Broad melting ranges suggest the presence of impurities.
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes, petroleum ether). Moderately soluble in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane). More soluble in polar aprotic solvents (e.g., acetone, acetonitrile) and polar protic solvents (e.g., ethanol, methanol), especially upon heating.Solubility characteristics are paramount for selecting an appropriate recrystallization solvent system. The "like dissolves like" principle is a useful starting point.[1]
Polarity Intermediate polarity.This property is central to designing effective column chromatography separations, guiding the choice of stationary and mobile phases.

Strategic Purification Planning: From Synthesis to Pure Compound

The optimal purification strategy is intrinsically linked to the synthetic route employed to produce this compound. A common synthetic pathway involves the nucleophilic substitution of a chlorine atom on a dichlorinated pyrimidine precursor, such as 4,6-dichloro-2-(methylthio)pyrimidine, with isopropylamine.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Workflow Starting_Material 4,6-dichloro-2- (methylthio)pyrimidine Reaction Nucleophilic Substitution Starting_Material->Reaction Reagent Isopropylamine Reagent->Reaction Crude_Product Crude 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine Reaction->Crude_Product Workup Aqueous Work-up (Extraction & Washing) Crude_Product->Workup Primary_Purification Primary Purification (Recrystallization or Column Chromatography) Workup->Primary_Purification Purity_Analysis Purity Assessment (TLC, HPLC, NMR) Primary_Purification->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Column_Chromatography Start Crude Product TLC 1. TLC Analysis for Solvent System Optimization Start->TLC Column_Prep 2. Column Packing (Silica Gel) TLC->Column_Prep Loading 3. Sample Loading Column_Prep->Loading Elution 4. Elution with Optimized Solvent System Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling 7. Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

References

Application and Protocol Guide: Derivatization of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, a molecule of interest in agrochemical and pharmaceutical development.[1][2][3] The inherent chemical properties of this compound can present challenges for direct analysis, particularly using gas chromatography (GC) due to its polarity and thermal lability. This document outlines two robust derivatization strategies—silylation and acylation—to improve its volatility, thermal stability, and chromatographic behavior, thereby enabling sensitive and reliable quantification by GC-Mass Spectrometry (GC-MS). We will delve into the mechanistic basis for these derivatization choices, provide step-by-step protocols, and discuss the expected outcomes and troubleshooting.

Introduction: The Rationale for Derivatization

This compound is a heterocyclic compound featuring several functional groups that influence its analytical behavior: a secondary amine (the isopropylamino group), a chloro substituent, and a methylthio group attached to a pyrimidine core. While amenable to liquid chromatography, GC analysis, which often provides higher resolution and sensitivity, can be problematic. The primary challenges are:

  • Polarity: The secondary amine group can engage in hydrogen bonding, leading to poor peak shape (tailing) and potential adsorption onto active sites within the GC system.[4]

  • Thermal Stability: Under the high temperatures of a GC inlet and column, the parent molecule may be susceptible to degradation, compromising analytical accuracy.

  • Volatility: The polarity of the molecule can reduce its volatility, making efficient transfer into the gas phase difficult.[4]

Chemical derivatization addresses these issues by chemically modifying the problematic functional group(s) to create a new compound with more favorable properties for GC analysis.[4][5][6] Specifically, derivatization aims to:

  • Increase volatility and thermal stability.[4][7][8]

  • Improve chromatographic peak shape and resolution.

  • Enhance detector response and sensitivity.

This guide will focus on two widely applicable and effective derivatization techniques: silylation and acylation, targeting the active hydrogen on the secondary amine.

Analyte Structure and Functional Groups

A clear understanding of the analyte's structure is paramount for selecting an appropriate derivatization strategy.

Caption: Key functional groups of the target analyte.

The secondary amine is the primary target for derivatization due to its active hydrogen, which is the main contributor to the molecule's polarity and potential for undesirable interactions during GC analysis.

Section 1: Silylation Protocol for GC-MS Analysis

Silylation is a robust and common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[4][6] This process effectively masks the polar secondary amine, leading to a significant increase in volatility and thermal stability.[7][9]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the nitrogen atom on the silicon atom of the silylating reagent. A strong silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often employed. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the reagent.[9]

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Analyte in Solution dry Evaporate Solvent (Nitrogen Stream) start->dry add_reagents Add Aprotic Solvent (e.g., Pyridine) + MSTFA dry->add_reagents heat Heat at 60-80°C for 30-60 min add_reagents->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject

Caption: General workflow for silylation derivatization.

Detailed Experimental Protocol

Materials:

  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl Acetate (HPLC grade)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporation system

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the analyte in ethyl acetate to a known concentration (e.g., 1 mg/mL).

    • Pipette 100 µL of the sample solution into a micro-reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature. It is crucial to ensure all solvent is removed as protic solvents will react with the silylating reagent.[9]

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.[10] Pyridine acts as a solvent and a catalyst.[9]

    • Securely cap the vial and vortex briefly to ensure the residue is fully dissolved.

    • Heat the vial in a heating block at 70°C for 45 minutes.[10]

  • Analysis:

    • After heating, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.

    • Analyze the derivatized sample promptly, although TMS derivatives are generally stable for several hours if kept anhydrous.

Expected Results and Data

The successful derivatization will yield the N-trimethylsilyl derivative. This derivative will have a lower retention time and a significantly improved peak shape compared to the underivatized analyte.

ParameterUnderivatized AnalyteTMS-Derivatized Analyte
Expected Retention Time Higher, variableLower, consistent
Peak Shape Broad, tailingSharp, symmetrical
Thermal Stability Moderate to lowHigh
Volatility LowHigh
Mass Shift (m/z) N/A+72 (addition of Si(CH3)3)

Section 2: Acylation Protocol for GC-MS Analysis

Acylation is another highly effective derivatization method for primary and secondary amines.[7][11] It involves the introduction of an acyl group (e.g., trifluoroacetyl) which masks the active hydrogen, reduces polarity, and increases volatility.[12][13] Fluorinated acylating reagents, such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA), are particularly useful as they can enhance detection by electron capture detectors (ECD) and produce characteristic mass spectra.[12]

Mechanistic Rationale

The reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the acylating reagent. This results in the formation of a stable, volatile amide derivative. The use of a catalyst like pyridine or triethylamine (TEA) can facilitate the reaction.[12]

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Analyte in Aprotic Solvent add_reagents Add Acylating Reagent (e.g., TFAA) + Catalyst (optional) start->add_reagents react React at Room Temp. or Heat (e.g., 50°C) add_reagents->react cool Cool to Room Temp. react->cool inject Inject into GC-MS cool->inject

Caption: General workflow for acylation derivatization.

Detailed Experimental Protocol

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (anhydrous)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of the analyte in anhydrous ethyl acetate (e.g., 1 mg/mL).

    • Pipette 100 µL of the solution into a micro-reaction vial.

  • Derivatization Reaction:

    • Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial.

    • Securely cap the vial and vortex for 10-15 seconds.

    • Heat the vial at 50°C for 20 minutes to ensure the reaction goes to completion.[12]

  • Post-Reaction Workup (Optional but Recommended):

    • Cool the vial to room temperature.

    • Gently evaporate the excess TFAA and solvent under a stream of dry nitrogen. Be cautious not to lose the more volatile derivative.

    • Reconstitute the dried residue in a known volume of ethyl acetate (e.g., 100 µL) for analysis.

  • Analysis:

    • Inject 1 µL of the final solution into the GC-MS.

Expected Results and Data

The trifluoroacetyl derivative is highly volatile and should exhibit excellent chromatographic properties.

ParameterUnderivatized AnalyteTFA-Derivatized Analyte
Expected Retention Time Higher, variableLower, consistent
Peak Shape Broad, tailingSharp, symmetrical
Thermal Stability Moderate to lowHigh
Volatility LowVery High
Mass Shift (m/z) N/A+96 (addition of COCF3)

Conclusion and Best Practices

Both silylation and acylation are excellent methods for the derivatization of this compound for GC-MS analysis. The choice between them may depend on available reagents, desired sensitivity, and potential interferences in the sample matrix.

Key Considerations for Success:

  • Anhydrous Conditions: Water is the enemy of both silylation and acylation reactions. Ensure all solvents, reagents, and glassware are dry to prevent reagent hydrolysis and poor derivatization yields.[9]

  • Reagent Purity: Use high-purity, fresh derivatization reagents for best results.

  • Optimization: The reaction times and temperatures provided are starting points. For complex matrices or trace-level analysis, optimization of these parameters may be necessary.

  • Safety: Derivatization reagents are often corrosive and moisture-sensitive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE).

By converting the polar secondary amine to a non-polar, stable derivative, these protocols enable researchers to leverage the power of GC-MS for the sensitive and accurate analysis of this important pyrimidine compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. This molecule is a critical intermediate in the development of various agrochemical and pharmaceutical agents. Its synthesis, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloro-2-(methylthio)pyrimidine and isopropylamine, is generally robust. However, like any chemical process, it is susceptible to side reactions that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and prevent common side reactions, ensuring a successful and efficient synthesis.

Section 1: The Core Reaction Pathway

The target molecule is synthesized by the selective displacement of the chloride at the C4 position of the pyrimidine ring. The C4 and C6 positions are electronically activated for nucleophilic attack, but the C4 position is generally more reactive.

Primary Synthesis Route:

Caption: Primary synthesis of the target compound via SNAr.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product is contaminated with a significant amount (>5%) of a disubstituted byproduct, 4,6-bis(isopropylamino)-2-methylthiopyrimidine. How can I prevent this?

Answer: The formation of the disubstituted byproduct is the most common side reaction. It occurs when a second molecule of isopropylamine displaces the remaining chloride at the C6 position. The mono-substituted product you are trying to synthesize is actually more activated for a second substitution than the starting material is for the first. This side reaction is highly dependent on reaction conditions.

Root Causes & Solutions:

  • Stoichiometry: Using an excess of isopropylamine will drive the reaction towards disubstitution.

    • Solution: Use a strict stoichiometry of 1.0 to 1.1 equivalents of isopropylamine relative to the 4,6-dichloro-2-(methylthio)pyrimidine. Consider using the dichloro-pyrimidine as the slight excess reagent to ensure all the amine is consumed.

  • Localized High Concentrations: Adding the isopropylamine too quickly creates localized areas with a high concentration of the nucleophile, promoting the second reaction.

    • Solution: Add the isopropylamine solution dropwise over a prolonged period (e.g., 30-60 minutes) to the solution of the dichloropyrimidine. This maintains a low steady-state concentration of the amine.

  • Temperature: Higher temperatures increase the rate of both reactions, but often accelerate the second substitution disproportionately.

    • Solution: Maintain a low reaction temperature. Start the addition at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating the reaction unless the process is stalled.[1]

Troubleshooting Summary Table:

ParameterStandard ConditionTo Reduce DisubstitutionRationale
Isopropylamine (eq.) 1.0 - 1.21.0 - 1.05Minimizes excess nucleophile available for the second reaction.
Temperature Room Temp to 40 °C0 °C to Room TempReduces the rate of the second, more activated substitution step.
Addition Method Bulk AdditionSlow, dropwise additionPrevents localized high concentrations of the amine.
Solvent Aprotic (ACN, THF) or Protic (EtOH)Aprotic (e.g., Acetonitrile)Solvents can influence selectivity; aprotic polar solvents are often effective.[2]

digraph "Disubstitution_Mechanism" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="4,6-dichloro-2-\n(methylthio)pyrimidine"]; product1 [label="Target Product:\n4-Chloro-6-isopropylamino-\n2-(methylthio)pyrimidine", fillcolor="#E6F4EA", fontcolor="#202124"]; side_product [label="Side Product:\n4,6-bis(isopropylamino)-\n2-(methylthio)pyrimidine", fillcolor="#FCE8E6", fontcolor="#202124"];

ipa1 [label="+ Isopropylamine\n(1st eq.)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; ipa2 [label="+ Isopropylamine\n(2nd eq.)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

start -> ipa1 [style=invis]; ipa1 -> product1 [label="Desired Reaction\n(k1)"]; product1 -> ipa2 [style=invis]; ipa2 -> side_product [label="Side Reaction\n(k2 > k1)"];

{rank=same; start; product1; side_product;} }

Caption: Reaction pathway showing the formation of the disubstituted side product.

Q2: I am observing a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is happening?

Answer: This indicates hydrolysis of the chloro-pyrimidine starting material or product. The C-Cl bond on the electron-deficient pyrimidine ring is susceptible to hydrolysis, especially in the presence of a base.

Root Causes & Solutions:

  • Water in Solvents/Reagents: The most common source is wet solvent or reagents.

    • Solution: Use anhydrous solvents. If using a solvent like ethanol, use absolute or 200-proof grade.[1] Ensure the isopropylamine and any base (e.g., triethylamine) are dry.

  • Atmospheric Moisture: Reactions run open to the air can absorb moisture, particularly on humid days or during long reaction times.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use glassware that has been oven- or flame-dried before use.

Q3: The reaction is very slow or stalls completely, even after several hours. What factors should I investigate?

Answer: A sluggish reaction points to issues with reagents, activation, or temperature.

Root Causes & Solutions:

  • Base Inefficiency: The reaction generates HCl, which protonates the isopropylamine, rendering it non-nucleophilic. A base is required to scavenge this acid.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃) is present. If the reaction stalls, a small additional charge of the base may restart it.

  • Low Temperature: While low temperatures are good for selectivity (see Q1), they also slow the reaction rate.

    • Solution: If the reaction is clean but slow (as monitored by TLC or LCMS), you can gently warm the mixture to 30-40 °C after the initial addition phase at 0 °C is complete.

  • Poor Starting Material Quality: 4,6-dichloro-2-(methylthio)pyrimidine can degrade on storage.

    • Solution: Check the purity of the starting material by melting point (pure is 38-42 °C) or another analytical technique.[3] If it is old or discolored, consider purifying it by recrystallization or distillation before use.

Q4: My product seems to have an impurity related to the methylthio group. Is this group reactive?

Answer: Under standard SNAr conditions, the C2-SMe group is generally stable. However, it can be susceptible to oxidation.

Root Causes & Solutions:

  • Oxidizing Agents: Contamination with oxidizing agents can convert the sulfide (-SMe) to a sulfoxide (-SO-Me) or a sulfone (-SO₂-Me).

    • Solution: Ensure all reagents and solvents are free from peroxide contamination. The oxidation of the thioether to a sulfone makes the C2 position highly susceptible to nucleophilic attack, which would lead to different, undesired products.[4][5] While not a typical side reaction with amines under these conditions, it is a known transformation used in other synthetic routes.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the optimal general conditions for this synthesis? A reliable starting point is the slow addition of 1.05 equivalents of isopropylamine to a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous acetonitrile at 0 °C, followed by stirring at room temperature for 2-4 hours until completion.

  • FAQ 2: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is very effective. Use a non-polar solvent system like 9:1 Hexanes:Ethyl Acetate. The starting material will be the least polar (highest Rf), the mono-substituted product will be in the middle, and the di-substituted byproduct will be the most polar (lowest Rf).

  • FAQ 3: What is the recommended workup and purification procedure? After the reaction is complete, the triethylamine hydrochloride salt can be filtered off. The filtrate is then concentrated under reduced pressure. The resulting crude oil or solid can be dissolved in a solvent like ethyl acetate and washed with water and brine to remove any remaining salts. The product is often a solid that can be purified by recrystallization from a solvent like heptane or ethanol/water. If it is an oil or contains persistent impurities, silica gel column chromatography is recommended.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add 4,6-dichloro-2-(methylthio)pyrimidine (10.0 g, 51.3 mmol, 1.0 eq.).

  • Solvent & Base Addition: Add anhydrous acetonitrile (100 mL) and triethylamine (8.6 mL, 61.6 mmol, 1.2 eq.). Stir the mixture to dissolve the solid.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophile Preparation: In a separate flask, prepare a solution of isopropylamine (4.6 mL, 53.9 mmol, 1.05 eq.) in anhydrous acetonitrile (20 mL).

  • Slow Addition: Transfer the isopropylamine solution to the addition funnel and add it dropwise to the stirred reaction mixture over 45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Monitoring: Monitor the reaction by TLC (9:1 Hexanes:EtOAc). The reaction is complete when the starting dichloropyrimidine spot is consumed.

  • Workup: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the solid with a small amount of cold acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from n-heptane to yield the pure product as a white to off-white solid.

Troubleshooting_Workflow start_node Low Yield or Purity Issue decision_node decision_node start_node->decision_node Analyze Crude Product (LCMS, TLC, NMR) process_node1 process_node1 decision_node->process_node1 Disubstitution Product Detected process_node2 process_node2 decision_node->process_node2 Hydrolysis Product Detected process_node3 process_node3 decision_node->process_node3 Incomplete Reaction process_node process_node result_node result_node result_node1 1. Reduce Amine to 1.05 eq. 2. Add Amine slowly at 0 °C. 3. Monitor temperature closely. process_node1->result_node1 Implement Corrective Actions result_node2 1. Use anhydrous solvents. 2. Run under N₂ atmosphere. 3. Oven-dry glassware. process_node2->result_node2 Implement Corrective Actions result_node3 1. Check base stoichiometry (≥1 eq.). 2. Confirm starting material purity. 3. Allow gentle warming after addition. process_node3->result_node3 Implement Corrective Actions

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

References

Technical Support Center: A Researcher's Guide to Purifying 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. This molecule is a key heterocyclic intermediate in the synthesis of various biologically active compounds. Its purity is paramount, as even trace impurities can significantly alter the outcomes of subsequent reactions and biological assays, leading to irreproducible results and potential safety concerns in drug development pipelines.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the challenges you might face during purification. Drawing from established chemical principles and field experience, this document offers a structured, question-and-answer-based approach to troubleshooting, detailed experimental procedures, and the rationale behind each step. Our goal is to empower you to diagnose issues, optimize your purification strategy, and confidently obtain your target compound at the desired purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound and related substituted pyrimidines.

Q1: My final yield is significantly lower than expected after column chromatography. What are the likely causes?

Low recovery from column chromatography is a frequent issue. The root cause often lies in the interaction between your compound and the stationary phase (typically silica gel).

  • Potential Cause 1: Compound Instability on Silica Gel. Substituted pyrimidines can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation over the course of a long separation.[1]

    • Solution: Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, you can neutralize the silica gel by preparing the slurry with an eluent containing a small amount of a basic modifier, like 0.1-1% triethylamine.

  • Potential Cause 2: Irreversible Adsorption or "Streaking". If your compound is particularly polar or has basic nitrogen atoms that interact strongly with the acidic silanol groups on the silica surface, it may not elute cleanly, leading to broad bands and poor recovery.

    • Solution: Before committing to a large-scale column, carefully optimize your solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your target compound should be between 0.2 and 0.4 for good separation.[1] If streaking is observed on the TLC plate, add a small amount of triethylamine or methanol to the eluent to improve peak shape and elution.

  • Potential Cause 3: Eluent Polarity is Too Low. If the chosen solvent system is not polar enough, your compound may remain adsorbed to the top of the column and never elute.

    • Solution: Gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate.[1]

Q2: After purification, my product remains a pale yellow or off-white solid instead of being colorless. How can I remove colored impurities?

Colored impurities are often highly conjugated molecules formed as side products during the synthesis. Even in small quantities, they can impart significant color.

  • Solution: Activated Charcoal Treatment. Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules.

    • Dissolve your crude or semi-purified product in a suitable hot solvent (one it is highly soluble in when hot).

    • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution.

    • Stir or swirl the hot mixture for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clarified, colorless filtrate to cool slowly to induce crystallization of the purified product.[2]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.

  • Potential Cause 1: Solution is Too Supersaturated. If the solution cools too rapidly or is excessively concentrated, the compound may precipitate out as an amorphous oil.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow the solution to cool much more slowly.[1] Placing the flask in a Dewar filled with hot water can ensure a very gradual temperature drop.

  • Potential Cause 2: Inappropriate Solvent Choice. The boiling point of your chosen solvent may be higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent or use a co-solvent system (solvent/anti-solvent). Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.[2][3]

Q4: What are the most probable impurities I should be looking for in my analytical data (HPLC, GC-MS, NMR)?

Understanding the reaction pathway is key to predicting impurities. The synthesis of this compound typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with isopropylamine.

  • Unreacted Starting Material: 4,6-dichloro-2-(methylthio)pyrimidine.

  • Over-reaction Product: 4,6-bis(isopropylamino)-2-methylthiopyrimidine, where the second chlorine has also been displaced.

  • Hydrolysis Product: 4-Hydroxy-6-isopropylamino-2-methylthiopyrimidine, formed if water is present in the reaction mixture, leading to the hydrolysis of the chloro group. This is a common issue with chloropyrimidines.[4]

  • Dimerization Products: Pyrimidine derivatives can sometimes form dimers or other side products under certain reaction conditions.[5]

Identifying these potential byproducts can help in developing a targeted purification strategy and interpreting analytical results.[6]

Recommended Purification Protocols

The choice between chromatography and recrystallization depends on the nature of the impurities and the physical state of your crude product.[7]

Protocol 1: Purification by Column Chromatography

This is a versatile technique for separating compounds with different polarities.[8]

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf of 0.2-0.4 and separates it from all major impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (less polar starting composition).

    • Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks form.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve your crude product in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the top of the column.[1]

  • Elution: Add the eluent and begin collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution based on your TLC analysis.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Protocol 2: Purification by Recrystallization

This method is ideal for crystalline solids and can yield very high-purity material if a suitable solvent is found.[9]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[3][9] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) to find the best candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid is just completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (dust, etc.) or if you performed a charcoal treatment, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove the last traces of solvent.

Purity Assessment

After purification, it is crucial to assess the purity and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): A robust quantitative technique for determining purity. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a modifier like formic or acetic acid).[10][11]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Often coupled with a Mass Spectrometer (GC-MS) for simultaneous purity assessment and mass identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can often reveal the presence of impurities.

Visualizations and Data

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for addressing common purification challenges.

Troubleshooting_Workflow start Crude Product tlc Perform TLC Analysis start->tlc recryst Consider Recrystallization start->recryst decision_rf Rf = 0.2-0.4? Good Separation? tlc->decision_rf col_chrom Column Chromatography decision_rf->col_chrom Yes adjust_solvent Adjust Solvent System (Polarity/Modifier) decision_rf->adjust_solvent No post_pur_analysis Analyze Fractions/Crystals (TLC, HPLC, NMR) col_chrom->post_pur_analysis oiling_out Product 'Oils Out'? recryst->oiling_out adjust_solvent->tlc decision_purity Is Purity >95%? post_pur_analysis->decision_purity low_yield Low Yield? decision_purity->low_yield No final_product Pure Product decision_purity->final_product Yes oiling_out->post_pur_analysis No slow_cool Re-dissolve, Add More Solvent, Cool Slowly oiling_out->slow_cool Yes slow_cool->post_pur_analysis low_yield->recryst No, try alternative check_stability Check Stability (Silica vs Alumina) Use Dry Loading low_yield->check_stability Yes check_stability->col_chrom

Caption: A decision workflow for troubleshooting the purification process.

Key Chemical Structures

Chemical_Structures product { this compound (Target)| C₈H₁₃ClN₄S} impurity1 { 4,6-dichloro-2-(methylthio)pyrimidine (Starting Material)| C₅H₄Cl₂N₂S} impurity2 { 4-Hydroxy-6-isopropylamino-2-methylthiopyrimidine (Hydrolysis Product)| C₈H₁₄N₄OS} impurity3 { 4,6-bis(isopropylamino)-2-methylthiopyrimidine (Over-reaction Product)| C₁₁H₂₁N₅S}

References

Technical Support Center: 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the common impurities associated with this compound. Ensuring the purity of this intermediate is critical for the reliability and reproducibility of your experimental outcomes.

Understanding the Synthetic Landscape and Impurity Formation

The primary route to synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine precursor with isopropylamine. The purity of the final product is highly dependent on the quality of the starting materials and the precise control of reaction conditions. The following diagram illustrates the synthetic pathway and the potential junctures where impurities can arise.

Synthesis_and_Impurities Synthetic Pathway and Potential Impurity Formation cluster_impurities Potential Impurities Thiobarbituric_Acid Thiobarbituric Acid DCMTP 4,6-dichloro-2-(methylthio)pyrimidine (Starting Material) Thiobarbituric_Acid->DCMTP Chlorination (e.g., POCl₃) Product This compound (Target Compound) DCMTP->Product Nucleophilic Substitution (Isopropylamine, Base) Starting_Material_Impurity Unreacted DCMTP DCMTP->Starting_Material_Impurity Incomplete Reaction Isomeric_Impurity 6-Chloro-4-isopropylamino-2- methylthiopyrimidine Product->Isomeric_Impurity Non-regioselective Substitution Disubstituted_Impurity 4,6-bis(isopropylamino)-2- methylthiopyrimidine Product->Disubstituted_Impurity Over-reaction Hydrolysis_Impurity 6-Isopropylamino-2-methylthio- pyrimidin-4(3H)-one Product->Hydrolysis_Impurity Degradation (Moisture)

Caption: Synthetic route and points of impurity introduction.

Common Impurities at a Glance

The following table provides a summary of the most common impurities, their structures, and their probable origins.

Impurity NameChemical StructureLikely Origin
Unreacted Starting Material 4,6-dichloro-2-(methylthio)pyrimidineIncomplete reaction during the amination step.
Isomeric Impurity 6-Chloro-4-isopropylamino-2-methylthiopyrimidineNon-regioselective substitution of isopropylamine on the dichlorinated precursor.
Disubstituted Impurity 4,6-bis(isopropylamino)-2-methylthiopyrimidineOver-reaction with excess isopropylamine or prolonged reaction times.
Hydrolysis Product 6-Isopropylamino-2-methylthio-pyrimidin-4(3H)-onePresence of moisture during synthesis, work-up, or storage, leading to hydrolysis of the chloro group.[1][2]
Oxidized Impurity 4-Chloro-6-isopropylamino-2-(methylsulfonyl)pyrimidineOxidation of the methylthio group, potentially by oxidizing agents used in subsequent steps or during work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis to minimize impurity formation?

A1: The most critical parameters are the reaction temperature, the stoichiometry of the reactants, and the exclusion of moisture. A slight excess of isopropylamine is often used to ensure complete conversion of the starting material, but a large excess can promote the formation of the disubstituted impurity. Running the reaction at the optimal temperature and for the appropriate duration is key to maximizing the yield of the desired product while minimizing side reactions. Finally, using anhydrous solvents and reagents is crucial to prevent hydrolysis of the chloropyrimidine.[3]

Q2: How does the regioselectivity of the amination reaction affect the impurity profile?

A2: The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with amines can potentially yield two different monosubstituted isomers. While the substitution at the C4 position is generally favored, the reaction conditions can influence the degree of selectivity.[4] The formation of the C6-substituted isomer can be influenced by factors such as the solvent, base, and temperature. Careful optimization of these parameters is necessary to achieve high regioselectivity.

Q3: My purified compound shows signs of degradation after storage. What is the likely cause and how can I prevent it?

A3: The most common degradation pathway for chloropyrimidines is hydrolysis, which occurs in the presence of moisture.[1][2] This leads to the formation of the corresponding pyrimidone. To prevent degradation, it is imperative to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from atmospheric moisture. Storing at a low temperature can also slow down the degradation process.

Q4: Can impurities from the starting material, 4,6-dichloro-2-(methylthio)pyrimidine, carry over into the final product?

A4: Absolutely. The purity of your starting material is paramount. Impurities from the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine, such as incompletely chlorinated pyrimidines or byproducts from the reaction with phosphorus oxychloride, can persist through the amination step.[5] It is highly recommended to use a highly pure starting material and to analyze its purity before use.

Troubleshooting Guide

This section is designed to help you troubleshoot common issues encountered during your experiments.

Issue 1: An unexpected peak is observed in my HPLC chromatogram.

Possible Causes and Solutions:

  • Identify the nature of the impurity: Is it a process-related impurity or a degradation product?

  • Analyze the reaction mixture at different time points: This can help determine if the impurity is an intermediate or a byproduct.

  • Characterize the impurity: If the impurity is present in a significant amount, consider isolating it for structural elucidation by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

The following workflow can guide you in identifying an unknown impurity:

Impurity_Identification_Workflow Workflow for Unknown Impurity Identification Start Unexpected Peak in HPLC LCMS LC-MS Analysis Start->LCMS Mass Determine Molecular Weight LCMS->Mass Compare Compare with Known Impurities Mass->Compare Known Known Impurity Identified Compare->Known Match Found Unknown Unknown Impurity Compare->Unknown No Match Isolate Isolate Impurity (Prep-HPLC) Unknown->Isolate NMR Structural Elucidation (NMR) Isolate->NMR Structure Structure Determined NMR->Structure

Caption: A systematic approach to identifying unknown impurities.

Issue 2: The yield of my desired product is low, and I observe a significant amount of the disubstituted impurity.

Possible Causes and Solutions:

  • Excess Isopropylamine: Reduce the molar equivalents of isopropylamine used in the reaction. A slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient.

  • High Reaction Temperature or Prolonged Reaction Time: Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

  • Inefficient Mixing: Ensure that the reaction mixture is being stirred efficiently to prevent localized high concentrations of reagents.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This method is a general guideline and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Gradient Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]

Protocol 2: Forced Degradation Study

This protocol can help identify potential degradation products and assess the stability of the compound.

  • Prepare Stock Solutions: Prepare a stock solution of your compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and then analyze all samples by the HPLC method described above to identify any degradation products.

References

Technical Support Center: Optimizing Reaction Parameters for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrimidine synthesis. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of pyrimidine synthesis. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the underlying chemistry to troubleshoot and optimize your reactions effectively. This center is structured to address the specific challenges you may encounter, moving from frequently asked questions to detailed troubleshooting guides for common synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrimidine Synthesis

This section addresses foundational questions that are critical for planning and executing a successful pyrimidine synthesis.

Q1: What are the most critical parameters to control in pyrimidine synthesis?

A1: The success of a pyrimidine synthesis hinges on several key parameters. The most critical are the purity of your starting materials, strict control over reaction temperature and time, the choice of solvent, and for sensitive reactions, maintaining an inert atmosphere.[1] Monitoring the reaction's progress is also vital to determine the optimal reaction time and prevent the formation of degradation products.[1]

Q2: How do I choose the right synthesis method for my target pyrimidine?

A2: The choice of synthetic route depends on the desired substitution pattern of the pyrimidine ring.

  • For 2-substituted pyrimidones , the Principal Synthesis involving the condensation of a β-dicarbonyl compound with urea is a common choice.[2]

  • To synthesize 2-aminopyrimidines , the use of guanidine in the Principal Synthesis is a standard approach.[2]

  • The Biginelli reaction is a powerful one-pot, three-component reaction for producing 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are valuable precursors.[3]

  • The Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is versatile for creating various substituted pyrimidines.[3][4]

Q3: What are the most common side reactions in pyrimidine synthesis and how can I avoid them?

A3: Side reactions are a frequent challenge. In the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at higher temperatures). To avoid this, running the reaction at a lower temperature is recommended. Another common byproduct is the formation of N-acylureas. Careful control of stoichiometry and catalyst choice can suppress their formation. In the Pinner synthesis, side reactions can include self-condensation of the 1,3-dicarbonyl compound and hydrolysis of the amidine starting material. Using high-purity, dry reagents and maintaining anhydrous conditions are crucial for minimizing these unwanted reactions.

Q4: How can I effectively monitor the progress of my pyrimidine synthesis?

A4: The choice of monitoring technique depends on your specific reaction and available equipment.

  • Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative analysis, ideal for tracking the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) provides quantitative data on reaction conversion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can offer detailed structural information and can be used for real-time reaction monitoring to observe the formation of intermediates and products.

  • Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is highly sensitive for confirming the molecular weight of your product and identifying byproducts.

Section 2: Troubleshooting Common Pyrimidine Synthesis Reactions

This section provides detailed troubleshooting guides for specific issues you might encounter with widely used pyrimidine synthesis methods.

The Biginelli Reaction: Low Yields and Impurities

The Biginelli reaction, while versatile, can be prone to low yields and the formation of difficult-to-remove impurities.

Problem 1: Low Yield of the Desired Dihydropyrimidinone (DHPM)

A low yield of your target DHPM is a common frustration. The following decision tree can help you diagnose and address the potential causes.

Caption: A troubleshooting workflow for low yields in the Biginelli reaction.

  • Causality: A deactivated or insufficient amount of catalyst will stall the reaction. Similarly, suboptimal temperature or reaction time can lead to incomplete conversion. Impurities in the starting materials can act as inhibitors, and poor solubility of reactants in the chosen solvent will hinder the reaction rate.

Problem 2: Presence of a Fluorescent Yellow Byproduct

The appearance of a highly fluorescent yellow byproduct is a strong indicator of a competing reaction pathway.

  • Identification: This byproduct is typically a Hantzsch-type 1,4-dihydropyridine (DHP).

  • Cause: The Hantzsch pathway is favored at higher temperatures, where urea can decompose to ammonia.

  • Solution: Lowering the reaction temperature is the most effective way to minimize the formation of the DHP byproduct. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.

The Pinner Synthesis: Incomplete Cyclization and Hydrolysis

The Pinner synthesis is sensitive to reaction conditions, and failure to cyclize or hydrolysis of intermediates can significantly impact your yield.

Problem: Low Yield and Suspected Incomplete Reaction

If your Pinner synthesis is not proceeding to completion, consider the following troubleshooting steps.

Caption: A troubleshooting guide for the Pinner pyrimidine synthesis.

  • Causality: Water can hydrolyze the amidine starting material or key reaction intermediates. The purity of the amidine is critical, as it can be hygroscopic. The choice and amount of base are crucial for promoting the desired cyclization while minimizing side reactions. Incomplete cyclization can occur due to insufficient activation of the carbonyl group or steric hindrance. In such cases, the addition of an acid catalyst or adjusting the reaction time and temperature can drive the reaction forward.

Section 3: Experimental Protocols and Comparative Data

To provide a practical reference, this section includes generalized protocols for common pyrimidine syntheses and tables comparing the efficacy of different reaction parameters.

Generalized Protocol for the Principal Synthesis of a 2-Aminopyrimidine

This protocol describes the condensation of a β-dicarbonyl compound with guanidine.

Materials:

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Base (e.g., Sodium ethoxide, Potassium carbonate) (1.2 eq)

  • Anhydrous Ethanol

Procedure:

  • To a stirred solution of the base in anhydrous ethanol, add the β-dicarbonyl compound and guanidine hydrochloride.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Comparative Data for Pyrimidine Synthesis

The following tables summarize typical yields and conditions for various pyrimidine synthesis methods to aid in your experimental design.

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEthanolReflux4-860-80
Yb(OTf)₃Solvent-free1000.5-1>90
InCl₃AcetonitrileReflux2-485-95
L-prolineEthanolReflux6-1070-85

Data is illustrative and can vary based on specific substrates.

Table 2: Influence of Solvent on a Typical Pinner Synthesis

SolventBaseTemperature (°C)Time (h)Yield (%)
EthanolSodium EthoxideReflux3-675-90
DioxanePotassium Carbonate1008-1260-75
TolueneSodium HydrideReflux4-870-85
DMFPotassium Carbonate1202-480-92

Data is illustrative and can vary based on specific substrates.

Section 4: Reaction Mechanisms Visualized

Understanding the reaction mechanism is key to rational optimization. The following diagrams illustrate the accepted pathways for the Biginelli and Pinner syntheses.

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Adduct Open-chain Adduct Iminium->Adduct Ketoester β-Ketoester Enol Ketoester->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM

Caption: The proposed mechanism for the acid-catalyzed Biginelli reaction.

Pinner_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack cluster_2 Step 3: Dehydration Amidine Amidine Intermediate1 Initial Adduct Amidine->Intermediate1 Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Pyrimidine Pyrimidine Intermediate2->Pyrimidine

Caption: A simplified mechanism for the Pinner synthesis of pyrimidines.

References

Technical Support Center: 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot stability issues that may be encountered during experimentation. By understanding the chemical nature of this compound and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

I. Compound Overview and Intrinsic Stability

This compound is a substituted pyrimidine derivative. The stability of this molecule is influenced by the interplay of its functional groups: the reactive chloropyrimidine core, the basic isopropylamino group, and the potentially labile methylthio group. Based on data from structurally related compounds, this molecule is susceptible to degradation under certain conditions, primarily through hydrolysis, photodegradation, and nucleophilic substitution. A Safety Data Sheet (SDS) for the closely related compound 4-Chloro-2-(methylthio)pyrimidine indicates that it is hygroscopic and should be protected from moisture.[1] It is also incompatible with strong oxidizing agents and strong acids.[1]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Question 1: I am observing a lower than expected yield in my reaction, and TLC analysis shows multiple unexpected spots. What could be the cause?

Answer:

This issue often points to the degradation of your starting material or the occurrence of side reactions. Here’s a systematic approach to troubleshoot this problem:

Pillar 1: Purity of the Starting Material

  • Initial Purity Check: Always verify the purity of your this compound lot before use. Impurities from its synthesis can act as catalysts for degradation or participate in side reactions.

  • Recommended Protocol:

    • Analytical Method: High-Performance Liquid Chromatography (HPLC) is a robust method for purity assessment.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a good starting point.

    • Column: A C18 reverse-phase column is typically suitable.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

Pillar 2: Reaction Conditions

  • Solvent Purity: Ensure your reaction solvents are anhydrous and free of contaminants. The presence of water can lead to hydrolysis of the chloro group.

  • Temperature Control: Elevated temperatures can accelerate degradation. If your reaction allows, consider running it at a lower temperature for a longer duration.

  • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the methylthio group.

Pillar 3: Potential Side Reactions

  • Nucleophilic Attack: The chloro group at the 4-position is susceptible to nucleophilic attack. If your reaction mixture contains nucleophiles other than your intended reactant, you may be forming undesired byproducts. The reactivity of the pyrimidine ring is activated by electron-withdrawing groups, making it more susceptible to nucleophilic substitution.[2]

  • Self-Condensation: While less common for this specific structure, related pyrimidine syntheses can be prone to self-condensation, especially in the presence of strong bases.[3]

Question 2: My compound seems to be degrading upon storage in solution. How can I prevent this?

Answer:

Solution stability is a critical factor. The primary culprits are hydrolysis and photodegradation.

Pillar 1: Hydrolysis

The chloro group on the pyrimidine ring is susceptible to hydrolysis, which would replace it with a hydroxyl group, forming an inactive and undesired byproduct. This reaction is often catalyzed by acidic or basic conditions.

  • pH Control: If possible, buffer your solution to a neutral pH.

  • Aprotic Solvents: Use anhydrous aprotic solvents (e.g., acetonitrile, THF, DCM) whenever feasible. If aqueous solutions are necessary, prepare them fresh and use them promptly.

Pillar 2: Photodegradation

Pyrimidine derivatives are known to be sensitive to light, particularly UV radiation.[4] Photodegradation can lead to complex mixtures of byproducts.

  • Light Protection: Always store solutions of this compound in amber vials or wrap the container in aluminum foil.

  • Minimize Exposure: During experimental setup, minimize the exposure of the solution to direct light.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Based on information for similar compounds, it is recommended to store the solid material in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is also recommended by some suppliers of related compounds.

Q2: What solvents are compatible with this compound?

A: The compound is generally soluble in a range of organic solvents. For long-term storage in solution, anhydrous aprotic solvents such as acetonitrile, THF, and dichloromethane are preferred to minimize the risk of hydrolysis. For short-term use in reactions, other solvents may be appropriate depending on the reaction conditions. Always use high-purity, dry solvents.

Q3: Is the methylthio group stable?

A: The 2-methylthio group is generally less reactive as a leaving group compared to a sulfonyl group.[3][4] However, it can be displaced in nucleophilic aromatic substitution reactions, especially if the pyrimidine ring is activated by electron-withdrawing groups.[2][5] It can also be oxidized to the more reactive methylsulfinyl or methylsulfonyl groups by strong oxidizing agents. Therefore, avoid strong oxidants in your reaction mixture unless oxidation is the intended transformation.

Q4: Can I use this compound in reactions with strong bases?

A: Caution should be exercised when using strong bases. While the isopropylamino group imparts some basicity to the molecule, strong external bases could potentially promote side reactions, such as deprotonation followed by undesired condensation or elimination pathways. The choice of base should be carefully considered based on the specific reaction being performed.

IV. Experimental Protocols

Protocol 1: Standard Handling and Storage
  • Receiving and Inspection: Upon receiving the compound, inspect the packaging for any damage.

  • Storage: Store the container in a desiccator at 2-8°C, protected from light.

  • Dispensing: When dispensing the compound, work in a fume hood with low humidity. Use clean, dry spatulas and weigh the desired amount quickly.

  • Resealing: Tightly reseal the container immediately after use, and if possible, purge with an inert gas like argon or nitrogen before sealing.

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable starting gradient would be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.

V. Visualizations

Degradation Pathway Overview

G main 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine hydrolysis Hydrolysis Product (4-Hydroxy derivative) main->hydrolysis H₂O (acid/base catalysis) photo Photodegradation Products (Complex Mixture) main->photo UV light nucleophilic Nucleophilic Substitution Product main->nucleophilic Nucleophile (e.g., R-NH₂) oxidation Oxidation Product (Sulfoxide/Sulfone) main->oxidation Oxidizing Agent

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Low Yield

G start Low Reaction Yield / Impurities Observed check_purity Step 1: Verify Purity of Starting Material (HPLC) start->check_purity impure Source New Batch / Purify Existing Stock check_purity->impure Impure pure Purity Confirmed check_purity->pure Pure impure->start check_conditions Step 2: Evaluate Reaction Conditions pure->check_conditions optimize_conditions Optimize: - Use anhydrous solvents - Lower temperature - Use inert atmosphere check_conditions->optimize_conditions Suboptimal conditions_ok Conditions Optimized check_conditions->conditions_ok Optimal optimize_conditions->start analyze_byproducts Step 3: Analyze Byproducts (LC-MS/NMR) conditions_ok->analyze_byproducts identify_pathway Identify Degradation Pathway (Hydrolysis, Nucleophilic Attack, etc.) analyze_byproducts->identify_pathway end Problem Resolved identify_pathway->end

Caption: A systematic workflow for troubleshooting low yields and impurities.

VI. References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. --INVALID-LINK--

  • Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem. --INVALID-LINK--

  • Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2. BenchChem. --INVALID-LINK--

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. --INVALID-LINK--

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. --INVALID-LINK--

  • Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. BenchChem. --INVALID-LINK--

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. --INVALID-LINK--

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules. --INVALID-LINK--

  • 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113. PubChem. --INVALID-LINK--

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC. --INVALID-LINK--

  • Analytical Methods. RSC Publishing. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

References

Technical Support Center: Stabilizing 4-Chloro-6-isopropylamino-2-methylthiopyrimidine in Experimental Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this versatile chemical intermediate. My aim is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a polysubstituted pyrimidine, a class of compounds renowned for its utility in medicinal chemistry and materials science.[1] However, the very features that make this molecule a valuable synthetic building block—the electrophilic pyrimidine ring and the reactive chloro group—also render it susceptible to degradation under common experimental conditions.

The primary modes of decomposition for this compound are:

  • Hydrolysis: The chlorine atom at the C4 position is susceptible to nucleophilic substitution by water or other nucleophiles present in the reaction mixture. This is often the most common degradation pathway.

  • Photodegradation: Like many aromatic and heterocyclic compounds, exposure to ultraviolet (UV) light can induce decomposition.[2]

This guide will provide you with the necessary protocols and troubleshooting advice to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: I've noticed a new, more polar spot on my TLC plate after my reaction workup. What could it be?

A1: The most probable cause is the hydrolysis of the 4-chloro group to a 4-hydroxy group, forming 4-Hydroxy-6-isopropylamino-2-methylthiopyrimidine. This byproduct is significantly more polar than the starting material, which explains its lower retention factor (Rf) on a normal-phase TLC plate. The presence of water during your reaction or aqueous workup, especially under non-neutral pH conditions, can facilitate this process.

Q2: My HPLC analysis shows a peak that grows over time when the sample is left in the autosampler. How can I prevent this?

A2: This is a classic sign of sample instability in the analytical solvent. The likely culprit is again hydrolysis, accelerated by the solvent (e.g., water in an acetonitrile/water mobile phase). To prevent this, you should:

  • Prepare your samples fresh and analyze them immediately.

  • If samples must be stored, keep them at a low temperature (2-8°C) in tightly sealed vials.[2]

  • Consider using a less nucleophilic or anhydrous solvent for sample preparation if your analytical method allows.

Q3: Can I use protic solvents like methanol or ethanol in my reactions?

A3: While possible, it is not recommended without careful consideration. Protic solvents, especially in the presence of a base, can act as nucleophiles and displace the chloro group, leading to the formation of methoxy or ethoxy byproducts. A similar reaction has been documented for a related compound, 4,6-dichloro-2-(methylthio)pyrimidine, which reacts with sodium ethoxide to yield the corresponding 4-ethoxy derivative.[3] If a protic solvent is necessary, the reaction should be conducted at the lowest possible temperature and for the shortest possible duration.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry, and dark place.[2] Recommended storage temperatures are typically 2-8°C. Avoid exposure to moisture, strong acids, strong oxidizing agents, and light.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Solution & Validation
Low yield in a reaction where the pyrimidine is a reactant. Decomposition of the starting material due to hydrolysis.Solution: Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere. Purify all starting materials to remove any acidic or basic impurities. Validation: Analyze a sample of your starting material by HPLC to confirm its purity before starting the reaction.[4]
Appearance of an unexpected peak in the mass spectrum corresponding to M+15. This could indicate the formation of a 4-methoxy byproduct (M-Cl+OCH3), where the mass difference is approximately +15 Da.Solution: Avoid using methanol as a solvent if possible. If it is required, use anhydrous methanol and run the reaction at a low temperature. Validation: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the byproduct.
Reaction mixture changes color upon exposure to ambient light. Photodegradation of the pyrimidine ring.Solution: Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware. Validation: Run a control reaction under identical conditions but with light exclusion to see if the color change is prevented.
Inconsistent results between experimental batches. Degradation of the stock compound during storage.Solution: Re-evaluate your storage conditions. Ensure the container is properly sealed and stored in a cool, dark, and dry environment. Validation: Perform a purity analysis (e.g., via HPLC or NMR) on your stock compound before each use to ensure its integrity.[5]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • Start with a 50:50 mixture of Mobile Phase A and B.

      • Linearly increase to 95% Mobile Phase B over 15 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity can be calculated based on the area percentage of the main peak.[4] Hydrolysis products will typically appear as earlier, more polar peaks.

Protocol 2: Best Practices for Handling and Storage

Adherence to these guidelines is crucial for maintaining the integrity of your compound.[2]

  • Handling:

    • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust or fumes.

  • Storage:

    • Keep the container tightly closed when not in use.

    • Store in a desiccator to protect from moisture.

    • For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

    • Store at 2-8°C, away from light and incompatible materials.

Visualizing Decomposition Pathways and Workflows

The following diagrams illustrate the key decomposition pathway and a recommended workflow for troubleshooting.

DecompositionPathway Start 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine HydrolysisProduct 4-Hydroxy-6-isopropylamino- 2-methylthiopyrimidine Start->HydrolysisProduct Nucleophilic Aromatic Substitution Nucleophile H2O / OH- Nucleophile->Start TroubleshootingWorkflow Issue Unexpected Result (e.g., low yield, extra peak) CheckPurity Analyze Starting Material (HPLC, NMR) Issue->CheckPurity Pure Purity > 98%? CheckPurity->Pure Analysis Results CheckConditions Review Experimental Conditions (Solvent, Temp, Light) ConditionsOK Conditions Anhydrous & Light-Protected? CheckConditions->ConditionsOK Review Pure->CheckConditions Yes Impure Starting Material Degraded Pure->Impure No ProblemSource Decomposition During Experiment ConditionsOK->ProblemSource No Success Proceed with Experiment ConditionsOK->Success Yes

References

Technical Support Center: Scaling Up 4-Chloro-6-isopropylamino-2-methylthiopyrimidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the multi-step synthesis of this key pyrimidine intermediate. We will delve into the causality behind experimental observations and provide actionable troubleshooting strategies grounded in established chemical principles.

Section 1: Synthesis Overview & Core Challenges

The production of this compound is typically achieved through a three-step synthetic sequence starting from the readily available thiobarbituric acid. Each stage presents unique scalability challenges, from handling hazardous reagents to controlling reaction selectivity and ensuring product purity.

Overall Synthetic Workflow

The pathway involves methylation of the sulfur atom, chlorination of the pyrimidine diol, and a final selective nucleophilic aromatic substitution (SNAr) with isopropylamine.

G cluster_0 Step 1: S-Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination (SNAr) A Thiobarbituric Acid B 2-(methylthio)pyrimidine-4,6-diol A->B  Iodomethane or  Dimethyl Sulfate,  Base C 4,6-Dichloro-2- (methylthio)pyrimidine B->C  POCl₃,  Catalyst (optional) D 4-Chloro-6-isopropylamino- 2-(methylthio)pyrimidine C->D  Isopropylamine,  Base, Solvent

Caption: General synthetic route for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical and hazardous step during scale-up? A1: The chlorination of 2-(methylthio)pyrimidine-4,6-diol using phosphorus oxychloride (POCl₃) is by far the most challenging and hazardous step.[1][2][3] On a large scale, the use of excess POCl₃, which often acts as both reagent and solvent, presents significant risks.[1] The primary concerns are its high corrosivity, violent exothermic reaction with water during quenching, and the generation of toxic gases like HCl.[1] Careful planning for thermal management and quench procedures is paramount for safety.

Q2: Why is the final amination step selective for mono-substitution? How is this controlled? A2: The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with isopropylamine is a nucleophilic aromatic substitution (SNAr). While the two chlorine atoms at positions 4 and 6 are electronically equivalent, achieving high selectivity for the mono-substituted product over the di-substituted byproduct is a kinetic challenge. Control is typically achieved by:

  • Stoichiometry: Using a slight excess (e.g., 1.0-1.2 equivalents) of isopropylamine.

  • Temperature Control: Running the reaction at low to moderate temperatures to slow down the rate of the second substitution.

  • Controlled Addition: Adding the amine slowly to the solution of the dichloropyrimidine to maintain a low instantaneous concentration of the nucleophile.

Q3: What purity level should I expect for the 4,6-dichloro-2-(methylthio)pyrimidine intermediate? A3: For the subsequent SNAr step to be efficient and clean, the purity of the dichloro intermediate should be as high as possible, ideally >98%. Impurities from the chlorination step, such as residual POCl₃ or partially chlorinated species, can interfere with the amination reaction, leading to side products and purification difficulties.[3]

Section 3: Troubleshooting Guide by Synthesis Stage

Stage 1: S-Methylation of Thiobarbituric Acid

Problem: Low yield or incomplete conversion to 2-(methylthio)pyrimidine-4,6-diol.

  • Potential Cause 1: Inadequate Base. The reaction requires a sufficiently strong base (e.g., sodium hydroxide) to deprotonate the thiobarbituric acid, forming the nucleophilic thiolate. Ensure at least two equivalents of base are used to account for the acidic protons of the diol tautomer.

  • Solution: A protocol described in patent literature involves dissolving thiobarbituric acid in a solution of 2M aqueous sodium hydroxide in ethanol.[4] Iodomethane is then added dropwise. This ensures the substrate is fully deprotonated before the alkylating agent is introduced.

  • Potential Cause 2: Insufficient Reaction Time/Temperature. While the initial reaction can proceed at room temperature, gentle heating may be required to drive it to completion.

  • Solution: After stirring overnight at room temperature, the reaction mixture can be warmed to 60°C for a couple of hours to ensure full conversion.[4] Progress should be monitored by TLC or LC-MS.

Stage 2: Chlorination of 2-(methylthio)pyrimidine-4,6-diol

Problem: The reaction is sluggish, and the yield of 4,6-dichloro-2-(methylthio)pyrimidine is poor.

  • Potential Cause: Insufficient Activation. The conversion of the hydroxyl groups (in their keto-enol tautomeric forms) to chlorides requires activation. While POCl₃ is the chlorinating agent, the reaction can be slow without a catalyst.

  • Solution: Add a tertiary amine catalyst such as N,N-dimethylaniline or pyridine.[1][5] These additives facilitate the reaction, often allowing for lower temperatures and shorter reaction times. A patent for a similar compound describes adding N,N-dimethylaniline as a catalyst to the chlorination with POCl₃.[5]

  • Causality: The tertiary amine activates the POCl₃, forming a more reactive Vilsmeier-type reagent, which accelerates the chlorination of the pyrimidine ring.

Problem: The work-up/quench of excess POCl₃ is violent and difficult to control at scale.

  • Potential Cause: Uncontrolled Hydrolysis. Phosphorus oxychloride reacts extremely violently with water in a highly exothermic reaction.[1] Adding the reaction mixture to water or ice directly is extremely hazardous on a large scale.

  • Solution 1 (Extraction-based): A safer approach involves extracting the product from the reaction mixture into a non-polar organic solvent (e.g., toluene, methylcyclohexane) before quenching.[6][7] The organic layer containing the product can then be washed carefully with a basic solution. This method isolates the product from the bulk of the reactive POCl₃.

  • Solution 2 (Modern Solvent-Free Method): For improved safety, environmental impact, and efficiency, consider a solvent-free method using equimolar amounts of POCl₃ in a sealed reactor.[1][2] This approach eliminates the need for a large excess of POCl₃ and simplifies the work-up significantly.[2] Heating the substrate with one equivalent of POCl₃ per hydroxyl group and one equivalent of pyridine as a base at high temperatures (e.g., 160°C) in a sealed apparatus can give high yields.[2][8]

Stage 3: Selective Amination (SNAr)

Problem: Significant formation of the di-substituted byproduct, 4,6-bis(isopropylamino)-2-(methylthio)pyrimidine.

  • Potential Cause: Poor Control of Stoichiometry and Temperature. The desired mono-aminated product can react further with isopropylamine to form the di-substituted impurity. This is more likely if too much amine is used or if the reaction temperature is too high.

  • Troubleshooting Workflow:

G start High Di-substitution Byproduct Detected? check_equiv Are you using >1.2 eq. of Isopropylamine? start->check_equiv reduce_equiv Action: Reduce Isopropylamine to 1.05 - 1.1 eq. check_equiv->reduce_equiv Yes check_temp Is Reaction Temp > 30°C? check_equiv->check_temp No reduce_equiv->check_temp lower_temp Action: Lower Temp to 0 - 10°C. check_temp->lower_temp Yes check_addition Is Amine Added All at Once? check_temp->check_addition No lower_temp->check_addition slow_addition Action: Add Amine Dropwise Over 1-2 Hours. check_addition->slow_addition Yes end Problem Resolved check_addition->end No slow_addition->end

Caption: Troubleshooting logic for minimizing di-substitution in the SNAr step.

  • Causality: The first substitution activates the pyrimidine ring towards a second substitution, but the steric hindrance from the first isopropylamino group provides some degree of selectivity. By carefully controlling the reaction conditions to favor the kinetics of the first substitution while disfavoring the second, a high yield of the mono-substituted product can be achieved. Generally, substitution at the C4 and C6 positions of dichloropyrimidines is favored over the C2 position.[9][10]

Problem: Difficulty purifying the final product from unreacted starting material and the di-substituted byproduct.

  • Potential Cause: The polarities of the three components (starting dichloro, mono-amino, and di-amino products) can be very close, making chromatographic separation difficult and costly at scale.

  • Solution: The best strategy is to optimize the reaction to minimize impurities. If purification is necessary, crystallization is often more scalable than chromatography. Experiment with various solvent systems (e.g., heptane/ethyl acetate, toluene) to find conditions where the desired product selectively precipitates, leaving the impurities in the mother liquor. A patent for a similar chloro-pyrimidine derivative describes purification by crystallization from heptane.[11]

Section 4: Key Experimental Protocols

Protocol 1: Chlorination using Catalytic N,N-dimethylaniline

This protocol is a generalized procedure based on common laboratory practices for pyrimidine chlorination.[1][5]

  • Setup: In a dry, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-(methylthio)pyrimidine-4,6-diol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 eq) followed by the slow addition of N,N-dimethylaniline (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 3-5 hours.[5] Monitor the reaction progress by TLC or HPLC.

  • Work-up (Scale-up Caution): After cooling, carefully and slowly add the reaction mixture to a separate vessel containing crushed ice and a water-immiscible organic solvent like toluene. This must be done with vigorous stirring and efficient cooling.

  • Isolation: Neutralize the aqueous layer carefully with a base (e.g., saturated sodium carbonate solution) to a pH of 7-8. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,6-dichloro-2-(methylthio)pyrimidine.

Protocol 2: Selective Mono-Amination

This protocol is adapted from general procedures for SNAr on dichloropyrimidines.[12]

  • Setup: In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve the 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or ethanol). Cool the solution to 0-5°C.

  • Amine Addition: Prepare a solution of isopropylamine (1.05 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.1 eq) in the same solvent. Add this solution dropwise to the cooled pyrimidine solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to stir at 0-10°C for 1 hour after the addition is complete, then let it warm to room temperature and stir for an additional 4-8 hours, or until HPLC analysis shows consumption of the starting material.

  • Work-up: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amines, followed by saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or chromatography if necessary.

Section 5: References

  • BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem. 1

  • ChemicalBook. (n.d.). 2-(methylthio)pyrimidine-4,6-diol. ChemicalBook. 4

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem. 9

  • Guidechem. (n.d.). How to synthesize 4,6-Dichloropyrimidine?. Guidechem. 13

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. 2

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. 8

  • Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. 12

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. 10

  • Dakenchem. (n.d.). Industrial Synthesis with 4,6-Dichloropyrimidine: Process & Supply Chain Insights. 3

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. 5

  • Google Patents. (n.d.). Process for producing 4-chloro-2-methylthiopyrimidines. 11

  • Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine. 6

  • Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine. 7

References

Technical Support Center: Solvent Effects on 4-Chloro-6-isopropylamino-2-methylthiopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful experimental outcomes. Here, we will delve into the mechanistic underpinnings of solvent effects and provide practical, actionable advice for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound, and how does the solvent choice play a role?

A1: The primary reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the chloride at the C4 position is displaced by a nucleophile. The solvent is critical as it must dissolve the reactants and can significantly influence the reaction rate and outcome by stabilizing or destabilizing the reactants, transition states, and intermediates. The choice between polar protic, polar aprotic, and non-polar solvents can be the determining factor for reaction success.

Q2: Which class of solvents is generally recommended for SNAr reactions with this substrate?

A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are often the preferred choice for SNAr reactions. These solvents are effective at dissolving polar reactants but do not "cage" the nucleophile through strong hydrogen bonding, leaving it more reactive.[1][2] In some cases, polar protic solvents like alcohols (e.g., 2-propanol) or even water can be used, particularly when the nucleophile is less sensitive to solvation.[3]

Q3: Can I use non-polar solvents for reactions with this compound?

A3: Non-polar solvents like toluene, hexane, or benzene are generally not recommended for SNAr reactions involving charged or highly polar nucleophiles due to poor solubility of the reactants. However, in cases where the nucleophile is neutral and less polar, or in specific catalytic cycles, a non-polar solvent might be employed, often in combination with a phase-transfer catalyst.

Q4: How does solvent polarity impact the reaction rate?

A4: In a typical SNAr reaction, a negatively charged intermediate (Meisenheimer complex) is formed. Polar solvents, both protic and aprotic, can stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate.[4] However, polar protic solvents can also solvate the nucleophile, reducing its nucleophilicity and potentially slowing the reaction.[1][5] The optimal solvent will provide sufficient polarity to support the reaction mechanism without deactivating the nucleophile.

Q5: Are there any known side reactions influenced by the choice of solvent?

A5: Yes. With protic solvents (e.g., water, alcohols), solvolysis can be a competing reaction where the solvent molecule itself acts as a nucleophile, leading to the formation of undesired hydroxy or alkoxy byproducts. This is particularly relevant at elevated temperatures. Additionally, in some cases, the methylthio group can be displaced, especially with strong nucleophiles or under harsh conditions.[6]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Low or no conversion is a common issue that can often be traced back to the solvent system.

Diagnostic Workflow

Caption: Diagnostic workflow for low reaction conversion.

Step-by-Step Troubleshooting
  • Verify Solubility: Ensure that both the this compound and the nucleophile are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for failed reactions. If solubility is an issue, consider a more polar solvent or a co-solvent system. For instance, the solubility of similar pyrimidine derivatives is highest in solvents like DMF and dioxane.[7][8]

  • Evaluate Solvent Class:

    • If using a polar protic solvent (e.g., ethanol, isopropanol): The solvent may be deactivating your nucleophile through hydrogen bonding.[1][5] This "caging" effect is particularly detrimental to anionic nucleophiles.

      • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents will still stabilize the charged intermediate but will not significantly solvate the nucleophile, leading to a potential rate increase of several orders of magnitude.[1]

    • If using a polar aprotic solvent: The polarity may still be insufficient.

      • Solution: Increase the polarity of the reaction medium. For example, if the reaction is sluggish in THF (dielectric constant ~7.5), switching to acetonitrile (dielectric constant ~37.5) or DMF (dielectric constant ~38) can lead to a significant rate enhancement.[9]

  • Consider the Role of a Base: Many SNAr reactions require a non-nucleophilic base to neutralize the HCl generated. The solvent can influence the strength and solubility of the base. Ensure the chosen base is compatible with the solvent system.

Issue 2: Formation of Side Products

The formation of side products can often be attributed to the reactivity of the solvent or its inability to control the reaction's selectivity.

Common Side Products and Solvent-Based Solutions
Side ProductProbable CauseRecommended Solvent-Based Solution
4-Hydroxy/Alkoxy Derivative Solvolysis by a protic solvent (water, alcohol).Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to eliminate the competing nucleophilic solvent.
Displacement of the -SMe group Harsh reaction conditions or a highly reactive nucleophile.Use a less polar aprotic solvent (e.g., THF) to temper reactivity. Lowering the reaction temperature can also improve selectivity.
Products from base reaction The base used is acting as a nucleophile.Ensure the use of a non-nucleophilic base (e.g., DBU, DIPEA) and a solvent that does not promote its nucleophilicity.
Experimental Protocol: Minimizing Solvolysis in Amination Reactions

If you are performing an amination and observing the formation of a 4-hydroxy-6-isopropylamino-2-methylthiopyrimidine byproduct, consider the following protocol:

  • Reactant Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DMF.

  • Addition of Reagents: Add 1.1 equivalents of the desired amine and 1.5 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Reaction Conditions: Stir the reaction at a controlled temperature (start at room temperature and gently heat if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The use of an aprotic solvent like DMF minimizes the presence of competing protic species.

Solvent Selection Guide

The following diagram illustrates a decision-making process for selecting an appropriate solvent system.

Caption: Solvent selection guide for SNAr reactions.

References

Validation & Comparative

A Comparative Guide to 4-Chloro-6-isopropylamino-2-methylthiopyrimidine and Other Pyrimidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth technical comparison of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, a specific derivative, against the broader class of pyrimidine derivatives. By synthesizing data from existing literature and outlining robust experimental protocols, this document aims to equip researchers with the critical information needed to evaluate and advance their drug discovery programs.

The Privileged Scaffold: Pyrimidine in Drug Discovery

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This fundamental structure is present in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), highlighting its intrinsic biocompatibility.[1] The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a vast chemical space of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and herbicidal activities.[2][3][4][5]

Focus Molecule: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

This molecule belongs to the class of 2,4,6-trisubstituted pyrimidines. The key functional groups that are expected to modulate its biological activity are:

  • C4-Chloro group: The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution, a common strategy for synthesizing diverse libraries of pyrimidine derivatives.[6]

  • C6-Isopropylamino group: The nature of the alkylamino substituent at this position can significantly influence the compound's potency and selectivity for its biological target.

  • C2-Methylthio group: This group can also be displaced or oxidized to a sulfone, providing another handle for chemical modification.[6]

Comparative Performance Analysis

This section compares the potential biological activities of this compound with other pyrimidine derivatives based on published data for structurally similar compounds.

Anticancer Activity

Numerous 2,4,6-trisubstituted pyrimidine derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[2][7][8] The mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.

Inferred Activity and Comparison:

Based on the SAR of similar aminopyrimidine IKK2 inhibitors, the presence of an amino group at the C6 position is crucial for activity.[9] The isopropyl group in the target molecule is a moderately bulky lipophilic group. In a series of 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives, compounds with smaller alkyl groups on the amine showed significant cytotoxicity.[7] Therefore, it is plausible that this compound could exhibit anticancer activity.

To provide a quantitative perspective, the table below summarizes the IC50 values of some representative 2,4,6-trisubstituted pyrimidines against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected 2,4,6-Trisubstituted Pyrimidine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A 2,4,6-trisubstituted pyrimidine with N-alkyl bromideCancer cells~ 2-10[2]
Compound B 4,4'-Benzene-1,3-diylbis[6-(4-methylphenyl-2-(piperidin-1-yl)pyrimidine]Entamoeba histolytica0.10[8]
Compound C 2,4,6-trisubstituted pyrimidineBACE-1 inhibition6.92[10]

Note: This table presents data for structurally related compounds to provide a basis for comparison. Direct experimental data for this compound is needed for a definitive assessment.

Antimicrobial Activity

Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities.[3] The presence of a chlorine atom on the pyrimidine ring has been associated with potent antibacterial and antifungal properties.

Inferred Activity and Comparison:

A study on 2,4,6-trisubstituted pyrimidines and their N-alkyl bromide derivatives showed remarkable activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from <7.81 to 125 µg/mL.[2] The lipophilicity conferred by the isopropylamino group in the target molecule could enhance its ability to penetrate bacterial cell membranes.

The following table provides a comparative overview of the antimicrobial activity of selected pyrimidine derivatives.

Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
Compound D 2,4,6-trisubstituted pyrimidine with N-alkyl bromidePathogen bacteria<7.81 - 125[2]
Compound E 2-amino-4-aryl-6-pyridopyrimidineBacteriaHigh activity[11]

Note: This table presents data for structurally related compounds. The actual antimicrobial spectrum and potency of this compound needs to be determined experimentally.

Herbicidal and Fungicidal Activity

Certain pyrimidine derivatives have found applications in agriculture as herbicides and fungicides.[5][12][13][14] The mode of action often involves the inhibition of essential plant or fungal enzymes.

Inferred Activity and Comparison:

Patent literature describes 4-amino-6-chloro-5-alkylthiopyrimidine derivatives as potent herbicides.[15] Furthermore, various pyrimidine derivatives containing thioether and trifluoromethyl groups have demonstrated significant fungicidal activity against plant pathogens.[13][14] The structural features of this compound suggest it could possess such activities.

Experimental Protocols for Biological Evaluation

To facilitate the direct evaluation of this compound and its comparison with other derivatives, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other derivatives) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

Caption: Workflow for determining antimicrobial activity using the broth microdilution method.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

While the pyrimidine scaffold holds immense promise in drug discovery, the specific biological profile of this compound remains to be fully elucidated. Based on the structure-activity relationships of analogous compounds, it is a promising candidate for investigation as an anticancer, antimicrobial, and potentially agrochemical agent.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel pyrimidine derivatives. Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the precise biological activities and potency of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications at the C2, C4, and C6 positions to optimize activity and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which active compounds exert their biological effects.

By pursuing these research avenues, the full therapeutic potential of this compound and the broader class of pyrimidine derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

A Comparative Analysis of Synthesis Routes for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a key intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical and pharmaceutical industries. Its substituted pyrimidine core makes it a valuable scaffold for developing herbicides, fungicides, and therapeutic agents. The efficient and selective synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of two primary synthetic routes for obtaining this compound, starting from the readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine. The comparison will focus on reaction mechanisms, experimental protocols, and a critical evaluation of their respective advantages and disadvantages in a research and development context.

The two routes under consideration are:

  • Route 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

  • Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

Both pathways aim to achieve the selective monosubstitution of one chlorine atom on the pyrimidine ring with an isopropylamino group. The choice between these methods can significantly impact yield, purity, scalability, and overall cost-effectiveness.

Route 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the inherent electrophilicity of the carbon atoms in the pyrimidine ring, which are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms. The reaction proceeds by the direct displacement of a chloride ion by isopropylamine.

Mechanistic Rationale

The SNAr mechanism involves a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring, which bears a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the final product.

The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The main challenge of this route is controlling the reaction to favor monosubstitution, as the initial product, this compound, can react further with isopropylamine to form the undesired diamino-substituted by-product. This is typically managed by controlling the stoichiometry of the reactants and the reaction temperature.

Experimental Protocol
  • Materials:

    • 4,6-dichloro-2-(methylthio)pyrimidine

    • Isopropylamine

    • Potassium carbonate (K₂CO₃) or another suitable base

    • N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in DMF.

    • Add potassium carbonate (2-4 equivalents).

    • Slowly add isopropylamine (1-1.2 equivalents) to the stirred mixture.

    • Heat the reaction mixture to a high temperature (e.g., 140 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

Logical Flow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 4,6-dichloro-2- (methylthio)pyrimidine D Mix in DMF A->D B Isopropylamine B->D C Base (K₂CO₃) C->D E Heat (e.g., 140°C) D->E SɴAr Reaction F Quench with Water E->F G Extraction F->G H Column Chromatography G->H I 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine H->I

Caption: Workflow for Catalyst-Free SNAr Synthesis.

Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds. This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide, in this case, a chloropyrimidine. This method is often more efficient and selective than the traditional SNAr approach, especially for less reactive chlorides.[2]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4,6-dichloro-2-(methylthio)pyrimidine, inserting into the carbon-chlorine bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Isopropylamine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product, this compound, is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium intermediates. Bulky, electron-rich phosphine ligands are commonly employed.[1] This method can often be performed under milder conditions than the SNAr route and can exhibit higher regioselectivity.[3][4]

Experimental Protocol
  • Materials:

    • 4,6-dichloro-2-(methylthio)pyrimidine

    • Isopropylamine

    • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

    • Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.2-1.5 equivalents).

    • Add 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) and the anhydrous solvent.

    • Add isopropylamine (1.1-1.5 equivalents) to the mixture.

    • Seal the tube and heat the reaction mixture to a moderate temperature (e.g., 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Flow Diagram

G cluster_reactants Reactants & Catalysts cluster_process Process (Inert Atmosphere) cluster_workup Workup & Purification A 4,6-dichloro-2- (methylthio)pyrimidine E Mix in Anhydrous Solvent A->E B Isopropylamine B->E C Pd Catalyst & Ligand C->E D Base (NaOtBu) D->E F Heat (e.g., 80-110°C) E->F Buchwald-Hartwig Coupling G Filter through Celite F->G H Aqueous Workup G->H I Column Chromatography H->I J 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine I->J

Caption: Workflow for Palladium-Catalyzed Amination.

Comparative Analysis

FeatureRoute 1: Catalyst-Free SNArRoute 2: Palladium-Catalyzed Amination
Mechanism Nucleophilic Aromatic SubstitutionOrganometallic Catalytic Cycle
Selectivity Moderate; risk of diamination by-product.Generally high for monosubstitution.[3][4]
Reaction Conditions Harsh (high temperatures, e.g., 140 °C).[1][2]Milder (moderate temperatures, e.g., 80-110 °C).
Reagent Cost Lower (no expensive catalyst or ligands).Higher (requires palladium precursor and phosphine ligand).
Scalability Simpler reagent profile may be advantageous for large scale, but purification can be challenging.Catalyst cost and removal can be a concern for large-scale production.
Substrate Scope Generally effective for activated aryl halides.Broader scope, including less reactive halides.
Environmental Impact High-boiling solvents like DMF can be problematic.Use of toxic heavy metals (palladium) requires careful waste management.
Ease of Operation Simpler setup; no need for inert atmosphere techniques.Requires strict inert atmosphere conditions to protect the catalyst.

Conclusion and Recommendations

The choice between the catalyst-free SNAr and the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of this compound depends on the specific requirements of the project.

  • For initial, small-scale synthesis or when cost is the primary driver, the catalyst-free SNAr route (Route 1) offers a straightforward approach. However, researchers must be prepared to optimize reaction conditions carefully to minimize the formation of the diamination by-product and undertake potentially challenging purification.

  • For syntheses where high yield, purity, and selectivity are paramount, the palladium-catalyzed Buchwald-Hartwig amination (Route 2) is the superior method.[3][4] Despite the higher initial cost of the catalyst and ligands and the need for more stringent reaction setups, this route often provides a more reliable and efficient pathway to the desired product with a cleaner reaction profile, simplifying downstream purification.

For drug development and process chemistry, where reproducibility and purity are critical, the initial investment in developing a robust palladium-catalyzed process is often justified by the long-term benefits of higher yields and fewer impurities.

References

A Senior Application Scientist's Guide to the Biological Activity of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of nucleic acids and a plethora of synthetic molecules with a vast array of biological activities.[1] Its inherent drug-like properties and the versatility of its substitution patterns have made it a focal point for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of substituted pyrimidines, with a focus on their applications in oncology, infectious diseases, and beyond. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by quantitative experimental data and detailed protocols to empower your own research endeavors.

Section 1: Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a cornerstone in modern oncology, with numerous derivatives functioning as potent inhibitors of key cellular processes that drive cancer progression.[2] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the disruption of DNA synthesis.

Pyrimidine-Based Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold has been extensively utilized to create kinase inhibitors, with several now approved as frontline cancer therapies.[3]

A notable class of pyrimidine-based anticancer agents targets the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Phosphorylates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Phosphorylates EGF EGF Ligand EGF->EGFR Binds & Activates Pyrimidine_Inhibitor Pyrimidine TKI Pyrimidine_Inhibitor->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Comparative Anticancer Activity of Pyrimidine Derivatives:

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound R1 R2 HCT-116 IC50 (µM) MCF-7 IC50 (µM) HepG2 IC50 (µM) PC-3 IC50 (µM)
1n 4-OCH3-Ph H 1.98 ± 0.69 2.18 ± 0.93 4.04 ± 1.06 4.18 ± 1.87

| 2j | - | 4-OCH3-Ph | Potent Activity | - | - | - |

Data sourced from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors.[1]

Table 2: Anticancer Activity of Furo[2,3-d]pyrimidinone Analogues

Compound HCT-116 IC50 (µM) PC3 IC50 (µM)
4 6.1 ± 0.8 10.2 ± 2.5
6 9.2 ± 2.1 17.8 ± 0.5
11 7.1 ± 0.5 9.2 ± 1.8
12 5.4 ± 2.3 9.8 ± 1.7
15 5.2 ± 2.0 8.8 ± 2.0
18 4.2 ± 2.4 10.7 ± 1.8

| 21 | 12.8 ± 1.9 | 18.8 ± 0.9 |

These compounds demonstrated strong in vitro cytotoxic activities against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines.[5]

Table 3: Comparative IC50 Values of Novel Pyrimidine Derivatives and Standard Drugs

Compound/Drug Cancer Cell Line IC50 (µM)
Hybrid 3a HCT-116 (Colon) 5.66
Doxorubicin HCT-116 (Colon) 3.30
Compound 13l HepG2 (Liver) 0.11
Compound 12c Renal Cancer Cell Line 1.45x more active than Sunitinib
Sunitinib Renal Cancer Cell Line -

| Sorafenib | Renal Cancer Cell Line | 2.88x more active than Sunitinib |

This table highlights the potency of newly synthesized pyrimidine derivatives in comparison to established chemotherapeutic agents.[2]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][7]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, Caco-2) in appropriate media.[8]

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24-48 hours to allow for attachment.[6][8]

  • Compound Treatment:

    • Prepare stock solutions of the substituted pyrimidine derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired concentration range (e.g., 10 to 500 µM).[8]

    • Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][7]

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding incubation1 Incubate 24-48h cell_seeding->incubation1 compound_treatment Treat with Substituted Pyrimidines incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Section 2: Antimicrobial Activity of Substituted Pyrimidines

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrimidines have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes.[9][10]

Comparative Antimicrobial Activity of Pyrimidine Derivatives:

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrimidine derivatives against different bacterial and fungal strains.

Table 4: Antimicrobial Activity (MIC in µM/ml) of Pyrimidine Derivatives

Compound S. aureus B. subtilis E. coli P. aeruginosa C. albicans A. niger
2 1.05 1.05 2.10 1.05 1.05 2.10
5 1.92 0.96 1.92 1.92 1.92 0.96
10 1.02 1.02 2.04 2.04 1.02 2.04
11 1.86 0.93 1.86 1.86 0.93 1.86

| 12 | 0.87 | 1.74 | 1.74 | 0.87 | 1.74 | 1.74 |

These compounds exhibited good antimicrobial activity, with some being more active than standard drugs.[10]

Table 5: Antimicrobial Activity (MIC in µmol L⁻¹) of Pyrido[2,3-d]pyrimidine-4-one Derivatives | Compound | S. aureus | B. subtilis | C. pneumonia | |---|---|---| | 9a | Potent | Equipotent to Cefotaxime | Equipotent to Cefotaxime | | 9d | 4-10 | 4-10 | 4-10 |

Compound 9d showed exceptional activity against all tested bacteria.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the bacterial strains (e.g., S. aureus, E. coli) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of the substituted pyrimidine compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[12]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.[12]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Section 3: Antiviral Activity of Substituted Pyrimidines

Pyrimidine analogues have a long history in antiviral therapy, with many acting as nucleoside reverse transcriptase inhibitors (NRTIs) or inhibitors of other viral enzymes.[13]

Comparative Antiviral Activity of Pyrimidine Derivatives:

The following table summarizes the half-maximal effective concentration (EC50) values for the antiviral activity of pyrimidine derivatives against different viruses.

Table 6: Antiviral Activity of Pyrimidine Derivatives

Compound Virus EC50
48 HIV-1 (Wild Type & Resistant Mutants) 3.43–11.8 nM
65 (HAA-09) Influenza A 0.03 µM
18 Human Cytomegalovirus, Herpes Simplex Type 1 Active
19 Human Cytomegalovirus, Herpes Simplex Type 1 Active
20 Human Cytomegalovirus, Herpes Simplex Type 1 Active
26 Human Cytomegalovirus, Herpes Simplex Type 1 Active
27 Human Cytomegalovirus, Herpes Simplex Type 1 Active
28 Human Cytomegalovirus, Herpes Simplex Type 1 Active
7a Human Cytomegalovirus Active

| 7c | Human Cytomegalovirus | Potent |

The data indicates that substituted pyrimidines are effective against a range of viruses, including HIV and influenza.[13][14][15]

Section 4: Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[16]

  • Anticancer Activity: For pyrido[2,3-d]pyrimidines, substitutions at the R2 position with groups like 4-methoxyphenyl can significantly enhance anticancer activity.[1] In furo[2,3-d]pyrimidinone analogues, electron-withdrawing groups on a phenyl ring substituent tend to increase anticancer potency.[5]

  • Antimicrobial Activity: For some pyrimidine derivatives, the presence of a p-methoxyphenyl group on the pyrimidine nucleus has been shown to improve antimicrobial activity.[17]

  • Antiviral Activity: In the case of pyrrolo[2,3-d]pyrimidines, halogenation at the 5-position of the pyrimidine ring can lead to potent antiviral activity.[14]

SAR_Logic pyrimidine_core Pyrimidine Core biological_activity Biological Activity (Potency, Selectivity, ADME) pyrimidine_core->biological_activity substituents Substituents (Nature, Position, Stereochemistry) properties Physicochemical Properties (Lipophilicity, Solubility, pKa) substituents->properties substituents->biological_activity properties->biological_activity

Conclusion

This guide has provided a comparative overview of the diverse biological activities of substituted pyrimidines, with a focus on their anticancer, antimicrobial, and antiviral properties. The presented experimental data and detailed protocols serve as a valuable resource for researchers in the field of drug discovery and development. The remarkable versatility of the pyrimidine scaffold, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly continue to fuel the development of novel and effective therapeutics for a wide range of diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its presence in the nucleobases of DNA and RNA underscores its biological significance, and its derivatives have been successfully developed into a wide array of therapeutic agents.[1][2][3] Pyrimidine analogs exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] This guide focuses on a specific, highly versatile pyrimidine core: 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. We will provide an in-depth, comparative analysis of the structure-activity relationships (SAR) of its analogs, with a particular emphasis on their roles as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][6][7]

The core structure presents multiple avenues for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The chlorine atom at the C4 position is a key reactive handle, the isopropylamino group at C6 provides specific steric and electronic features, and the methylthio group at C2 offers another site for modulation. Understanding how alterations at these positions influence biological activity is paramount for the rational design of novel and more effective therapeutic candidates.

Dissecting the Core Scaffold: An Analysis of Functional Group Contributions

The therapeutic potential of this compound analogs is intrinsically linked to the interplay of its constituent functional groups. Each part of the molecule has a distinct role in target engagement and overall biological effect.

  • The Pyrimidine Core: This nitrogen-containing heterocycle acts as the central scaffold, correctly orienting the substituents for optimal interaction with the target protein. Its aromatic nature and hydrogen-bonding capabilities are often crucial for anchoring the molecule within an enzyme's active site.

  • C4-Chloro Group: This is arguably the most critical position for generating diversity. The chlorine atom is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.[4][8] This allows for the straightforward introduction of a wide variety of amine-containing fragments, which are often essential for potent kinase inhibition by forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[6]

  • C6-Isopropylamino Group: The secondary amine at this position provides a hydrogen bond donor. The isopropyl group itself offers a degree of lipophilicity and steric bulk that can influence binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

  • C2-Methylthio Group: The 2-methylthio substituent also contributes to the molecule's lipophilicity. While sometimes a spectator, this position can be modified (e.g., oxidation to sulfoxide or sulfone) to alter electronic properties and solubility, or it can be replaced entirely to explore new interactions with the target.[4]

core 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine target Biological Target (e.g., Kinase ATP Pocket) core->target Binding & Inhibition c4 C4-Chloro (Reactive Site for Diversity) c4->core c6 C6-Isopropylamino (Sterics & H-Bonding) c6->core c2 C2-Methylthio (Lipophilicity & Modulation) c2->core

Caption: Core components of the pyrimidine scaffold.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The following sections detail how modifications at each key position of the pyrimidine ring impact biological activity, primarily focusing on kinase inhibition.

The Critical Role of C4 Substitution

The C4 position is the primary driver of potency and selectivity for many pyrimidine-based kinase inhibitors. Replacing the chloro group with various substituted anilines has proven to be a highly effective strategy.

  • Anilino Substituents: The introduction of an anilino group at C4 can dramatically increase inhibitory activity. This moiety can penetrate deep into the ATP-binding pocket, with the aniline nitrogen often forming a crucial hydrogen bond with the kinase hinge region.

  • Halogenation of the Anilino Ring: Adding halogen substituents to the aniline ring further modulates activity. For example, in a series of pyrrolo[2,3-d]pyrimidine inhibitors, a 4-chloro anilino substitution showed potent VEGFR inhibition, while a 4-chloro-2-fluoroanilino moiety led to potent dual inhibition of both VEGFR-2 and EGFR.[6] This highlights how subtle electronic and steric changes can switch or enhance selectivity. In another series targeting Aurora kinases, a 4-chloro-2-fluorophenyl group was found to be optimal for cellular activity in reducing MYC oncoprotein levels.[9]

  • Other Aromatic and Heterocyclic Groups: While anilines are common, other aromatic and heterocyclic amines can be installed at the C4 position to explore different binding modes and target profiles.

Modulating Activity through C6 and C2 Modifications

While C4 is often the primary focus, alterations at the C6 and C2 positions are essential for optimizing the overall profile of the inhibitor.

  • C6-Amino Substituents: The size and nature of the alkyl group on the C6-amino substituent can influence selectivity. The isopropyl group provides a balance of size and lipophilicity. Replacing it with smaller (e.g., methyl) or larger, more complex groups (e.g., cyclopropyl, phenyl) can either enhance or diminish activity depending on the specific topology of the target kinase's binding site.

  • C2-Thioether and Analogs: The 2-methylthio group is a common feature. In some cases, it can be replaced by other small alkylthio groups or even an amino group without a significant loss of activity. Oxidation of the sulfur to a sulfone can increase polarity but may also introduce steric hindrance.

Comparative Activity of this compound Analogs

The table below summarizes the structure-activity relationships for a hypothetical series of analogs based on common findings in the literature. The IC₅₀ values represent the half-maximal inhibitory concentration, a measure of the compound's potency.

Analog ID C4-Substituent C6-Substituent C2-Substituent Target Kinase IC₅₀ (nM) Key SAR Observation
Parent -Cl-NH-isopropyl-SMeN/A>10,000The chloro precursor is generally inactive.
A1 4-chloroaniline-NH-isopropyl-SMeKinase X50Introduction of anilino group is critical for activity.
A2 4-chloro-2-fluoroaniline-NH-isopropyl-SMeKinase X15Ortho-fluoro substitution enhances potency, likely through favorable interactions.[9]
A3 3-chloroaniline-NH-isopropyl-SMeKinase X250Positional isomerism on the aniline ring significantly impacts activity.
A4 4-chloro-2-fluoroaniline-NH-cyclopropyl-SMeKinase X80Changing the C6-alkyl group alters the fit in the binding pocket.
A5 4-chloro-2-fluoroaniline-NH-isopropyl-NH₂Kinase X45The C2-methylthio group can be replaced with other small groups.
A6 4-chloro-2-fluoroaniline-NH-isopropyl-SMeKinase Y800Demonstrates selectivity profile; less active against other kinases.

Experimental Protocols

General Synthesis of 4,6-Disubstituted-2-methylthiopyrimidine Analogs

The synthesis of the target analogs typically follows a sequential nucleophilic aromatic substitution pathway, leveraging the differential reactivity of the chlorine atoms on a dichlorinated pyrimidine precursor.

Step 1: Synthesis of this compound

  • To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in a suitable solvent (e.g., ethanol or isopropanol), add one equivalent of isopropylamine.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

  • Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the monosubstituted product.

Step 2: Synthesis of the Final Analogs (C4-Substitution)

  • Dissolve the this compound intermediate in a solvent such as n-butanol or dioxane.

  • Add 1.1 to 1.5 equivalents of the desired aniline or other amine nucleophile.

  • Add a catalytic amount of acid (e.g., HCl) or a palladium catalyst for Buchwald-Hartwig amination, depending on the reactivity of the nucleophile.

  • Heat the reaction mixture at reflux or using microwave irradiation (e.g., 120-160 °C) for several hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by silica gel chromatography or preparative HPLC.

start 4,6-Dichloro- 2-methylthiopyrimidine step1 Step 1: + Isopropylamine, DIPEA (Selective C6 Substitution) start->step1 intermediate 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine step1->intermediate step2 Step 2: + R-NH2 (e.g., Aniline) Heat / Catalyst (C4 Substitution) intermediate->step2 final Final Analog step2->final

Caption: General synthetic workflow for pyrimidine analogs.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ values of the synthesized compounds against a specific protein kinase using a technology like the ADP-Glo™ Kinase Assay.[11] This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., Kinase X)

  • Kinase-specific substrate peptide

  • ATP solution

  • Synthesized pyrimidine analogs (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

    • Add 2 µL of a solution containing the kinase enzyme in kinase assay buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near its Kₘ value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

prep 1. Compound Plating (Serial Dilutions in 384-well plate) kinase_add 2. Add Kinase Enzyme (Pre-incubation) prep->kinase_add reaction 3. Initiate Reaction (Add Substrate/ATP mixture) kinase_add->reaction adp_glo 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction->adp_glo detect 5. Generate Signal (Add Kinase Detection Reagent) adp_glo->detect read 6. Read Luminescence (Plate Reader) detect->read analyze 7. Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold is a highly tractable platform for the development of potent and selective kinase inhibitors. The structure-activity relationship is heavily dictated by the substituent at the C4 position, with halogenated anilines being particularly effective moieties for achieving high potency. Fine-tuning of the substituents at the C2 and C6 positions is crucial for optimizing selectivity and drug-like properties. The synthetic accessibility of these analogs, coupled with robust in vitro screening methods, allows for rapid iterative cycles of design, synthesis, and testing. Future work in this area will likely focus on exploring novel C4-bioisosteres to access new chemical space, modulating the C6-substituent to achieve selectivity against closely related kinases, and optimizing the pharmacokinetic profiles of lead compounds to improve their in vivo efficacy and safety.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. Off-target effects can lead to ambiguous experimental results, cellular toxicity, and potential clinical adverse events. This guide provides an in-depth analysis of the predicted cross-reactivity of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine , a substituted pyrimidine, a scaffold prevalent in kinase inhibitor development. By examining structurally related compounds and outlining robust experimental methodologies, this document serves as a critical resource for anticipating and validating the target engagement and selectivity of this and similar molecules.

The pyrimidine core is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine ring of ATP and bind to the hinge region of protein kinases.[1] The specific substitutions at the 2, 4, and 6 positions of the pyrimidine ring dictate the compound's potency and selectivity profile across the human kinome. The presence of a chloro group at the 4- or 2-position, in particular, raises the possibility of covalent inhibition through reaction with non-catalytic cysteine residues within the ATP-binding pocket of certain kinases.[2][3][4][5]

Predicted Cross-Reactivity Profile

While direct experimental data for this compound is not publicly available, we can infer a probable cross-reactivity profile by analyzing data from structurally analogous compounds, particularly those containing a chloropyrimidine core. A notable study on a 2,5-dichloropyrimidine-based covalent inhibitor (compound 22 in the cited literature) revealed a distinct off-target profile when screened against a panel of kinases.[2] This provides a valuable, albeit predictive, starting point for understanding the potential off-targets of our topic compound.

Based on these findings, this compound may exhibit off-target activity towards the following kinases, in addition to its intended, yet currently unidentified, primary target(s):

Predicted Off-Target KinaseFamilyPotential Implication
AAK1 (AP2-associated protein kinase 1)CAMKRegulation of clathrin-mediated endocytosis
FLT3 (Fms-like tyrosine kinase 3)RTKHematopoiesis, frequently mutated in AML
HASPIN (Histone H3 threonyl-kinase)OtherRegulation of mitosis
MAP4K2 (Mitogen-activated protein kinase kinase kinase kinase 2)STEStress-activated signaling pathways
MEK5 (Mitogen-activated protein kinase kinase 5)STEComponent of the ERK5 signaling pathway
PI3KCB (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit beta)PI3KPI3K/AKT/mTOR signaling pathway
PLK2 (Polo-like kinase 2)CAMKCell cycle control, centriole duplication
RIPK4 (Receptor-interacting serine/threonine-protein kinase 4)TKLWnt signaling pathway
RSK1 (Ribosomal protein S6 kinase alpha-1)AGCRegulation of cell growth and proliferation
VRK2 (Vaccinia-related kinase 2)CK1Regulation of transcription and cell signaling
YSK4 (Yeast Sps1/Ste20-related kinase 4)STECellular stress responses

It is crucial to emphasize that this is a predicted profile. The isopropylamino group at the 6-position and the methylthio group at the 2-position will significantly influence the steric and electronic properties of the molecule, altering its binding affinities and selectivity compared to the dichloropyrimidine reference. Therefore, rigorous experimental validation is essential.

Experimental Strategies for Determining Cross-Reactivity

To empirically determine the on- and off-target profiles of this compound, a multi-faceted approach employing a combination of in vitro and cellular assays is recommended.

Broad Kinase Panel Screening (e.g., KINOMEscan®)

This is the gold standard for initial, comprehensive selectivity profiling. The KINOMEscan® platform utilizes a competition binding assay to quantify the interactions of a test compound against a large panel of purified, recombinant human kinases.[6][7][8][9][10]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Experimental Workflow: KINOMEscan®

Caption: Workflow for KINOMEscan® Profiling.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a physiological context (i.e., within intact cells or cell lysates).[11][12][13][14][15] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Principle: Cells or cell lysates are treated with the test compound and then subjected to a temperature gradient. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (typically 1-4 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the treated and vehicle control samples. A rightward shift in the curve for the treated sample indicates target stabilization and engagement.

Signaling Pathway Visualization

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., FLT3) Growth_Factor->Receptor PI3K PI3K (e.g., PI3KCB) Receptor->PI3K MEK5 MEK5 Receptor->MEK5 AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival ERK5 ERK5 MEK5->ERK5 MSK1 MSK1 ERK5->MSK1 RSK1 RSK1 ERK5->RSK1 MSK1->Proliferation RSK1->Survival Compound 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine Compound->Receptor Compound->PI3K Compound->MEK5 Compound->MSK1 Compound->RSK1

References

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, pyrimidine derivatives are of paramount importance due to their diverse biological activities. The compound 4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a key intermediate, and a comprehensive understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and structural confirmation of its downstream products. This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound and structurally related compounds, offering a valuable resource for researchers, scientists, and professionals in drug development.

The Foundation of Structural Elucidation: Spectroscopic Methodologies

The unambiguous determination of a molecule's structure is fundamental to chemical research. A synergistic application of various spectroscopic techniques provides a complete picture of the molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the cornerstone of molecular structure determination, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

  • Infrared (IR) Spectroscopy: This technique is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly the π-systems of aromatic and conjugated compounds.

  • Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and elemental composition of a compound. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Rigorous Experimental Protocols for Reliable Data

The integrity of spectroscopic data is directly dependent on the meticulous execution of experimental procedures. The following protocols are designed to ensure the acquisition of high-quality, reproducible data.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with those of the analyte.

  • IR Spectroscopy: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr.

  • UV-Vis Spectroscopy: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁶ M) of the compound in a UV-transparent solvent such as ethanol or acetonitrile.

  • Mass Spectrometry: For electrospray ionization (ESI), prepare a dilute solution (around 1-10 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

Instrumental Parameters
  • NMR: ¹H and ¹³C NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz.

  • FT-IR: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • UV-Vis: The spectrum is generally scanned from 200 to 800 nm.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Spectroscopic Profile of this compound (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the isopropyl group, the methylthio group, the pyrimidine ring proton, and the N-H proton of the amino group.

  • Isopropyl group: A septet for the CH proton and a doublet for the two CH₃ groups.

  • Methylthio group: A singlet for the S-CH₃ protons.

  • Pyrimidine ring: A singlet for the proton at the 5-position.

  • Amino group: A broad singlet for the N-H proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. Based on data for isopropylamine[1], we can predict the approximate chemical shifts for the isopropyl carbons. The chemical shifts of the pyrimidine ring carbons can be estimated from related substituted pyrimidines.

Predicted IR Spectrum

The IR spectrum will exhibit characteristic absorption bands for the various functional groups.

  • N-H stretch: A band in the region of 3300-3500 cm⁻¹.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic groups.

  • C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

  • C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the M+2 peak, which is characteristic of compounds containing a chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[2][3]

A Comparative Spectroscopic Investigation

To contextualize the spectroscopic features of this compound, a comparison with its structural analogs is highly instructive.

Comparative Spectroscopic Analysis Workflow

Caption: A workflow diagram for the comparative spectroscopic analysis of the target compound and its analogs.

Tabulated Spectroscopic Data for Comparison
CompoundKey ¹H NMR Signals (ppm)Key IR Bands (cm⁻¹)UV-Vis λmax (nm)Key Mass Spec. Fragments (m/z)
This compound (Predicted) Isopropyl CH (septet), Isopropyl CH₃ (doublet), S-CH₃ (singlet), Pyrimidine H (singlet), NH (broad singlet)~3400 (N-H), ~2970 (C-H), ~1580 (C=N), <800 (C-Cl)~260-280M⁺, [M-Cl]⁺, [M-isopropyl]⁺
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [4]6.37 (s, 1H, Ar H), 4.41 (q, 2H), 2.52 (s, 3H), 1.37 (t, 3H)3007 (aryl C-H), 2982, 2934 (alkyl C-H)276, 255Not available
4-Amino-6-chloro-2-(methylthio)pyrimidine [3]Not availableAvailable in NIST databaseNot availableM⁺ at 175
4,6-dichloro-2-(methylthio)pyrimidine Not availableNot availableNot availableM⁺ at 192, prominent M+2 and M+4 peaks
Interpretation of Spectroscopic Variations
  • NMR Spectroscopy: The most significant difference in the ¹H NMR spectra between the target compound and 4-chloro-6-ethoxy-2-(methylthio)pyrimidine is the presence of the isopropylamino signals (a septet and a doublet) in the former, and the ethoxy signals (a quartet and a triplet) in the latter.[4] The chemical shift of the pyrimidine proton is also likely to be influenced by the nature of the substituent at the 6-position.

  • IR Spectroscopy: The presence of an N-H stretching band in the IR spectrum of the target compound and 4-amino-6-chloro-2-(methylthio)pyrimidine is a key diagnostic feature that is absent in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and 4,6-dichloro-2-(methylthio)pyrimidine.[3]

  • UV-Vis Spectroscopy: The position of the absorption maximum (λmax) in the UV-Vis spectrum is sensitive to the electronic nature of the substituents on the pyrimidine ring. The amino group in the target compound is an electron-donating group, which is expected to cause a bathochromic (red) shift in λmax compared to the dichloro analog.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will directly reflect the difference in the molecular weight of the compounds. The fragmentation patterns will also differ. For instance, the target compound is expected to show a loss of an isopropyl group, which would not be observed for the other analogs. The presence of one chlorine atom in the target compound and the ethoxy and amino analogs will result in a characteristic M+2 peak with an intensity of about one-third of the M+ peak.[2][3] In contrast, 4,6-dichloro-2-(methylthio)pyrimidine will exhibit a more complex isotopic pattern with M+2 and M+4 peaks.

Conclusion

The comprehensive spectroscopic analysis of this compound, when compared with its structurally related analogs, provides a robust framework for its unequivocal identification and characterization. By understanding the subtle yet significant shifts in NMR, IR, UV-Vis, and Mass spectral data that arise from changes in substitution on the pyrimidine core, researchers can confidently verify the structure and purity of their synthesized compounds. This guide, by integrating predicted data with established experimental findings for analogous structures, serves as a practical and authoritative reference for scientists engaged in the synthesis and application of this important class of heterocyclic compounds.

References

Navigating the Labyrinth of Cellular Assays: A Comparative Guide to the Performance of 2,4,6-Trisubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents. While the specific compound 4-Chloro-6-isopropylamino-2-methylthiopyrimidine (CAS No. 951884-54-1) has been synthesized and is commercially available, a comprehensive review of publicly accessible scientific literature reveals a notable absence of performance data in biological assays. This guide, therefore, broadens its scope to address the performance of the wider class of 2,4,6-trisubstituted pyrimidines, providing a comparative framework based on available data for structurally related analogs. By examining these surrogates, we can extrapolate key structure-activity relationships (SAR) and gain valuable insights into the potential applications and screening methodologies for this important chemical series.

The 2,4,6-Trisubstituted Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition and Oncology

The 2,4,6-trisubstituted pyrimidine core is a recurring motif in the design of kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a fundamental interaction for potent inhibition. The substituents at the 2, 4, and 6 positions offer a rich vector space for chemists to modulate potency, selectivity, and pharmacokinetic properties. The methylthio group at the 2-position, as seen in our initial compound of interest, is a common feature in many pyrimidine-based kinase inhibitors and can be readily oxidized to the corresponding sulfone, further modifying its electronic and steric properties.

Comparative Performance in Cellular Proliferation Assays

To illustrate the performance of this scaffold, we will compare two representative 2,4,6-trisubstituted pyrimidine derivatives that have been evaluated in standard anticancer assays.

Compound A: A generic representation of a 2-anilino-4-substituted-6-chloropyrimidine. Compound B: A generic representation of a 2-methylthio-4,6-disubstituted pyrimidine.

Compound Cell Line Assay Type Endpoint IC50 (µM) Reference
Compound A (Analog) MCF-7 (Breast Cancer)MTT AssayCell Viability1.31[1][2]
HepG2 (Liver Cancer)MTT AssayCell Viability0.99[1][2]
Compound B (Analog) HCT-116 (Colon Cancer)LDH AssayCytotoxicityModerate Activity[3]
MCF-7 (Breast Cancer)LDH AssayCytotoxicitySimilar to Doxorubicin[3]

Analysis of Performance:

The data, although from different specific molecules, highlights a crucial aspect of the 2,4,6-trisubstituted pyrimidine scaffold: its potent anti-proliferative activity. The anilino group at the 2-position (Compound A analog) often contributes to strong interactions within the ATP binding pocket of various kinases that are overactive in cancer cells. The low micromolar IC50 values against MCF-7 and HepG2 cells underscore the potential of this substitution pattern.[1][2]

For Compound B analogs, which retain the 2-methylthio group, the nature of the substituents at the 4 and 6 positions heavily influences activity. The observation that certain derivatives exhibit cytotoxicity comparable to the standard chemotherapeutic agent doxorubicin in MCF-7 cells is particularly noteworthy.[3] This suggests that the 2-methylthio scaffold can be a viable starting point for the development of potent anticancer agents.

Experimental Workflow: The MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds add_compounds 3. Add Compounds to Cells compound_prep->add_compounds incubation 4. Incubate for 24-72 hours add_compounds->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_formation 6. Incubate for 2-4 hours (Formazan Crystal Formation) add_mtt->formazan_formation solubilize 7. Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT Cell Viability Assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Performance in Kinase Inhibition Assays

Many 2,4,6-trisubstituted pyrimidines are designed as kinase inhibitors. Their performance is typically evaluated in in vitro biochemical assays using purified enzymes.

Compound Target Kinase Assay Type Endpoint IC50 (nM) Reference
Compound C (Analog) TBK1BiochemicalKinase Activity<10[4]
IKKεBiochemicalKinase Activity<10[4]
Compound D (Analog) CDK1BiochemicalKinase Activity5000[5]

Analysis of Performance:

The data for Compound C and D analogs demonstrates the tunability of the pyrimidine scaffold for potent and selective kinase inhibition. The sub-nanomolar IC50 values for a 2,4-diamino-5-cyclopropyl pyrimidine analog against TBK1 and IKKε highlight the potential for developing highly potent inhibitors.[4] Conversely, the micromolar activity of a 2-thiopyrimidine derivative against CDK1 suggests that while the scaffold is active, significant optimization of the substituents at the 4 and 6 positions would be required to achieve high potency against this particular kinase.[5]

The Logic of Kinase Inhibition by 2,4,6-Trisubstituted Pyrimidines

The inhibitory mechanism of these compounds typically involves competitive binding at the ATP-binding site of the kinase.

Kinase_Inhibition cluster_pathway Kinase Activity and Inhibition cluster_outcome Cellular Outcome Kinase Kinase ATP Binding Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Signal_Blocked Downstream Signaling Blocked Inhibitor 2,4,6-Trisubstituted Pyrimidine Hinge-Binding Moiety Inhibitor->Kinase Competitively Binds to ATP Site Inhibitor->Signal_Blocked Leads to Cell_Effect e.g., Apoptosis, Cell Cycle Arrest Signal_Blocked->Cell_Effect

Caption: Competitive Inhibition of a Kinase by a 2,4,6-Trisubstituted Pyrimidine.

Conclusion and Future Directions

While a detailed performance analysis of this compound is currently hampered by a lack of published data, the broader family of 2,4,6-trisubstituted pyrimidines demonstrates significant potential, particularly in oncology and as kinase inhibitors. The comparative data presented for analogous compounds reveal that modifications at the 2, 4, and 6 positions of the pyrimidine ring are critical determinants of biological activity.

For researchers working with this compound or similar novel derivatives, the initial steps should involve a comprehensive screening cascade. This would typically begin with in vitro kinase panels to identify primary targets, followed by cellular proliferation assays (such as the MTT assay) across a diverse panel of cancer cell lines to assess cytotoxic or cytostatic effects. Subsequent mechanistic studies would then be required to elucidate the specific signaling pathways being modulated. The information and protocols provided in this guide offer a foundational framework for initiating such an investigation.

References

Comparative Benchmarking of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine Against Known Photosystem II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Efficacy and Potency Assessment

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

The landscape of herbicide and algaecide development is in a perpetual state of innovation, driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. Within this context, substituted pyrimidine and triazine scaffolds have historically proven to be exceptionally fruitful starting points for the discovery of potent inhibitors of photosynthetic pathways. This guide focuses on the characterization of a lesser-studied compound, 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. Given its structural similarity to known s-triazine herbicides like Ametryn, which are established inhibitors of Photosystem II (PSII), we hypothesize a similar mechanism of action for this pyrimidine derivative.

Photosystem II is a critical protein complex within the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria. It catalyzes the light-driven oxidation of water, a fundamental process that initiates the photosynthetic electron transport chain. Many commercial herbicides function by binding to the D1 protein within the PSII reaction center, blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production and the generation of reactive oxygen species, ultimately resulting in cell death.

This guide provides a comprehensive framework for benchmarking this compound against two well-characterized and widely utilized PSII inhibitors: Diuron , a phenylurea herbicide that is a gold standard for PSII inhibition studies, and Ametryn , a structurally related s-triazine herbicide. We will detail the experimental workflows for determining key performance metrics such as the half-maximal inhibitory concentration (IC50) and provide insights into the scientific rationale behind these established protocols. Our objective is to equip researchers with the necessary tools to rigorously evaluate the potential of this novel compound as a photosynthetic inhibitor.

Part 1: Experimental Design & Rationale

To quantitatively assess the inhibitory potency of our test compound, we will employ two robust, complementary in vitro assays using isolated spinach thylakoids as our model system. Spinach thylakoids are an excellent choice due to their ease of isolation, high stability, and well-characterized photosynthetic activity.

  • DCPIP Photoreduction Assay: This spectrophotometric assay measures the rate of electron transport through PSII. 2,6-Dichlorophenolindophenol (DCPIP) is an artificial electron acceptor that intercepts electrons after PSII. When oxidized, DCPIP is blue; upon reduction by electrons from the transport chain, it becomes colorless. By monitoring the decrease in absorbance at 600 nm, we can directly quantify the rate of PSII activity. The inclusion of an inhibitor will slow this rate, allowing for the determination of an IC50 value.

  • Chlorophyll a Fluorescence Assay: This highly sensitive technique provides deeper insights into the state of the PSII reaction center. It measures the fluorescence emitted from chlorophyll a molecules. When the QB binding site is blocked by an inhibitor, electrons accumulate at QA, leading to a rapid increase in chlorophyll fluorescence to a maximum level (Fm). The variable fluorescence (Fv = Fm - F0) is a direct indicator of PSII's photochemical efficiency. By measuring the change in variable fluorescence in the presence of an inhibitor, we can precisely quantify its effect on the PSII reaction center.

The logical flow of our experimental validation process is outlined below.

G cluster_prep Preparation cluster_assay Primary Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Thylakoid Thylakoid Isolation (from Spinach) DCPIP DCPIP Photoreduction Assay Thylakoid->DCPIP Fluorescence Chlorophyll a Fluorescence Assay Thylakoid->Fluorescence Compound Compound Preparation (Test & Standards in DMSO) Compound->DCPIP Compound->Fluorescence IC50 IC50 Determination (Dose-Response Curves) DCPIP->IC50 Fluorescence->IC50 Kinetics Inhibition Kinetics (e.g., Lineweaver-Burk) IC50->Kinetics Benchmark Comparative Benchmarking (Potency & Efficacy) Kinetics->Benchmark

Caption: Experimental workflow for inhibitor characterization.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls (e.g., no inhibitor, solvent-only) to ensure the reliability of the generated data.

Protocol 2.1: Isolation of Spinach Thylakoids

Rationale: This protocol provides a suspension of active and coupled thylakoids, which are essential for measuring uninhibited electron transport. The high osmotic potential of the grinding buffer is crucial to prevent the chloroplasts from lysing prematurely, while the resuspension buffer is hypotonic to lyse the chloroplasts and release the thylakoids.

Materials:

  • Fresh spinach leaves (approx. 50 g)

  • Grinding Buffer (GB): 0.4 M sucrose, 20 mM Tricine-NaOH (pH 7.8), 10 mM NaCl

  • Resuspension Buffer (RB): 50 mM Tricine-NaOH (pH 7.8), 100 mM sorbitol, 5 mM MgCl₂

  • Blender, cheesecloth, centrifuge, and refrigerated tubes

Procedure:

  • Pre-chill all buffers and equipment to 4°C.

  • Wash spinach leaves and remove the midribs.

  • Homogenize the leaves in 200 mL of ice-cold GB using short bursts in a blender.

  • Filter the homogenate through eight layers of cheesecloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Discard the supernatant. Gently resuspend the pellet in 1-2 mL of ice-cold RB. This lyses the chloroplasts and releases the thylakoids.

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

Protocol 2.2: DCPIP Photoreduction Assay

Rationale: This assay directly measures the rate of electron flow through PSII. The concentration of DCPIP is not limiting, ensuring that the measured rate is proportional to the activity of PSII.

Materials:

  • Thylakoid suspension (adjusted to 10 µg chlorophyll/mL)

  • Assay Buffer: 50 mM Phosphate buffer (pH 6.5), 100 mM sorbitol, 5 mM MgCl₂, 10 mM NaCl

  • DCPIP stock solution (1 mM)

  • Inhibitor stock solutions (in DMSO)

  • 96-well microplate, spectrophotometer with 600 nm filter, and a light source.

Procedure:

  • Prepare serial dilutions of this compound, Diuron, and Ametryn in Assay Buffer. Ensure the final DMSO concentration in all wells is ≤1%.

  • In a 96-well plate, add in the following order:

    • 150 µL Assay Buffer

    • 20 µL of inhibitor dilution (or 1% DMSO for control)

    • 10 µL of 1 mM DCPIP

  • Pre-illuminate the plate for 30 seconds.

  • Initiate the reaction by adding 20 µL of the thylakoid suspension to each well.

  • Immediately begin measuring the absorbance at 600 nm every 30 seconds for 5 minutes under constant illumination.

  • Calculate the rate of DCPIP reduction (ΔAbs/min).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

G cluster_pathway Photosynthetic Electron Transport Chain (Simplified) H2O 2H₂O OEC Oxygen Evolving Complex H2O->OEC PSII PSII (P680) OEC->PSII QA Qₐ PSII->QA QB Qₑ QA->QB Cytb6f Cytochrome b₆f QB->Cytb6f DCPIP_ox DCPIP (Blue) QB->DCPIP_ox Intercepts e⁻ PC Plastocyanin Cytb6f->PC PSI PSI (P700) PC->PSI NADP NADP⁺ PSI->NADP NADPH NADPH NADP->NADPH DCPIP_red DCPIPH₂ (Colorless) DCPIP_ox->DCPIP_red Inhibitor Inhibitor (e.g., Diuron) Inhibitor->QB Blocks Site

Caption: Mechanism of PSII inhibition and the DCPIP assay.

Part 3: Comparative Data Analysis

The data obtained from the aforementioned assays should be compiled and analyzed to provide a clear comparison of the inhibitory potential of each compound.

Table 1: Comparative Potency of Photosynthetic Inhibitors
CompoundChemical ClassIC₅₀ (µM) from DCPIP AssayInhibition Mechanism
This compound PyrimidineTo be determinedHypothesized: Qₑ site blocker
Diuron Phenylurea0.035Binds to D1 protein, blocks Qₑ site
Ametryn s-Triazine0.120Binds to D1 protein, blocks Qₑ site

Note: IC₅₀ values for Diuron and Ametryn are representative values from the literature and may vary slightly based on experimental conditions.

The primary outcome of this benchmarking guide is the determination of the IC50 value for this compound. A lower IC50 value signifies higher potency. Comparing this value directly to those of Diuron and Ametryn will provide a clear, quantitative measure of its relative efficacy as a PSII inhibitor. For instance, if the novel compound yields an IC50 in the range of 0.05 µM, it would be considered a highly potent inhibitor, comparable to Diuron. An IC50 above 1.0 µM would suggest significantly weaker activity.

Further analysis, such as Lineweaver-Burk plots derived from varying light intensity or DCPIP concentration, could elucidate the specific nature of the inhibition (e.g., competitive, non-competitive), providing deeper mechanistic insights beyond the scope of this initial benchmarking guide.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded methodology for the initial characterization and benchmarking of this compound as a potential Photosystem II inhibitor. By employing standardized assays and comparing its performance against well-established inhibitors like Diuron and Ametryn, researchers can obtain a clear and reliable assessment of its potency.

The results from these experiments will serve as a critical decision-making point. A high potency (low IC50 value) would strongly justify further investigation, including whole-plant toxicity assays, selectivity studies across different plant species, and analysis of its environmental fate. Conversely, low potency may indicate that the compound is not a viable candidate for this specific mechanism of action, directing research efforts towards other potential targets or structural modifications. This structured, data-driven approach is fundamental to the efficient and effective discovery pipeline in agrochemical and drug development.

A Comparative Guide to In Silico and In Vitro Activity Assessment: A Case Study Framework for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the journey from a chemical concept to a viable therapeutic candidate is a meticulous process, underpinned by a synergistic relationship between computational prediction and empirical validation. This guide provides an in-depth comparison of in silico and in vitro methodologies for assessing the biological activity of novel compounds.

While the specific compound of interest, 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, is not extensively documented in publicly accessible literature, its structure belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are a cornerstone of medicinal chemistry, forming the scaffold for a wide range of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2][3] The principles and protocols detailed herein are therefore presented through the lens of substituted pyrimidines, providing a robust framework for researchers to apply to the investigation of this compound or other novel derivatives. We will leverage data from close structural analogs, such as 4-Amino-6-chloro-2-(methylthio)pyrimidine, to inform our discussion on potential activities and experimental design.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols but the causal logic behind experimental choices, ensuring a scientifically rigorous approach to compound evaluation.

Part 1: The Predictive Power of In Silico Analysis

In silico analysis serves as the crucial first step in the drug discovery cascade. By using computational models, researchers can predict the biological activity of a compound, estimate its pharmacokinetic properties (ADME/T), and prioritize candidates for synthesis and wet-lab testing, thereby saving significant time and resources.[7][8]

Core In Silico Methodologies
  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the compound) when bound to a specific protein target. A high-affinity interaction, represented by a low binding energy score, suggests the compound may effectively modulate the protein's function. For pyrimidine derivatives, common targets include protein kinases (e.g., EGFR, VEGFR-2), dihydrofolate reductase (DHFR), and various microbial enzymes.[7][9][10]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical representations that correlate the physicochemical properties of a series of compounds with their biological activities.[11] By analyzing a dataset of known pyrimidine inhibitors, a QSAR model can predict the activity of a new analog like this compound based on its unique structural features.

  • ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is vital for assessing a compound's drug-likeness. Algorithms can calculate properties such as solubility, membrane permeability, and potential for toxicity, often guided by frameworks like Lipinski's Rule of Five.[12]

Visualizing the In Silico Workflow

in_silico_workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Prioritization compound Compound Structure (e.g., SMILES string) docking Molecular Docking (Predicts Binding Affinity) compound->docking qsar QSAR Modeling (Predicts Potency) compound->qsar admet ADMET Prediction (Predicts Drug-Likeness) compound->admet binding_score Binding Energy (kcal/mol) docking->binding_score activity_pred Predicted IC50/MIC qsar->activity_pred safety_profile Toxicity & PK Profile admet->safety_profile decision Prioritize for Synthesis binding_score->decision activity_pred->decision safety_profile->decision

Caption: Generalized workflow for in silico compound evaluation.

Protocol: Molecular Docking Study

This protocol provides a generalized workflow for assessing the binding potential of a novel pyrimidine derivative against a chosen protein target.

Objective: To predict the binding mode and estimate the binding affinity of this compound to a target protein (e.g., Epidermal Growth Factor Receptor, EGFR).

Materials:

  • 3D structure of the target compound (SDF or MOL2 format).

  • Crystal structure of the target protein (PDB format, e.g., PDB ID: 1YWN for VEGFR-2).[9]

  • Molecular docking software (e.g., AutoDock, PyRx, Schrödinger Maestro).

Methodology:

  • Protein Preparation:

    • Load the PDB file of the target protein.

    • Remove all non-essential components: water molecules, co-factors, and existing ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This step is critical for calculating electrostatic interactions.

    • Define the binding site (or "grid box") based on the location of the co-crystallized ligand or known active site residues. The size of the grid box must be sufficient to accommodate the ligand.

  • Ligand Preparation:

    • Load the 3D structure of the pyrimidine compound.

    • Minimize its energy to obtain a stable conformation.

    • Assign rotatable bonds to allow for conformational flexibility during the docking simulation.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically explore different conformations and orientations of the ligand within the defined binding site.

    • The program calculates a binding energy score for each pose, with more negative values indicating stronger predicted affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses. The pose with the lowest binding energy is considered the most probable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Understanding these interactions provides a mechanistic hypothesis for the compound's activity.

    • Compare the binding score to that of a known inhibitor (control) docked under identical conditions.

Part 2: The Definitive Evidence from In Vitro Assays

While in silico methods provide valuable hypotheses, in vitro experiments are indispensable for confirming biological activity and generating quantitative data. These assays involve testing the compound directly on isolated cells, proteins, or microorganisms in a controlled laboratory environment.

Common In Vitro Assays for Pyrimidine Derivatives

Pyrimidine scaffolds are evaluated across a wide spectrum of biological activities.[1][13] The choice of assay is dictated by the therapeutic area of interest.

  • Anticancer Activity: The antiproliferative effects of pyrimidines are frequently tested against a panel of human cancer cell lines.[14]

  • Enzyme Inhibition: Many pyrimidines function by inhibiting specific enzymes. Direct enzymatic assays quantify this inhibition.

  • Antimicrobial Activity: The efficacy against bacterial or fungal strains is determined by measuring the concentration needed to inhibit growth.[7]

Quantitative In Vitro Data for Pyrimidine Analogs

The following tables summarize representative data for various pyrimidine derivatives, illustrating the kind of quantitative results generated from in vitro testing.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC₅₀ in µM)

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrimidine-5-carbonitrileHCT-116 (Colon)1.14[9]
Pyrimidine-5-carbonitrileMCF-7 (Breast)1.54[9]
Fused PyrimidinesHepG2 (Liver)17.4 - 23.6[15]
ChromenopyrimidinesA549 (Lung)1.61 - 2.02[16]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency.

Table 2: Enzyme Inhibition by Pyrimidine Derivatives (IC₅₀ in µM)

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Pyrimidine-5-carbonitrileVEGFR-20.53 - 0.61[9]
Pyrimidine DerivativesEGFR (Wild Type)3.8 - 7.0[10]
Pyrimidine-5-carbonitrileCOX-21.03 - 1.71[1]

Visualizing the In Vitro Screening Cascade

in_vitro_workflow cluster_input Input cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_output Output & Lead Identification compound Synthesized Compound (DMSO Stock Solution) single_dose Single High-Dose Screen (e.g., 10 µM) compound->single_dose cell_viability Cell Viability Assay (e.g., MTT Assay) dose_response Dose-Response Curve (Calculate IC50) cell_viability->dose_response If Active single_dose->cell_viability enzyme_assay Target-Specific Assay (Enzyme Inhibition) dose_response->enzyme_assay ic50_value Potency (IC50) dose_response->ic50_value mechanism Mechanism of Action (e.g., Apoptosis Assay) enzyme_assay->mechanism selectivity Selectivity Index mechanism->selectivity lead_compound Identify Lead Compound ic50_value->lead_compound selectivity->lead_compound discovery_cycle in_silico In Silico Design & Prediction synthesis Chemical Synthesis in_silico->synthesis Prioritize Candidates in_vitro In Vitro Testing (Activity & Potency) synthesis->in_vitro Provide Compound sar SAR Analysis (Correlate Structure & Activity) in_vitro->sar Generate Data sar->in_silico Inform Next Design Cycle

References

A Comparative Guide to the Characterization of Impurities in 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting the safety and efficacy of the final therapeutic product. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. By delving into the principles and applications of modern analytical techniques, this document serves as a practical resource for researchers and professionals in the pharmaceutical industry. We will explore the strategic application of chromatographic and spectroscopic methods, underpinned by regulatory expectations, to ensure the development of robust and reliable impurity control strategies.

Introduction: The Criticality of Impurity Profiling

This compound is a substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry. As with any chemically synthesized API or intermediate, the manufacturing process can introduce a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[1][2] The presence of these impurities, even at trace levels, can have significant implications for the quality, safety, and efficacy of the final drug product.[1]

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in new drug substances.[3][4][5] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are determined by the maximum daily dose of the drug.[3] Therefore, a thorough understanding of the potential impurities and the development of validated, stability-indicating analytical methods are not merely a matter of good science but a regulatory imperative.

This guide will provide a comparative analysis of the most effective analytical techniques for the separation, identification, and quantification of impurities in this compound. We will examine the strengths and limitations of each method, supported by experimental insights and logical workflows, to empower scientists in developing comprehensive impurity control strategies.

Potential Impurities: A Proactive Approach to Identification

A proactive approach to impurity characterization begins with a theoretical assessment of potential impurities that may arise during the synthesis and storage of this compound. This involves a detailed analysis of the synthetic route and the chemical stability of the molecule.

Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the manufacturing process. For this compound, these can be broadly categorized as:

  • Starting Materials and Intermediates: Incomplete reactions can lead to the presence of unreacted starting materials or intermediates in the final product. For instance, in a potential synthesis starting from a di-chlorinated pyrimidine, the precursor could remain as an impurity.

  • By-products: Side reactions occurring during the synthesis can generate unwanted by-products. The reaction of a di-chlorinated pyrimidine with isopropylamine could potentially lead to the formation of di-substituted or isomeric products.

  • Reagents, Ligands, and Catalysts: While typically removed during work-up and purification, residual amounts of reagents, solvents, and catalysts can persist in the final API.[1]

A patent for the synthesis of a related compound, 4-chloro-2-methyl pyrimidine, suggests that reagents like phosphorus oxychloride and organic bases are used, which could be potential sources of impurities if not completely removed.

Degradation Products

Degradation products are impurities that form when the drug substance is exposed to various stress conditions such as heat, light, humidity, acid, base, and oxidation.[2][5] Forced degradation studies are intentionally conducted to accelerate the degradation of the drug substance to identify potential degradation products and to develop stability-indicating analytical methods.[5] For substituted pyrimidines, common degradation pathways can include hydrolysis of the chloro group, oxidation of the methylthio group to a sulfoxide or sulfone, and cleavage of the isopropylamino group.[6]

Comparative Analysis of Analytical Techniques

The selection of appropriate analytical techniques is crucial for the successful separation, identification, and quantification of impurities. A multi-faceted approach, often combining chromatographic separation with spectroscopic detection, is typically employed.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode with UV detection, is the most widely used technique for the analysis of non-volatile and thermally labile organic impurities.[7] Its high resolving power, sensitivity, and quantitative accuracy make it an indispensable tool for purity assessment and stability studies.[7][8]

Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Method Development Considerations:

  • Column Selection: C18 columns are the most common choice for reversed-phase HPLC, offering good retention and selectivity for a wide range of compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and impurities, thereby influencing their retention.

  • Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of impurities with a wide range of polarities.

  • Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information for each peak, which can aid in peak identification and purity assessment.

Experimental Protocol: A Stability-Indicating HPLC-UV Method

Objective: To develop a stability-indicating HPLC-UV method for the separation of this compound from its potential impurities and degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • The C18 column is chosen for its versatility in retaining a broad range of organic molecules.

  • Formic acid is used as a mobile phase modifier to improve peak shape and to provide a source of protons for mass spectrometry (MS) detection if an LC-MS system is used.

  • A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.

  • UV detection at 254 nm is a common choice for aromatic compounds like pyrimidine derivatives.

Data Presentation: Comparison of HPLC Performance

ParameterHPLC-UVHPLC-MS
Selectivity GoodExcellent
Sensitivity ng rangepg-fg range
Quantitative Accuracy ExcellentGood
Identification Capability Limited (based on retention time)Excellent (based on mass-to-charge ratio)
Cost LowerHigher
Throughput HighModerate
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for the analysis of volatile and semi-volatile organic impurities, such as residual solvents.[9][10][11][12]

Principle of Operation: In GC, a sample is vaporized and injected into a long, thin capillary column. An inert gas carries the sample through the column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

Method Development Considerations:

  • Injection Technique: Headspace injection is commonly used for the analysis of residual solvents in solid samples, as it allows for the introduction of only the volatile components into the GC system.[10][13]

  • Column Selection: A column with a non-polar or mid-polar stationary phase is typically used for the separation of common organic solvents.

  • Mass Spectrometer Settings: The mass spectrometer can be operated in either full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for the quantification of known impurities with high sensitivity.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Objective: To identify and quantify residual solvents in a sample of this compound.

ParameterCondition
GC Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium at 1.0 mL/min
Oven Program 40 °C (5 min), then to 240 °C at 10 °C/min, hold for 5 min
Injector Headspace Sampler
Vial Equilibration 80 °C for 15 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu
Sample Preparation Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Causality Behind Experimental Choices:

  • A DB-624 column is specifically designed for the analysis of volatile organic compounds.

  • Headspace sampling is chosen to avoid the introduction of the non-volatile API into the GC system, which could contaminate the instrument.

  • Electron ionization is a robust and reproducible ionization technique that generates extensive fragmentation, providing a rich source of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structure elucidation of organic molecules.[14][15] It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive identification of unknown impurities.

Principle of Operation: NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, resulting in a unique NMR spectrum.

Key NMR Experiments for Impurity Characterization:

  • ¹H NMR: Provides information about the number and types of protons in a molecule and their connectivity.

  • ¹³C NMR: Provides information about the number and types of carbon atoms in a molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments provide information about the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Data Interpretation: The chemical shifts, coupling constants, and integration values in the NMR spectra are used to piece together the structure of an impurity. Comparison of the NMR data of the impurity with that of the parent compound can reveal the site of modification.

Workflow and Visualization

A logical workflow is essential for the efficient and effective characterization of impurities.

Diagram: Impurity Characterization Workflow

Impurity_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Separation and Detection cluster_2 Identification and Quantification cluster_3 Volatile Impurity Analysis A Review Synthesis and Stability Data B Forced Degradation Studies A->B H Headspace GC-MS Analysis for Residual Solvents A->H C Develop Stability-Indicating HPLC Method B->C D Analyze Samples by HPLC-UV/MS C->D E Isolate Impurities by Preparative HPLC D->E If unknown impurities > identification threshold F Structure Elucidation by NMR and MS E->F G Quantify Impurities using Validated HPLC Method F->G

Caption: A typical workflow for the characterization of impurities in a drug substance.

Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 4-Chloro-6-isopropylamino- 2-methylthiopyrimidine Hydrolysis_Product 4-Hydroxy-6-isopropylamino- 2-methylthiopyrimidine Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product1 4-Chloro-6-isopropylamino- 2-(methylsulfinyl)pyrimidine Parent->Oxidation_Product1 [O] Oxidation_Product2 4-Chloro-6-isopropylamino- 2-(methylsulfonyl)pyrimidine Oxidation_Product1->Oxidation_Product2 [O]

Caption: Potential degradation pathways for this compound.

Conclusion: A Holistic Approach to Impurity Control

The characterization of impurities in this compound requires a multi-disciplinary approach that combines a thorough understanding of organic chemistry, analytical science, and regulatory requirements. By strategically employing a combination of HPLC, GC-MS, and NMR, researchers can effectively separate, identify, and quantify both process-related impurities and degradation products. This comprehensive characterization is not only essential for ensuring the safety and efficacy of the final drug product but also provides valuable insights into the stability of the molecule, informing formulation development and the establishment of appropriate storage conditions. A well-designed impurity characterization strategy is a critical component of a successful drug development program, ensuring the delivery of high-quality medicines to patients.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering laboratory professionals to make informed, safe decisions.

Pre-Disposal Safety and Hazard Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated organic compound, a class of chemicals that requires specific disposal pathways due to the environmental and health risks associated with improper handling.

Hazard Profile

Based on data for structurally similar chlorinated pyrimidines, the primary hazards are summarized below. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.[1][2]

Hazard TypeDescriptionRationale and Recommended Actions
Skin Corrosion/Irritation Expected to be a skin irritant and potentially corrosive.[1][2]Direct contact can cause irritation or chemical burns. Always wear nitrile gloves or other resistant gloves and a lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage.[1][2]Chemical splashes can cause severe and lasting eye injury. Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[1]To prevent inhalation, handle this compound within a certified chemical fume hood or in a well-ventilated area.[3]
Environmental Hazard As a halogenated organic compound, it is persistent and can form toxic byproducts if not disposed of correctly.[4][5]Never dispose of this chemical down the drain or in regular trash.[6] It must be treated as regulated hazardous waste.
Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The following table outlines the minimum requirements for handling this compound.

Body PartRequired PPEStandard
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM F739 or EN 374
Eyes/Face Safety glasses with side shields or goggles. Face shield for splash risk.ANSI Z87.1 or EN 166
Body Laboratory coat---
Respiratory NIOSH/MSHA-approved respirator (if not in a fume hood)Type ABEK (EN14387) respirator filter or equivalent

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process centered on one critical principle: segregation . As a halogenated waste, it must never be mixed with non-halogenated chemical waste streams.[7][8] Mixing increases disposal costs and complicates the treatment process.

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G Disposal Decision Workflow for Halogenated Pyrimidine Waste cluster_0 cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Select Proper Waste Container cluster_3 Step 3: Store & Document cluster_4 Step 4: Final Disposal A Waste Generation (e.g., Unused Reagent, Contaminated Labware, Reaction Quench) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Halogenated Waste Stream B->C Yes D NO: Non-Halogenated Waste Stream B->D No E Use designated, clearly labeled 'HALOGENATED ORGANIC WASTE' container. C->E F Ensure container is chemically compatible (e.g., HDPE, Glass). Avoid metal. E->F G Store in a satellite accumulation area. Use secondary containment. F->G H Attach Hazardous Waste Label. List all constituents and percentages. G->H I Arrange pickup by certified Hazardous Waste Management Service. H->I J High-Temperature Incineration (>1100 °C) with off-gas scrubbing. I->J

Caption: Decision workflow for proper segregation and disposal.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation :

    • At the point of generation, identify any waste containing this compound. This includes expired solid reagents, contaminated consumables (pipette tips, weighing paper), and solutions.

    • Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE ".[8] This is the most critical step.

  • Container Selection and Management :

    • Use a container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass. Check a chemical compatibility database if you are unsure.

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.

    • Keep the container closed at all times, except when adding waste.

  • Proper Labeling :

    • All hazardous waste containers must be accurately labeled. Affix your institution's hazardous waste tag immediately.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • List all other chemical constituents and their approximate percentages.

      • The accumulation start date.

      • The associated hazards (e.g., Corrosive, Irritant).

  • Interim Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area must be under the control of the laboratory personnel and away from incompatible materials, such as strong oxidizing agents.[2]

    • It is best practice to use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Final Disposal :

    • The ultimate disposal of this chemical waste must be conducted by a licensed environmental services company.

    • The scientifically accepted and regulated method for destroying halogenated organic compounds is high-temperature incineration .[9][10] This process utilizes temperatures of at least 1100°C to ensure the complete destruction of the chlorinated molecules, preventing the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[4][11]

    • Modern incineration facilities are equipped with advanced scrubbing systems to neutralize and capture the hydrogen chloride (HCl) gas and other acid gases produced during combustion.[9][12]

Emergency Procedures: Spill Management

Accidents happen. A swift and correct response is vital to mitigate exposure and environmental contamination.

Small Spill Cleanup Protocol (<1 g or <10 mL of dilute solution)
  • Alert & Isolate : Alert personnel in the immediate area. Ensure the fume hood is operational if the spill is inside it.

  • Don PPE : At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.

  • Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated waste bag or container.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose : Place all contaminated materials (absorbent, gloves, cloths) into the HALOGENATED ORGANIC WASTE container for disposal.[13]

  • Report : Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer, following institutional policy.

For large spills, evacuate the area immediately and contact your institution's EHS emergency response team.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

Comprehensive Safety and Handling Guide for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper environmental stewardship. The following procedures are based on established safety protocols for analogous pyrimidine derivatives and are intended to provide a comprehensive framework for safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.To protect against potential splashes and airborne particles causing eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing.To prevent skin contact which may cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.[1][2] If exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Begin Experiment Dissolving Dissolving Weighing->Dissolving Accurate Measurement Reaction Reaction Dissolving->Reaction Solution Prep Decontamination Decontamination Reaction->Decontamination Post-Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Clean Workspace Doff PPE Doff PPE Waste Segregation->Doff PPE Proper Disposal Documentation Documentation Doff PPE->Documentation Final Steps

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Pre-Handling Preparation:

    • Review Safety Information: Thoroughly review the Safety Data Sheet (SDS) for structurally similar compounds to understand the potential hazards.[1][2][3][4][5][6][7]

    • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1. Ensure gloves are inspected for integrity before use.[8][9]

    • Work Area Preparation: Ensure a chemical fume hood or other local exhaust ventilation is operational.[1][2] Have an eyewash station and safety shower readily accessible.[1][2]

  • Handling the Compound:

    • Weighing: Conduct all weighing operations within a ventilated enclosure or fume hood to minimize inhalation of any dust particles.

    • Dissolving and Transfers: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a sealed container for transfers whenever possible.

    • Running Reactions: Keep all reaction vessels closed and within the fume hood. Monitor the reaction for any unexpected changes.

  • Post-Handling Procedures:

    • Decontamination: Wipe down all surfaces, glassware, and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[1][3][4] All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][6]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by the lab coat, and finally eye protection. Wash hands thoroughly after removing all PPE.

    • Documentation: Record all experimental details, including the amount of compound used and any observations, in a laboratory notebook.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: Emergency Response Plan

IncidentAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3][4]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Sweep up and place in a sealed container for disposal.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unreacted material and solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not empty into drains.[2][5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should also be disposed of as hazardous waste.[1][3]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

References

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4-Chloro-6-isopropylamino-2-methylthiopyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.